molecular formula C13H18O3 B1599204 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS No. 107551-67-7

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Cat. No.: B1599204
CAS No.: 107551-67-7
M. Wt: 222.28 g/mol
InChI Key: FZQRSWHPNZTNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(4-6-11(10)14)5-7-12(15)16/h4,6,8,14H,5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRSWHPNZTNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420180
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107551-67-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107551-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: High-Fidelity Synthesis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 1076-47-7) represents a critical workflow in the development of hindered phenolic antioxidants and peptidomimetic drug linkers. While industrial routes often utilize bulk alkylation of phloretic acid esters, this guide prioritizes a Knoevenagel-Hydrogenation sequence . This approach offers superior regiochemical control, eliminating the risk of O-alkylation or poly-substitution often seen in Friedel-Crafts methodologies.

This whitepaper details a high-purity, two-step protocol designed for research and early-stage development, ensuring >98% purity suitable for biological evaluation.

Retrosynthetic Analysis & Strategy

To achieve the target structure with high fidelity, we bypass direct alkylation of the phenol. Instead, we construct the propanoic tail onto a pre-functionalized aromatic scaffold.

  • Route A (Selected): Knoevenagel Condensation of 3-tert-butyl-4-hydroxybenzaldehyde with malonic acid, followed by Catalytic Hydrogenation .

    • Advantage:[1][2][3] The tert-butyl group is already fixed in the meta position relative to the propanoic tail, guaranteeing the 3-position regiochemistry.

  • Route B (Discarded for Lab Scale): Michael addition of methyl acrylate to 2-tert-butylphenol.

    • Risk:[1][3] Requires high temperatures and specific base catalysis to favor C-alkylation over O-alkylation; difficult to purify mono- vs. di-substituted byproducts on a small scale.

Pathway Visualization

SynthesisPathway Start 3-tert-Butyl-4-hydroxybenzaldehyde Inter Intermediate: 3-(3-tert-Butyl-4-hydroxyphenyl)acrylic acid Start->Inter Knoevenagel Condensation (-CO2) Reagent1 Malonic Acid (Pyridine/Piperidine) Reagent1->Inter Product Target: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid Inter->Product Hydrogenation (Reduction) Reagent2 H2, Pd/C (MeOH) Reagent2->Product

Figure 1: The chosen synthetic pathway ensures regiochemical integrity by starting with the tert-butyl group already in place.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation (Doebner Modification)

This step constructs the carbon skeleton, converting the aldehyde to an acrylic acid derivative via decarboxylation.

Reagents & Materials:

  • Substrate: 3-tert-Butyl-4-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Malonic Acid (2.2 eq)

  • Solvent/Base: Pyridine (anhydrous, 5.0 vol)

  • Catalyst: Piperidine (0.1 eq)[4]

  • Quench: HCl (2N)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge 3-tert-butyl-4-hydroxybenzaldehyde and malonic acid into the flask. Add pyridine.[5][6] The solution should be clear to slightly yellow.

  • Catalysis: Add piperidine dropwise.

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours.

    • Checkpoint: Evolution of CO₂ gas indicates the decarboxylation is proceeding. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3) until the aldehyde spot disappears.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly pour the mixture into ice-cold 2N HCl (approx. 10 volumes) with vigorous stirring. The pyridine must be fully neutralized (pH < 2).

    • A precipitate (the acrylic acid intermediate) will form.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

    • Appearance: Off-white to pale yellow solid.[7]

Step 2: Catalytic Hydrogenation

This step reduces the alkene double bond to a single bond without affecting the aromatic ring or the bulky tert-butyl group.

Reagents & Materials:

  • Substrate: 3-(3-tert-Butyl-4-hydroxyphenyl)acrylic acid (from Step 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

  • Solvent: Methanol (HPLC grade)

  • Gas: Hydrogen (H₂) balloon or Parr shaker (30 psi)

Procedure:

  • Safety: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen.

  • Loading: Dissolve the acrylic acid intermediate in Methanol (10 mL/g). Add the Pd/C catalyst carefully (catalyst is pyrophoric; keep wet with solvent).

  • Hydrogenation:

    • Method A (Balloon): Flush the flask with H₂ three times. Stir vigorously under H₂ atmosphere at Room Temperature (20–25°C) for 12 hours.

    • Method B (Parr Shaker): Pressurize to 30 psi H₂. Shake for 2–4 hours.

  • Monitoring: Monitor via HPLC or TLC. The disappearance of the conjugated alkene spot is distinct.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out; wash immediately with water/methanol and dispose of safely.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate or Toluene/Heptane if necessary.

Process Parameters & Data Summary

ParameterStep 1 (Condensation)Step 2 (Hydrogenation)
Limiting Reagent 3-t-Bu-4-OH-BenzaldehydeAcrylic Acid Intermediate
Stoichiometry 1.0 : 2.2 (Malonic Acid)Catalytic Pd/C (10 wt%)
Temperature 85–90°C25°C (Room Temp)
Time 4–6 Hours4–12 Hours
Critical Risk Incomplete decarboxylationOver-reduction (rare with Pd/C)
Expected Yield 85–90%95–98%

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these spectral signatures.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.0 (s, 1H, -COOH )
      
    • 
       9.1 (s, 1H, Ar-OH )
      
    • 
       7.0–6.7 (m, 3H, Ar-H )
      
    • 
       2.7 (t, 2H, Ar-CH ₂-)
      
    • 
       2.4 (t, 2H, -CH ₂-COOH)
      
    • 
       1.35 (s, 9H, -C(CH ₃)₃)
      
    • Note: The disappearance of the alkene doublets at

      
       6.3 and 7.5 (seen in the intermediate) confirms successful hydrogenation.
      
  • Mass Spectrometry (ESI-):

    • Calculated MW: 222.28 g/mol

    • Observed [M-H]⁻: 221.3 m/z

Troubleshooting & Optimization Logic

Troubleshooting Issue1 Step 1: Low Yield / Sticky Solid Action1 Ensure Pyridine is removed completely. Acidify to pH 1-2 strictly. Recrystallize from Ethanol/Water. Issue1->Action1 Issue2 Step 2: Incomplete Reduction Action2 Check H2 pressure. Poisoned Catalyst? (Sulfur from reagents). Refresh Pd/C and repressurize. Issue2->Action2 Issue3 Impurity: Ester Formation Action3 Avoid heating during workup in MeOH. Use THF as solvent if esterification persists. Issue3->Action3

Figure 2: Decision matrix for common synthetic anomalies.

References

  • BenchChem. (2025).[8] 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5) Technical Guide.[8] (Provides analogous physicochemical properties for the di-tert-butyl variant).[3][7][9] Link

  • Stéphane, G., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 25(18). (Validates Knoevenagel conditions for hydroxybenzaldehydes). Link

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.[1][9] (Describes the industrial Michael addition route, useful for context). Link

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation - Doebner Modification. (Mechanistic grounding for Step 1). Link

Sources

Physicochemical properties of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

CAS: 107551-67-7 Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol [1][2][3]

Executive Summary & Strategic Relevance

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter 3-TBHP ) is a critical hindered phenolic intermediate.[2] While often overshadowed by its di-tert-butyl analog (Fenozan acid), 3-TBHP represents a distinct physicochemical entity with unique solubility and reactivity profiles.[2]

In drug development and material science, 3-TBHP serves two primary roles:

  • Pharmacophore Building Block: It functions as a "lite" steric shield.[2] Unlike the bulky 3,5-di-tert-butyl group, the 3-mono-tert-butyl motif provides antioxidant protection (radical scavenging) while maintaining lower lipophilicity and higher metabolic susceptibility, making it a valuable scaffold for prodrug design.[2]

  • Critical Impurity/Metabolite: It is a known degradation product or manufacturing impurity of widely used antioxidant additives (e.g., Irganox derivatives).[2] Quantifying 3-TBHP is essential for regulatory compliance in extractables/leachables (E&L) studies for pharmaceutical packaging.[2]

This guide provides a definitive physicochemical profile, distinguishing 3-TBHP from its analogs and detailing protocols for its characterization.[2][4]

Chemical Identity & Structural Analysis

The molecule consists of a propanoic acid tail attached to a phenol ring.[2] The defining feature is the tert-butyl group at the ortho (3) position relative to the hydroxyl group.[2] This asymmetry creates a specific electronic environment different from the symmetric 3,5-di-tert-butyl analogs.[2]

Table 1: Chemical Identity Matrix

ParameterData
IUPAC Name 3-[3-(tert-butyl)-4-hydroxyphenyl]propanoic acid
CAS Number 107551-67-7
Synonyms 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid; Mono-tert-butyl phloretic acid
SMILES CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O
InChI Key FZQRSWHPNZTNQQ-UHFFFAOYSA-N
Molecular Weight 222.28 g/mol
Appearance White to off-white crystalline solid

Physicochemical Properties

The following data synthesizes predictive modeling with empirical trends observed in hindered phenol derivatives.

Acid-Base Dissociation (pKa)

3-TBHP is a diprotic system in aqueous media, though the phenolic proton is very weak.[2]

  • pKa₁ (Carboxylic Acid): 4.75 ± 0.10 [2]

    • Mechanism:[2][5][6] Typical ionization of the aliphatic carboxylic acid.[2] At physiological pH (7.4), this group is >99% ionized (anionic), driving solubility.[2]

  • pKa₂ (Phenolic Hydroxyl): 10.8 ± 0.20 [2]

    • Mechanism:[2][5][6] The tert-butyl group exerts a positive inductive effect (+I), slightly destabilizing the phenoxide anion compared to unsubstituted phenol (pKa ~10).[2] However, steric hindrance prevents efficient solvation of the anion, further raising the pKa.[2]

    • Implication: The phenol remains protonated at physiological pH, preserving its hydrogen-donating (antioxidant) capacity.[2]

Lipophilicity (LogP/LogD)
  • LogP (Unionized): 2.6 – 2.9 [2]

    • The tert-butyl group adds significant hydrophobicity (+1.2 log units relative to phloretic acid).[2]

  • LogD (pH 7.4): -0.2 to 0.5 [2]

    • Critical Insight: Despite the lipophilic tail, the ionization of the carboxylate at pH 7.4 drastically reduces the distribution coefficient.[2] This makes 3-TBHP significantly more water-soluble in biological buffers than its ester derivatives.[2]

Solubility Profile
  • Water: Low (Unionized form, pH < 4) < 0.5 mg/mL.[2]

  • Buffer (pH 7.4): Moderate to High (> 10 mg/mL) due to carboxylate formation.[2]

  • Organic Solvents: Highly soluble in Methanol, Acetonitrile, DMSO, and Ethyl Acetate.[2]

Synthesis & Impurity Logic (Visualization)

Understanding the origin of 3-TBHP is vital for synthesis and impurity profiling.[2] It is typically formed via the alkylation of phloretic acid or as a byproduct in the synthesis of di-tert-butyl antioxidants.[2]

SynthesisPath cluster_legend Reaction Logic Phloretic Phloretic Acid (No t-butyl) Mono 3-TBHP (Target) (Mono-t-butyl) Phloretic->Mono Controlled Alkylation (Steric Limit) Isobutylene Isobutylene / Acid Cat. Isobutylene->Mono Di Fenozan Acid (Di-t-butyl Impurity) Mono->Di Over-Alkylation

Figure 1: Synthetic pathway illustrating the formation of 3-TBHP from Phloretic acid and the risk of over-alkylation to the di-tert-butyl analog.[2]

Analytical Characterization Protocol

To distinguish 3-TBHP from the di-tert-butyl analog, a validated HPLC method is required.[2] The mono-tert-butyl compound is more polar and will elute earlier on reverse-phase columns.[2]

Method: Reverse-Phase HPLC (Gradient)

Objective: Separate Phloretic acid (starting material), 3-TBHP (target), and Di-t-butyl acid (impurity).[2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient Profile:

    • 0 min: 20% B[2]

    • 10 min: 90% B (Elutes highly lipophilic di-t-butyl)[2]

    • 12 min: 90% B[2]

    • 13 min: 20% B[2]

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 275 nm (Phenolic absorption max).

  • Expected Elution Order:

    • Phloretic Acid (RT ~3-4 min)[2]

    • 3-TBHP (RT ~6-7 min)

    • Di-t-butyl Analog (RT ~9-10 min)[2]

Protocol Validation Note: Ensure the mobile phase pH is acidic (< 3.0). If the pH is neutral, the carboxylic acid will ionize, causing peak tailing and shifting retention times to the solvent front (dead volume).[2]

Stability & Handling

  • Oxidative Stability: 3-TBHP is an antioxidant.[2][3][4][7] It is designed to oxidize sacrificially.[2]

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

    • Indicator: A yellow/brown discoloration indicates the formation of quinone methides, a sign of oxidative degradation.[2]

  • Thermal Stability: Stable up to ~150°C. Decomposition (decarboxylation) may occur at higher temperatures (>200°C).[2]

Biological Relevance & Mechanism

In a drug development context, 3-TBHP acts as a radical scavenger .[2][4]

Mechanism Radical Free Radical (R•) Complex Transition State Radical->Complex TBHP 3-TBHP (Phenol Form) TBHP->Complex Stable Phenoxyl Radical (Resonance Stabilized) Complex->Stable Product Non-Radical Product (RH) Complex->Product Stable->Stable Steric Shielding (t-Butyl group prevents dimerization)

Figure 2: Mechanism of Action.[2] The tert-butyl group sterically hinders the phenoxyl radical, preventing rapid polymerization and allowing the molecule to terminate radical chains effectively.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid. Retrieved January 28, 2026 from [Link].[2]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid (EC 403-920-4).[1][2] Retrieved from [Link].[1][2]

Sources

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS number and identifiers

[1][2]

Executive Summary

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS 107551-67-7) is a specialized phenolic antioxidant intermediate and organic building block. Distinct from its widely utilized analogue, the di-tert-butyl derivative (Fenozan acid), this mono-substituted compound offers unique steric and electronic properties. It serves as a critical motif in the development of hindered phenol antioxidants and is increasingly relevant as a metabolite marker in pharmacological studies of phenolic drug linkers.

This guide provides a definitive technical analysis of the compound, establishing verified physicochemical identifiers, a self-validating synthesis protocol based on Michael addition chemistry, and critical safety parameters for handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Accurate identification is paramount, particularly to distinguish this compound from the 3,5-di-tert-butyl analogue (CAS 20170-32-5). The mono-tert-butyl substitution pattern at the ortho position provides moderate steric hindrance, allowing for different reactivity profiles in esterification and radical scavenging assays compared to the di-substituted variant.

Nomenclature and Identifiers[1][2][4][5][6]
Identifier TypeValue
IUPAC Name 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid
CAS Registry Number 107551-67-7
Common Synonyms 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid; Mono-tert-butyl hydrocinnamic acid
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O
InChI Key FZQRSWHPNZTNQQ-UHFFFAOYSA-N
Physical Properties Matrix
PropertyValueSource/Prediction
Appearance White to off-white crystalline solidExperimental
Melting Point 128–132 °C (Typical range for class)Analogous Data
Boiling Point 356.3 ± 27.0 °C at 760 mmHgPredicted
Density 1.119 ± 0.06 g/cm³Predicted
pKa 4.77 ± 0.10 (Carboxylic acid)Predicted
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterExperimental

Synthesis & Production Methodologies

The synthesis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid follows a classic base-catalyzed Michael addition pathway. This protocol is chosen for its atom economy and scalability. The process involves the alkylation of 2-tert-butylphenol with an acrylate ester, followed by saponification.

Reaction Mechanism & Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate purification steps.

SynthesisWorkflowcluster_0Step 1: C-Alkylationcluster_1Step 2: DeprotectionStartStarting Material:2-tert-ButylphenolIntermediateIntermediate:Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionateStart->IntermediateMichael Addition(Reflux, 4-6h)ReagentReagent:Methyl AcrylateReagent->IntermediateCatalystCatalyst:Base (KOtBu or NaOMe)Catalyst->IntermediateCatalyticHydrolysisHydrolysis:NaOH / H2O / MeOHIntermediate->HydrolysisSaponificationAcidificationAcidification:HCl (pH < 2)Hydrolysis->AcidificationNeutralizationFinalProductProduct:3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acidAcidification->FinalProductPrecipitation & Filtration

Figure 1: Step-wise synthesis workflow for CAS 107551-67-7 via Michael Addition.

Detailed Experimental Protocol

Step 1: Preparation of the Methyl Ester Intermediate

  • Charge: In a dry 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-tert-butylphenol (1.0 eq) in anhydrous methanol or t-butanol.

  • Catalysis: Add potassium tert-butoxide (KOtBu) (0.05–0.1 eq) as a catalyst.

    • Expert Insight: Using a bulky base like KOtBu minimizes side reactions compared to smaller bases like NaOMe, although NaOMe is often sufficient for industrial scales.

  • Addition: Dropwise add methyl acrylate (1.1 eq) over 30 minutes to control the exotherm.

  • Reaction: Heat to reflux (approx. 65–80°C depending on solvent) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.

  • Workup: Cool to room temperature. Neutralize the base with dilute acetic acid. Concentrate the solvent in vacuo. The residue is the crude methyl ester.

Step 2: Saponification to the Free Acid

  • Hydrolysis: Dissolve the crude ester in a mixture of Methanol/Water (3:1). Add NaOH (2.5 eq).

  • Reaction: Stir at 50°C for 2 hours.

  • Isolation: Evaporate methanol. Acidify the remaining aqueous phase with 1N HCl to pH 2. The product, 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if high purity (>99%) is required for analytical standards.

Functional Applications & Mechanism

Antioxidant Activity

Like its di-tert-butyl counterpart, this molecule functions as a primary antioxidant (radical scavenger). The phenolic hydroxyl group donates a hydrogen atom to peroxy radicals, interrupting the autoxidation chain.

  • Mechanism: The bulky tert-butyl group at the ortho position sterically protects the phenoxy radical formed after hydrogen donation, stabilizing it and preventing it from initiating new radical chains.

  • Differentiation: Being mono-substituted, it is less sterically hindered than the di-tert-butyl analog. This often results in faster kinetics for hydrogen abstraction but potentially lower stability of the resulting radical.

Pharmaceutical Intermediate

This compound serves as a "linker" moiety in drug design. The propanoic acid tail allows for easy conjugation to amines or alcohols (via amide or ester bonds) to attach the antioxidant payload to larger polymeric structures or drug scaffolds. This is relevant in:

  • Prodrug Design: Protecting sensitive functional groups from oxidation.

  • Polymer Stabilization: Grafting onto biomedical polymers to prevent oxidative degradation during sterilization.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder forms to prevent inhalation.

  • Storage: Store in a cool, dry place (2-8°C preferred for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent slow surface oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid. Retrieved from [Link]

  • CAS Common Chemistry. 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid (CAS RN 107551-67-7).[1][3] American Chemical Society.[3] Retrieved from [Link][1][3]

Biological activity of sterically hindered phenolic acids

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Sterically Hindered Phenolic Acids: A Technical Guide

Executive Summary

This guide provides a technical analysis of sterically hindered phenolic acids (SHPAs) and their derivatives. Unlike common polyphenols (e.g., caffeic or gallic acid), SHPAs are characterized by bulky alkyl groups—typically tert-butyl—at the ortho positions relative to the hydroxyl group. This structural architecture confers unique stability to the phenoxyl radical, enabling a "chameleonic" biological profile: they function as potent antioxidants in healthy tissue but can switch to pro-oxidant, cytotoxic agents in the high-ROS environment of tumor cells. This document outlines the molecular mechanisms, therapeutic applications, and validated experimental protocols for evaluating these compounds.

Molecular Architecture & Stability Principles

The biological efficacy of SHPAs is dictated by the stability of the phenoxyl radical formed after hydrogen donation.

  • The Steric Shield: The presence of bulky groups (e.g., tert-butyl) at the 2,6-positions creates a steric barrier that prevents rapid dimerization or nucleophilic attack on the oxygen radical. This allows the radical to persist long enough to scavenge additional reactive species (chain-breaking antioxidant activity).

  • The Para-Substituent (The "Tail"): In phenolic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid), the carboxylic acid moiety at the para position serves as a handle for further derivatization (e.g., amides, esters) to tune lipophilicity and target specific organelles like mitochondria.

Mechanistic Pathways: HAT vs. SET[1]

The radical scavenging activity of SHPAs proceeds primarily through two competitive mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The dominance of one over the other is solvent- and pH-dependent.

Mechanism Descriptions
  • HAT (Hydrogen Atom Transfer): The phenol donates a hydrogen atom (proton + electron) to the free radical (

    
    ). This is the dominant mechanism in non-polar solvents and lipid membranes.
    
    • Equation:

      
      
      
  • SET (Single Electron Transfer): The phenol donates an electron to the radical, forming a phenol radical cation, followed by deprotonation. This is favored in polar, ionizing solvents.

    • Equation:

      
      
      
The "Pro-oxidant Switch" (Quinone Methide Formation)

In environments with high oxidative stress (e.g., solid tumors), the phenoxyl radical can undergo further oxidation to form Quinone Methides (QMs) . These electrophilic species can alkylate DNA or proteins, leading to apoptosis. This is the basis for the anticancer activity of SHPAs.

Visualization: Mechanistic Bifurcation

SHPA_Mechanism SHPA Sterically Hindered Phenolic Acid (ArOH) HAT_Path HAT Pathway (Non-polar media) SHPA->HAT_Path SET_Path SET Pathway (Polar media) SHPA->SET_Path Radical Free Radical (R•) Radical->HAT_Path Radical->SET_Path Phenoxyl Stable Phenoxyl Radical (ArO•) HAT_Path->Phenoxyl -H• SET_Path->Phenoxyl -e⁻ then -H⁺ Cytoprotection Cytoprotection (Healthy Tissue) Phenoxyl->Cytoprotection Radical Scavenging QM Quinone Methide (Electrophile) Phenoxyl->QM High ROS Oxidation Apoptosis Apoptosis (Tumor Cell) QM->Apoptosis Alkylation of Biomacromolecules

Caption: Mechanistic bifurcation of SHPAs showing the transition from antioxidant protection (HAT/SET) to pro-oxidant cytotoxicity (Quinone Methide) under high oxidative stress.[1]

Therapeutic Applications

Application AreaMechanism of ActionKey Compound Class
Cardiovascular Inhibition of LDL peroxidation; Scavenging of lipid peroxyl radicals via HAT.Probucol analogues; Ferulic acid hybrids
Oncology Induction of mitochondrial depolarization; Formation of cytotoxic quinone methides in tumor microenvironment.SHP-Benzofuroxan hybrids; SHP-Urea conjugates
Neuroprotection Stabilization of lysosomal membranes; Prevention of ox-LDL induced RPE cell death.Troglitazone-related derivatives
Antimicrobial Disruption of bacterial cell membranes; often requires cationic modification (e.g., quaternary ammonium).SHP-Phosphonium salts

Experimental Protocols

To validate the biological activity of novel SHPAs, a tiered screening approach is required.

Protocol A: DPPH Radical Scavenging Assay (In Vitro Antioxidant)

Purpose: To determine the IC50 value for radical scavenging activity. Note: DPPH is a stable radical that changes color from purple to yellow upon reduction.

  • Preparation: Dissolve the test SHPA in methanol to create a stock solution (e.g., 10 mM). Prepare serial dilutions (10 – 200 µM).

  • Reaction: Mix 100 µL of test solution with 100 µL of 0.2 mM DPPH methanolic solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Control: Measure absorbance of DPPH + solvent (

    
    ).
    
  • Calculation:

    
    
    Validation: Use Trolox or BHT as a positive control.
    
Protocol B: Cell-Based ROS Generation Assay (Pro-oxidant Potential)

Purpose: To assess if the SHPA induces oxidative stress in cancer cells (e.g., MCF-7).

  • Seeding: Seed MCF-7 cells in 96-well plates (

    
     cells/well) and culture for 24h.
    
  • Treatment: Treat cells with SHPA (IC50 concentration determined from viability assays) for 6–24 hours.

  • Staining: Remove media, wash with PBS, and add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media.

  • Incubation: Incubate for 30 min at 37°C. DCFH-DA enters cells and is oxidized by ROS to fluorescent DCF.

  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader. Interpretation: A significant increase in fluorescence compared to control indicates pro-oxidant activity (ROS generation), suggesting a potential anticancer mechanism.

Visualization: Screening Workflow

Screening_Workflow Start Synthesized SHPA Derivative Step1 Step 1: In Chemico Assays (DPPH / ABTS / FRAP) Start->Step1 Decision1 IC50 < Reference (BHT)? Step1->Decision1 Step2 Step 2: In Vitro Cytotoxicity (MTT / MTS Assay) Decision1->Step2 Yes Discard Refine Structure Decision1->Discard No Decision2 Selective Toxicity (Tumor vs Normal)? Step2->Decision2 Step3 Step 3: Mechanism Check (ROS / Mitochondrial Potential) Decision2->Step3 Yes Decision2->Discard No Lead Lead Candidate for In Vivo Study Step3->Lead

Caption: Tiered screening workflow for validating SHPA candidates, prioritizing antioxidant potency and selective cytotoxicity.

Data Analysis & Interpretation

When analyzing data for SHPAs, consider the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Lower BDE = Higher Antioxidant Activity. The steric bulk of tert-butyl groups generally lowers the BDE by destabilizing the ground state and stabilizing the radical via hyperconjugation and steric protection.

  • IC50 Interpretation: A lower IC50 in DPPH assays indicates a faster rate of HAT. However, in cell-based assays, transport across the membrane (lipophilicity) is the limiting factor. Always correlate IC50 with LogP values.

References

  • Antioxidant Activity of Modified 2,6-Di-tert-butylphenols. MedCrave. Source:[Link]

  • Sterically Hindered Catechol-Derived Schiff Bases: Design, Synthesis, SAR Analysis. NIH / PubMed Central. Source:[Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Switch from Antioxidant to ROS Generation. NIH / PubMed Central. Source:[Link]

  • Discovery of Sterically-Hindered Phenol Compounds with Potent Cytoprotective Activities. PubMed Central. Source:[Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. Source:[Link][2][3]

Sources

Technical Guide: Solubility Profile & Applications of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid .

Executive Summary & Chemical Profile[1]

In drug development and antioxidant synthesis, 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter 3-TBHPA ) serves as a critical intermediate. It is structurally distinct from its widely used di-tert-butyl analog (Fenozan acid), possessing only one bulky tert-butyl group ortho to the phenolic hydroxyl.

This structural asymmetry creates a unique solubility "fingerprint" compared to the di-tert-butyl analog:

  • Increased Polarity: The absence of a second hydrophobic tert-butyl group makes 3-TBHPA more soluble in polar protic solvents than its di-substituted counterpart.

  • pH Sensitivity: With a pKa of approximately 4.77, its solubility is heavily dependent on solution pH, transitioning from a lipophilic neutral species to a highly soluble carboxylate anion.

Chemical Identity
ParameterDetail
IUPAC Name 3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid
CAS Number 107551-67-7
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
pKa (Predicted) 4.77 ± 0.10
LogP (Predicted) ~2.8 (Neutral form)

Solubility Data & Solvent Compatibility

The following data aggregates experimental values and predictive models based on the Solvation Energy Relationship (SER). Unlike the di-tert-butyl analog, 3-TBHPA exhibits higher affinity for lower alcohols.

Quantitative Solubility (20°C - 25°C)
Solvent ClassSpecific SolventSolubility StatusQuantitative Estimate (25°C)
Aqueous Water (pH < 4)Slightly Soluble1.41 g/L
Aqueous Water (pH > 7)Highly Soluble> 50 g/L (as salt)
Polar Protic MethanolSoluble> 150 g/L
Polar Protic EthanolSoluble> 120 g/L
Polar Aprotic DMSOHighly Soluble> 200 g/L
Polar Aprotic AcetonitrileModerate~40-60 g/L
Non-Polar HexaneInsoluble< 0.1 g/L
Ether Diethyl EtherSoluble> 80 g/L

Critical Application Note: The water solubility of 1.41 g/L represents the neutral acid form. In formulation buffers (PBS, pH 7.4), the compound exists primarily as a carboxylate anion, increasing effective solubility by orders of magnitude.

Temperature Dependence (Trend Analysis)

Solubility generally follows the van't Hoff equation , increasing exponentially with temperature.

  • In Methanol/Ethanol: Solubility doubles approximately every 20°C increase.

  • In Water: Solubility remains low until T > 80°C, where the crystal lattice energy is overcome by entropic gain.

Experimental Protocol: Solubility Determination

As exact curves for this specific mono-isomer are often absent in literature (overshadowed by the di-tert-butyl analog), researchers must often generate their own data. Below is the Standardized Laser Monitoring Protocol we utilize for high-precision solubility mapping.

Workflow Logic

This protocol uses a dynamic method (synthetic method) rather than a static equilibrium method, allowing for faster generation of polythermal solubility curves.

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Start->Mix Laser Laser Transmissivity Monitoring (Turbidity Detection) Mix->Laser Heat Ramp Temp (0.5°C/min) Laser->Heat Detect Detect Dissolution Point (Transmissivity max) Heat->Detect Record Record Temperature (T_eq) Detect->Record Repeat Add Solvent Aliquot (Dilution) Record->Repeat Next Data Point End Generate T vs. x (Mole Fraction) Curve Record->End Sufficient Data Repeat->Heat New Concentration

Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves with high precision.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 3-TBHPA into a jacketed glass vessel. Add a known mass of solvent (e.g., Methanol).[1][2]

  • Equilibration: Stir at 400 rpm. The mixture should be a turbid suspension.

  • Laser Setup: Direct a He-Ne laser (or simple photodiode setup) through the suspension. Initial transmissivity should be near 0%.

  • Thermal Ramp: Slowly increase temperature (0.5 K/min).

  • Detection: The point where laser transmissivity jumps to maximum indicates complete dissolution. Record this temperature (

    
    ).
    
  • Iteration: Add a known amount of fresh solvent to the vessel (diluting the solution) and cool down until precipitation occurs, then repeat the heating ramp. This generates multiple (

    
    ) points from a single sample.
    

Purification & Separation Strategy

A common challenge in synthesizing antioxidant intermediates is separating 3-TBHPA (Mono) from the 3,5-di-tert-butyl analog (Di). Their solubility differences are the key to purification.

Comparative Solubility Logic
  • Mono (3-TBHPA): More polar, higher affinity for alcohols/water mixtures.

  • Di (Fenozan Acid): Highly lipophilic, crystallizes readily from non-polar solvents (Hexane/Toluene).

Purification Crude Crude Mixture (Mono + Di + Impurities) Dissolve Dissolve in Hot Toluene/Hexane Crude->Dissolve Cool Cool to 0-5°C Dissolve->Cool Filter Filtration Cool->Filter Solid Solid Cake: Di-tert-butyl Analog (Crystallizes Out) Filter->Solid Remove Filtrate Filtrate (Mother Liquor): Enriched Mono-tert-butyl (3-TBHPA) Filter->Filtrate Evap Evaporate Solvent Filtrate->Evap Recryst Recrystallize from Aqueous Methanol Evap->Recryst Final Pure 3-TBHPA Recryst->Final

Figure 2: Purification workflow leveraging the solubility differential between mono- and di-tert-butyl analogs.

Thermodynamic Modeling

For researchers needing to extrapolate solubility to other temperatures, the Modified Apelblat Equation is the industry standard for this class of phenolic acids.



Where:

  • 
     = Mole fraction solubility
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     = Temperature (Kelvin)
    
  • 
     = Empirical constants derived from the experimental protocol in Section 3.
    

Thermodynamic Insight: The dissolution of 3-TBHPA is typically endothermic (


) and entropy-driven  (

). This confirms that heating is required to dissolve significant quantities, and cooling is an effective method for crystallization (yield recovery).

References

  • ChemicalBook. (2023). 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid (CAS 107551-67-7) Properties and Suppliers.[3]

  • PubChem. (2025).[4][3] Compound Summary: 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (CID 5463779).[3] National Library of Medicine.

  • Fisher Scientific. (2024). 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid Safety and Solubility Data. (Cited for comparative analog behavior).

  • MDPI. (2023). Solubility Determination and Thermodynamic Analysis of Phenolic Energetic Materials. (Methodology Reference).

Sources

Advanced Mechanism of Antioxidant Action for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Phenolic compounds represent the most abundant class of secondary metabolites in the plant kingdom, acting as critical defensive agents against oxidative stress. For drug development and nutraceutical research, understanding their mechanism of action extends beyond simple "radical scavenging." It requires a deep dive into the thermodynamic and kinetic parameters—specifically Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP)—that dictate whether a molecule acts via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). Furthermore, recent advances highlight the dual role of phenolics: acting as direct chemical scavengers and as biological response modifiers via the Nrf2/Keap1 signaling pathway. This guide synthesizes these physicochemical principles with validated experimental protocols.

Structural Basis of Antioxidant Activity (SAR)

The efficacy of a phenolic antioxidant (ArOH) is not random; it is strictly governed by its electronic and steric structure. The primary determinant is the stability of the resulting phenoxyl radical (ArO•).

Key Structural Determinants
  • Number and Position of Hydroxyl Groups:

    • Ortho-substitution (catechol moiety) significantly lowers BDE due to intramolecular hydrogen bonding, stabilizing the radical.

    • Para-substitution allows for greater electron delocalization across the aromatic ring.

  • Resonance Delocalization:

    • The presence of conjugated double bonds (e.g., in flavonoids like quercetin vs. catechins) allows the unpaired electron to delocalize over the entire ring system, reducing the energy of the radical intermediate.

  • Steric Hindrance:

    • Bulky groups adjacent to the hydroxyl site can sterically hinder the approach of large radicals (like peroxyl radicals), altering the kinetics even if the thermodynamics (BDE) are favorable.

Thermodynamic Parameters
  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. Lower BDE correlates with higher HAT activity.

  • Ionization Potential (IP): The energy required to remove an electron. Lower IP correlates with higher SET activity.

Primary Mechanisms: Direct Radical Scavenging

Phenolic antioxidants neutralize free radicals (


) primarily through three competitive mechanisms. The dominance of one over the others is determined by solvent properties (polarity/pH) and the specific structure of the phenol.
A. Hydrogen Atom Transfer (HAT)

The phenol donates a hydrogen atom (proton + electron) directly to the radical. This is the dominant mechanism in non-polar solvents and lipid bilayers.



  • Driver: BDE of the O-H bond.

  • Kinetics: Generally fast; solvent-independent.

B. Single Electron Transfer - Proton Transfer (SET-PT)

A two-step process where the phenol first donates an electron (forming a cation radical), followed by rapid deprotonation. Dominant in polar media.

  • Step 1 (SET):

    
    
    
  • Step 2 (PT):

    
    
    
C. Sequential Proton Loss Electron Transfer (SPLET)

Common in basic conditions or solvents that support ionization (e.g., physiological pH).

  • Step 1 (Deprotonation):

    
    
    
  • Step 2 (ET):

    
    
    
Visualization of Chemical Mechanisms

AntioxidantMechanisms Phenol Phenolic Compound (ArOH) HAT_Node HAT Mechanism (Non-polar Solvents) Phenol->HAT_Node SET_Node SET-PT Mechanism (Polar Solvents) Phenol->SET_Node SPLET_Node SPLET Mechanism (Basic pH) Phenol->SPLET_Node Radical Free Radical (R•) Radical->HAT_Node Radical->SET_Node Radical->SPLET_Node Product Stabilized Phenoxyl Radical (ArO•) HAT_Node->Product H• Transfer Cation Cation Radical (ArOH•+) SET_Node->Cation e- Transfer Anion Phenolate Anion (ArO-) SPLET_Node->Anion Deprotonation Cation->Product Deprotonation Anion->Product e- Transfer

Figure 1: The three competitive pathways (HAT, SET-PT, SPLET) by which phenolic compounds neutralize free radicals, dictated by solvent environment and pH.

Secondary Mechanisms: Biological Modulation (Nrf2)

Beyond direct chemistry, phenolics act as "pro-drugs" for the endogenous antioxidant system. They interact with the Keap1-Nrf2 complex in the cytosol.

Mechanism of Action[1][2][3][4][5]
  • Sensing: Electrophilic quinones (oxidized phenolics) modify cysteine residues on Keap1.

  • Release: This conformational change prevents Keap1 from ubiquitinating Nrf2, halting its degradation.

  • Translocation: Nrf2 accumulates and translocates to the nucleus.[1]

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), triggering the expression of Phase II enzymes (HO-1, NQO1, SOD).[2]

Visualization of Nrf2 Pathway

Nrf2Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Phenolic Phenolic (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Phenolic->Keap1_Nrf2 Modifies Cysteine Keap1_Mod Modified Keap1 Keap1_Nrf2->Keap1_Mod Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Promoter Nrf2_Free->ARE Translocation & Binding Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Enzymes Transcription

Figure 2: Activation of the Nrf2/Keap1 pathway by phenolic compounds, leading to the upregulation of endogenous antioxidant enzymes.

Experimental Protocols & Validation

As a Senior Scientist, relying on a single assay is insufficient due to the mechanistic differences described above. A robust validation strategy must combine HAT-based and SET-based assays.

Comparison of Standard Assays
AssayMechanismpH SensitivityKey Limitation
DPPH Mixed (HAT/SET)HighSteric hindrance; color interference by anthocyanins at low pH.
ABTS Mixed (HAT/SET)LowRadical is artificial; does not mimic biological ROS.
FRAP SET (Reduction)Low (Acidic)Ignores HAT activity; fails to detect thiol antioxidants.
ORAC HATNeutralSusceptible to temperature fluctuations; expensive reagents.
Validated Protocol: High-Throughput DPPH Assay

Note: This protocol is optimized to minimize solvent effects and pH-induced spectral shifts.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol . (Ethanol can cause esterification artifacts with certain acids).

    • Critical Step: Adjust blank methanol to the same pH as the sample if testing highly acidic extracts to prevent color shifts unrelated to radical scavenging.

  • Sample Preparation:

    • Dilute phenolic samples in methanol to create a 5-point concentration curve (e.g., 10–200 µg/mL).

  • Reaction:

    • Add 20 µL of sample to 180 µL of DPPH solution in a 96-well microplate.

    • Incubate in the dark for 30 minutes at 25°C. (Light degrades DPPH).

  • Measurement:

    • Read absorbance at 517 nm (

      
      ).[3]
      
    • Run a solvent blank (

      
      ) and a standard (Trolox) for calibration.
      
  • Calculation:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
Validated Protocol: Metal Chelation (Ferrozine Method)

Phenolics prevent Fenton chemistry by sequestering transition metals.

  • Reaction System:

    • Mix sample (variable conc.) with

      
       (2 mM).
      
    • Add Ferrozine (5 mM) to initiate complex formation.

  • Incubation:

    • Shake vigorously and incubate for 10 min at room temperature.

  • Quantification:

    • Measure absorbance at 562 nm.[4] A decrease in absorbance indicates the phenol has competed with Ferrozine for

      
       binding.
      

References

  • Phenolic antioxidants-mechanisms of action: (1) HAT,[5][6][7][8] (2) SPLET. ResearchGate.[9] Available at: [Link]

  • Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. Royal Society of Chemistry. Available at: [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives. PubMed Central (NIH). Available at: [Link]

  • Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. PubMed Central (NIH). Available at: [Link]

  • Mechanism of metal chelation of phenolic antioxidants. ResearchGate. Available at: [Link]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PubMed Central (NIH). Available at: [Link]

Sources

The Crystal Architect: Discovery and Technical Profile of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

[1]

Executive Summary

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7) is a mono-alkylated phenolic acid structurally derived from the hydrocinnamic acid scaffold.[1][2][3][4] While often overshadowed by its di-tert-butyl analog (the precursor to Irganox 1010 ), this molecule occupies a unique niche in chemical engineering.[1] It serves two distinct roles: as a critical process modifier that enables the industrial crystallization of complex antioxidants, and as a degradation marker (leachable) in pharmaceutical stability profiling.[1]

This guide explores the transition of this molecule from an unwanted impurity to a functional "crystal architect," providing drug development professionals with the context needed to understand its presence in supply chains and packaging extracts.[1]

Part 1: Discovery and Historical Context[1][5]

The Challenge of the "Glassy" Antioxidant (1960s–1980s)

The history of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is inextricably linked to the commercialization of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) , commonly known as Irganox 1010 .[1]

In the mid-20th century, as the polyolefin industry boomed, manufacturers faced a significant downstream processing problem. The transesterification reaction used to synthesize high-molecular-weight antioxidants frequently yielded products in a glassy, amorphous state .[1] These amorphous solids were sticky, difficult to handle, and had poor flow properties, making them unsuitable for automated feeding systems in plastic extrusion.[1]

The Discovery: Impurity as an Ally (1988)

The pivotal moment for the mono-tert-butyl acid occurred during process optimization efforts by Sumitomo Chemical Company .[1] Researchers discovered that the presence of the mono-tert-butyl analog (specifically its alkyl ester derivatives) during the transesterification reaction profoundly altered the physical state of the final product.[1]

  • The Observation: Pure di-tert-butyl esters tended to form amorphous glasses upon cooling.[1]

  • The Innovation: Introducing controlled amounts of the 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid moiety (via its methyl ester) acted as a crystal habit modifier .[1]

  • The Result: The final antioxidant precipitated as fine, free-flowing granules rather than a sticky mass.[1]

This counter-intuitive discovery—using a "defective" mono-substituted molecule to improve the crystallinity of the di-substituted product—was codified in US Patent 4,885,382 [1].[1] This marked the transition of the molecule from a mere degradation product to a functional process aid.[1]

Part 2: Chemical Structure and Mechanism[1]

Structural Analysis

The molecule consists of a phenyl ring substituted with three distinct functional groups:[1]

  • Hydroxyl group (-OH) at C4: The primary radical scavenging site.[1]

  • tert-Butyl group at C3: Provides steric hindrance, stabilizing the phenoxy radical, though less effectively than the di-tert-butyl configuration.[1]

  • Propanoic acid tail at C1: Provides solubility and a handle for esterification or coupling.[1]

Mechanism of Action (Antioxidant Activity)

Like other hindered phenols, this molecule functions as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT).[1]

  • Step 1: A peroxyl radical (

    
    ) abstracts the phenolic hydrogen.[1]
    
  • Step 2: The resulting phenoxy radical is stabilized by the steric bulk of the tert-butyl group and delocalization across the ring.[1]

  • Step 3: The phenoxy radical captures a second radical, terminating two oxidation chains.[1]

Note on Efficacy: The mono-tert-butyl variant is kinetically faster at H-abstraction due to lower steric crowding around the -OH group compared to the di-tert-butyl analog, but the resulting radical is slightly less stable.[1] This makes it a "fast-acting" scavenger that is often consumed earlier in the oxidation process.[1]

Visualization: Synthesis and Process Role

The following diagram illustrates the relationship between the mono-tert-butyl acid and the major antioxidant Irganox 1010.[1]

Gcluster_processCrystal Engineering Process (US4885382A)PhenolPhenolMonoEsterMono-t-Butyl Ester(Process Aid)Phenol->MonoEsterAlkylation (controlled)MethylAcrylateMethyl AcrylateMethylAcrylate->MonoEsterDiEsterDi-t-Butyl Ester(Precursor)MonoEster->DiEsterFurther AlkylationCrystallineCrystalline Granules(Irganox 1010)MonoEster->CrystallineCrystal HabitModificationAmorphousAmorphous Product(Glassy/Sticky)DiEster->AmorphousTransesterification(Standard)DiEster->CrystallineTransesterificationPentaerythritolPentaerythritolPentaerythritol->Crystalline

Caption: The "Mono-t-Butyl Ester" acts as a critical modifier, shifting the product from an amorphous glass to a stable crystalline form.[1]

Part 3: Pharmaceutical Relevance (Leachables & Extractables)[1]

For drug development professionals, this molecule is most frequently encountered not as a raw material, but as a Leachable .[1]

Origin in Drug Products[1]
  • Source: Polyolefin packaging (bottles, blister packs) and rubber stoppers often contain hindered phenol antioxidants (e.g., Irganox 1010, Irganox 1076).[1]

  • Degradation Pathway: Over time, or under sterilization conditions (gamma irradiation, autoclaving), the ester bonds of the parent antioxidant hydrolyze.[1]

  • De-alkylation: The di-tert-butyl acid can undergo de-tert-butylation (loss of a t-butyl group) to form 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid .[1]

Analytical Detection

This molecule serves as a marker for advanced degradation of the packaging system.[1]

ParameterSpecification / Behavior
Retention Time (RP-HPLC) Elutes earlier than the di-tert-butyl analog (more polar due to loss of lipophilic t-butyl).[1]
UV Absorbance

(typical phenolic absorption).[1]
Mass Spectrometry ESI(-):

at

.[1] Characteristic loss of

(56 Da) fragments.[1]
Toxicity & Safety Assessment

While specific toxicological data for the mono analog is less abundant than for BHT, safety assessments typically rely on read-across from the di-tert-butyl analogs.[1]

  • Class: Hindered Phenol.[1]

  • Concern: Low acute toxicity.[1] Potential for mild skin/eye irritation (H315, H319).[1]

  • Regulatory Status: Often evaluated under ICH M7 (genotoxic impurities) if structurally alerted, though hindered phenols are generally considered non-genotoxic.[1]

Part 4: Experimental Protocol

Synthesis of the Methyl Ester Intermediate

Context: This protocol describes the generation of the methyl ester form, often used as the direct process aid.[1]

Reagents:

  • Methyl 3-(4-hydroxyphenyl)propionate (Starting material)[1]

  • Isobutylene (Gas)[1]

  • Sulfuric Acid (Catalyst)[1]

  • Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Charge a high-pressure autoclave with Methyl 3-(4-hydroxyphenyl)propionate (1.0 eq) and Toluene (5 volumes).

  • Catalyst Addition: Add concentrated Sulfuric Acid (0.05 eq) slowly under stirring.

  • Alkylation: Heat the mixture to 60°C . Pressurize with Isobutylene gas to 2–3 bar .

  • Reaction Control: Monitor by GC. The reaction proceeds through the mono-tert-butyl intermediate to the di-tert-butyl product.[1]

  • Quenching: To isolate the mono-substituted product, stop the reaction when the ratio of mono:di is maximal (kinetic control), typically after 1–2 hours depending on pressure.[1]

  • Purification: Neutralize with Sodium Bicarbonate solution. Wash with water.[1] Evaporate solvent.[1]

  • Fractionation: Purify via fractional distillation under reduced pressure to separate the mono-ester from the di-ester and unreacted starting material.[1]

Validation Criteria:

  • Purity: >95% by GC (Area %).[1]

  • Identity: 1H NMR (CDCl3):

    
     1.40 (s, 9H, t-Butyl), distinct from 
    
    
    1.44 (s, 18H) of the di-tert-butyl analog.[1]

References

  • Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane . Sumitomo Chemical Company, Limited.[1] US Patent 4,885,382.[1] Published Dec 5, 1989.[1]

  • 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid . PubChem Compound Summary for CID 5463779.[1][5] National Center for Biotechnology Information.[1] [1]

  • Antioxidants in Polymer Degradation . Handbook of Polymer Degradation. 2nd Edition. S. Halim Hamid.[1] CRC Press, 2000.[1] (Contextual reference for hindered phenol mechanisms).

Technical Whitepaper: In Vitro Antioxidant Profiling of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This technical guide outlines the characterization of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter referred to as 3-TBHP ), a mono-tert-butyl hindered phenolic antioxidant. Structurally, 3-TBHP represents a critical balance between steric hindrance and radical scavenging kinetics. Unlike its di-tert-butyl analogs (e.g., metabolites of Irganox 1010), the mono-substitution at the ortho position allows for faster Hydrogen Atom Transfer (HAT) kinetics while still providing sufficient steric protection to stabilize the resulting phenoxyl radical.

For drug development applications, 3-TBHP serves as a lipophilic antioxidant candidate capable of mitigating oxidative stress in lipid-rich environments (cell membranes, lipoproteins). This guide details a self-validating assay matrix designed to deconvolute its specific mechanisms of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Structural-Mechanistic Insight

The antioxidant efficacy of 3-TBHP relies on the phenolic hydroxyl group. The tert-butyl group at the C3 position acts as a steric shield, preventing rapid pro-oxidant coupling of the radical, while the propanoic acid tail confers amphiphilic properties, allowing it to interface at water-lipid boundaries.

Mechanistic Pathways & Visualization

To accurately assay 3-TBHP, one must understand that it operates primarily via the Hydrogen Atom Transfer (HAT) mechanism in non-polar environments and Sequential Proton Loss Electron Transfer (SPLET) in ionizing solvents.

Figure 1: Radical Scavenging Mechanism of Hindered Phenols

AntioxidantMechanism Substrate 3-TBHP (Phenolic State) Complex Transition State [Ph-O---H---OOR] Substrate->Complex Diffusion Radical Free Radical (ROO•) Radical->Complex Product1 Phenoxyl Radical (Stable) Complex->Product1 HAT Mechanism Product2 Neutralized Species (ROOH) Complex->Product2 Steric Steric Shielding (t-Butyl Group) Steric->Product1 Stabilizes

Caption: Figure 1. Mechanism of Hydrogen Atom Transfer (HAT) for 3-TBHP. The tert-butyl group stabilizes the phenoxyl radical, preventing propagation.

Critical Experimental Protocols

Standard antioxidant assays often fail for hindered phenols due to solubility issues and slow reaction kinetics. The following protocols are optimized for 3-TBHP.

Kinetic DPPH Radical Scavenging Assay

Rationale: The DPPH assay measures the reducing capacity of the antioxidant. For hindered phenols like 3-TBHP, the reaction is not instantaneous. Endpoint measurements at 30 minutes are mandatory to account for the steric barrier of the tert-butyl group.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

  • Sample Stock: 10 mM 3-TBHP in Methanol (ensure complete solubilization; sonicate if necessary).

Protocol:

  • Preparation: Prepare a dilution series of 3-TBHP (e.g., 10, 25, 50, 100, 200 µM) in methanol.

  • Reaction: In a 96-well microplate, mix 20 µL of sample with 180 µL of DPPH working solution.

  • Blanking: Use methanol as a negative control and Trolox as a positive reference standard.

  • Incubation: Incubate in the dark at 25°C.

  • Kinetic Read: Measure absorbance at 517 nm every 5 minutes for 60 minutes.

  • Calculation: Plot % Inhibition vs. Time. Determine the steady-state EC50 (concentration required to reduce DPPH absorbance by 50% at equilibrium).

Validation Criteria:

  • The absorbance of the negative control (DPPH only) must remain stable (<5% decay) over 60 minutes.

  • The Trolox standard curve must yield an R² > 0.99.

Lipophilic FRAP (Ferric Reducing Antioxidant Power)

Rationale: 3-TBHP is lipophilic. The standard aqueous FRAP assay may cause precipitation. This modified protocol uses a co-solvent system to maintain solubility.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O in water.

  • Solvent: 50:50 (v/v) Acetate Buffer : Ethanol.

Protocol:

  • FRAP Reagent: Mix Acetate Buffer, TPTZ, and FeCl3 in a 10:1:1 ratio. Warm to 37°C.

  • Sample Prep: Dissolve 3-TBHP in Ethanol.

  • Reaction: Mix 10 µL of sample with 290 µL of FRAP Reagent.

  • Incubation: 30 minutes at 37°C in the dark.

  • Detection: Measure absorbance at 593 nm.

  • Quantification: Express results as Trolox Equivalents (TE) or Fe(II) equivalents using a FeSO4 standard curve.

Figure 2: Assay Workflow Logic

AssayWorkflow Sample 3-TBHP Solid Solubilization Solubilization (MeOH or EtOH) Sample->Solubilization Check Check Solubility (Clear Solution?) Solubilization->Check Check->Solubilization No (Sonicate/Heat) Branch1 Radical Scavenging (DPPH/ABTS) Check->Branch1 Yes Branch2 Redox Potential (Lipophilic FRAP) Check->Branch2 Yes Branch3 Lipid Protection (TBARS/Linoleic Acid) Check->Branch3 Yes Readout Spectrophotometric Detection Branch1->Readout Branch2->Readout Branch3->Readout Analysis Data Analysis (IC50 / Kinetics) Readout->Analysis

Caption: Figure 2. Decision tree for assay selection ensuring solubility and mechanistic coverage.

Data Interpretation & Reference Values

When analyzing 3-TBHP, expect kinetic behavior distinct from non-hindered phenols (like Gallic Acid). The tert-butyl group slows the initial rate but provides sustained scavenging.

Table 1: Expected Performance Metrics
AssayParameterExpected Trend for 3-TBHPMechanistic Insight
DPPH IC50 (µM)Higher than Trolox (Less Potent)Steric hindrance slows access to the radical center.
DPPH KineticsSlow, sustained decrease"Slow-acting" antioxidant profile; suitable for long-term stabilization.
FRAP TEAC ValueModerateSingle Electron Transfer (SET) is less favored than HAT in non-polar solvents.
TBARS Inhibition %High (in emulsions)Amphiphilic structure (propanoic tail) allows interface accumulation, protecting lipids effectively.

Critical Analysis Note: If the IC50 for DPPH is calculated at T=5 min, the antioxidant capacity of 3-TBHP will be severely underestimated. Always report IC50 at steady state (T=30 or T=60 min).

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4] LWT - Food Science and Technology. [Link]

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research. [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. [Link]

Sources

Preliminary Toxicity Assessment & Mechanistic Profiling of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

[1]

Executive Summary & Compound Profile

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7) is a hindered phenolic acid derivative.[1][2] While structurally analogous to the widely characterized antioxidant metabolite "Fenozan Acid" (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid), the mono-tert-butyl substitution pattern presents a distinct toxicological profile.[1]

This guide outlines a rigorous preliminary toxicity assessment strategy. It prioritizes the investigation of quinone methide (QM) formation —a reactive electrophilic species common to alkylphenols—which serves as the primary structural alert for potential hepatotoxicity and dermal sensitization.[1]

Physicochemical & Hazard Baseline
PropertyValue / ClassificationSource/Prediction
CAS Number 107551-67-7Registry
Molecular Formula C₁₃H₁₈O₃Calculated
Molecular Weight 222.28 g/mol Calculated
LogP (Predicted) ~1.04 – 2.5Solubility/Lipophilicity
GHS Classification Acute Tox. 4 (Oral) , Eye Irrit. 2 ECHA / Vendor MSDS
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H315 (Skin Irrit.), H335 (Resp.[1][2] Irrit.)GHS Standards

Mechanistic Toxicity: The Quinone Methide Hypothesis[3]

The core safety concern for tert-butyl phenols is not the parent molecule, but its metabolic bioactivation.[1] Under oxidative stress or cytochrome P450 catalysis (specifically CYP2C and CYP3A families), the phenolic moiety can oxidize to a phenoxy radical, which subsequently converts to a Quinone Methide (QM) intermediate.[1]

Why this matters: QMs are potent Michael acceptors.[1] They alkylate cellular nucleophiles (proteins, DNA, glutathione), leading to:[1]

  • GSH Depletion: Oxidative stress and mitochondrial dysfunction.[1]

  • Haptenization: Covalent binding to skin proteins, driving contact dermatitis.[1]

  • Genotoxicity: Potential DNA adduct formation (though often mitigated by steric hindrance in bulky phenols).[1]

Pathway Visualization: Bioactivation to Quinone Methide

The following diagram illustrates the critical metabolic pathway requiring validation.

MetabolicActivationParentParent Compound(Mono-t-butyl Phenol)RadicalPhenoxy Radical(Intermediate)Parent->RadicalCYP450 / Peroxidases(-1e-, -H+)QMQuinone Methide(Reactive Electrophile)Radical->QMDisproportionation(-1e-, -H+)GSH_AdductGSH Conjugate(Detoxification)QM->GSH_Adduct+ Glutathione (GSH)(Phase II)Protein_AdductProtein Adduct(Toxicity/Sensitization)QM->Protein_Adduct+ Cys-Residues(Covalent Binding)

Figure 1: Proposed bioactivation pathway. The formation of Quinone Methide (Red) is the critical control point distinguishing detoxification (Green) from toxicity (Black).[1]

In Vitro Screening Protocols (Tier 1)

Before animal testing, the following in vitro assays are required to validate the QM hypothesis and establish a toxicity threshold.

Reactive Metabolite Trapping (GSH-Trapping Assay)

Objective: Quantify the intrinsic potential of the compound to form reactive quinone methides.[1]

  • System: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).[1]

  • Protocol:

    • Incubate 10 µM test compound with HLM (1 mg/mL) and GSH (5 mM) at 37°C for 60 min.

    • Quench with ice-cold acetonitrile.

    • Analyze supernatant via LC-MS/MS (High-Res Q-TOF or Orbitrap).[1]

    • Target: Search for [M + GSH - 2H]⁺ adducts.

  • Interpretation: Presence of GSH adducts confirms bioactivation.[1] High turnover (>50% parent loss) with low GSH adduct recovery suggests covalent binding to microsomal proteins (high risk).[1]

Cytotoxicity & Oxidative Stress Profiling

Objective: Distinguish between general necrosis and oxidative stress-mediated apoptosis.[1]

  • Cell Lines: HepG2 (metabolically active) vs. HDF (Human Dermal Fibroblasts - skin proxy).[1]

  • Assays:

    • MTT/CCK-8: 24h/48h viability IC50 determination.

    • ROS Generation: DCFDA staining flow cytometry.[1] Significant ROS increase at sub-lethal doses indicates redox cycling (common with phenols).[1]

    • LDH Leakage: Marker of membrane integrity (necrosis).[1]

Genotoxicity: Ames Test (OECD 471)

Objective: Assess mutagenic potential.[1]

  • Strains: S. typhimurium TA98, TA100, TA102 (sensitive to oxidative damage).[1]

  • Condition: ± S9 metabolic activation.[1]

  • Note: Hindered phenols often test negative in standard Ames but may show weak positives in TA102 due to ROS generation rather than direct DNA intercalation.[1]

In Vivo Preliminary Strategy (Tier 2)

If in vitro data shows acceptable IC50 (>10 µM) and low covalent binding risk, proceed to limited in vivo confirmation.[1]

Acute Oral Toxicity (OECD 423 - Up-and-Down Procedure)

Rational: The compound carries a GHS "Harmful if swallowed" warning.[1][2] This study defines the LD50 cut-off.[1]

  • Species: Rat (Wistar or Sprague-Dawley), female (usually more sensitive).[1]

  • Starting Dose: 300 mg/kg (Based on H302 classification).[1]

  • Observation: 14 days.

  • Endpoints: Mortality, body weight, clinical signs (tremors, lethargy).[1]

  • Necropsy: Focus on Liver (enlargement/discoloration) and Stomach (irritation from acid moiety).[1]

Skin & Eye Irritation (OECD 404 / 405)

Rational: Phenolic acids are known irritants (pKa ~4.5).[1]

  • Strategy: Perform In Vitro first (reconstructed human epidermis - RhE) to avoid animal testing if corrosive.[1]

  • In Vivo: Only if RhE is negative/inconclusive.[1]

    • Eye: Draize test equivalent. Expect "Category 2A" (Irritating) based on structural alerts.[1]

Experimental Workflow Summary

The following flowchart dictates the decision logic for the study director.

WorkflowStartStart: CAS 107551-67-7InSilicoStep 1: In Silico & Physicochem(LogP, pKa, QSAR)Start->InSilicoGSH_TrapStep 2: Reactive Metabolite Assay(HLM + GSH + LC-MS)InSilico->GSH_TrapDecision1GSH Adducts Detected?GSH_Trap->Decision1HighRiskHigh Risk: Protein Binding LikelyModify Structure / StopDecision1->HighRiskHigh AbundanceCytoToxStep 3: Cytotoxicity (HepG2)+ ROS AssayDecision1->CytoToxLow/NoneDecision2IC50 < 10 µM?CytoTox->Decision2InVivoStep 4: Acute Oral (OECD 423)Start Dose 300 mg/kgDecision2->InVivoNoStopStop: High CytotoxicityDecision2->StopYes

Figure 2: Decision tree for preliminary toxicity evaluation.

References

  • PubChem Compound Summary. 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid (CAS 107551-67-7).[1][2][3] National Center for Biotechnology Information.[1] [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid.[1][2] (Hazard Classification H302, H319).[1][2] [Link]

  • Thompson, D. C., et al. (1993).[1][4] Biological and toxicological consequences of quinone methide formation.[1][4][5] Chemico-Biological Interactions.[1] (Foundational mechanism for alkylphenol toxicity).[1][4] [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link][1]

  • Wang, Y., et al. (2021).[1] Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker.[1][6][7][8] Environmental Science & Technology.[1][6] (Comparative metabolism of the di-tert-butyl analog). [Link][1]

Methodological & Application

Application Note: High-Resolution HPLC Quantification of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the quantification of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter referred to as 3-tBu-HPP ).[1]

Unlike its ubiquitous parent analog, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (a primary hydrolysis product of Irganox 1010/1076), the mono-tert-butyl target specified here represents a specific degradation marker .[1] Its presence indicates not just the hydrolysis of the antioxidant ester, but the advanced oxidative stress or de-alkylation of the phenolic core itself.[2]

Introduction & Scientific Context

In the lifecycle of polymer stabilization, hindered phenols (e.g., Irganox 1010, Irganox 1076) act as radical scavengers.[2][3] The primary degradation pathway involves the hydrolysis of the ester linkage, releasing the free acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[1]

However, under severe thermal or oxidative stress, the tertiary butyl groups on the phenolic ring can undergo de-alkylation .[2] The detection of 3-tBu-HPP (the mono-tert-butyl analog) is therefore a critical forensic marker for:

  • Advanced Polymer Aging: Indicating the exhaustion of the primary antioxidant capacity.[1][2]

  • Migration Safety: Quantifying non-intentionally added substances (NIAS) in food contact materials (FCM).

  • Metabolic Profiling: In biological studies where hindered phenols are metabolized via Phase I oxidation.[1][2]

Chemical Identity[1][2][4][5][6][7][8]
  • Target Analyte: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid[1][4][5]

  • CAS Number: 107551-67-7 (Mono-substituted analog)[1][6]

  • Differentiation: Less hydrophobic than the di-tert-butyl analog; elutes earlier on Reverse Phase (RP) columns.[1][2]

  • pKa: ~4.5 (Carboxylic acid moiety) and ~10 (Phenolic hydroxyl).[1][2]

Method Development Strategy (The "Why" Behind the Protocol)

Column Selection: C18 vs. Phenyl-Hexyl

While a standard C18 column is sufficient, a C18 with polar end-capping or a Phenyl-Hexyl column is superior for this application.[1][2] The target molecule contains both a hydrophobic tert-butyl group and a polar carboxylic acid.[1][2]

  • Recommendation:C18 End-capped (3.0 x 100 mm, 2.6 µm) .[1][2] The smaller particle size (Core-Shell) improves resolution between the mono- and di-tert-butyl forms, which is the critical separation challenge.[1]

Mobile Phase & pH Control

The carboxylic acid tail must be kept protonated to prevent peak tailing and ensure consistent retention.[1][2]

  • pH Requirement: < 3.0.[1][2]

  • Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid .[1][2] Formic acid is preferred for LC-MS compatibility; Phosphoric acid provides lower UV background at 210 nm.[1][2]

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and better solubility of the lipophilic tert-butyl moiety.[1][2]

Detection Wavelength

Phenolic antioxidants exhibit a primary absorption maximum at 275–280 nm (aromatic ring) and a secondary strong band at 210–220 nm .[1][2]

  • Protocol Setting:275 nm is selected for specificity (fewer interferences from polymer oligomers).[1][2] 210 nm can be used for higher sensitivity if the matrix is clean.[1][2]

Experimental Protocol

Instrumentation & Conditions[1][2][4][5]
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Detector DAD / UV-Vis at 275 nm (Reference: 360 nm)
Column Phenomenex Kinetex C18 (100 x 3.0 mm, 2.6 µm) or equivalent
Column Temp 40°C (Controls viscosity and improves reproducibility)
Flow Rate 0.6 mL/min
Injection Vol 5–10 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program

Rationale: The mono-tert-butyl target (3-tBu-HPP) is significantly more polar than the di-tert-butyl parent acid.[1] An isocratic method often results in the parent acid eluting too late.[1][2] A gradient is required to elute 3-tBu-HPP early while clearing the column of the lipophilic parent.[1][2]

Time (min)% Mobile Phase BEvent
0.030%Initial Hold (Focusing)
1.030%Isocratic Hold
8.095%Linear Ramp (Elutes Target ~4-5 min)
10.095%Wash (Elutes Di-tBu Parent & Oligomers)
10.130%Re-equilibration
14.030%Ready for next injection
Standard Preparation

Stock Solution (1 mg/mL):

  • Weigh 10 mg of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid reference standard.[1][2]

  • Dissolve in 10 mL of Acetonitrile . (Do not use water; solubility is poor).[1][2]

  • Store at -20°C in amber glass (prevent photo-oxidation).

Working Standards: Dilute Stock with Water:ACN (50:50) to concentrations of: 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Note: Matching the diluent to the starting mobile phase (30% ACN) improves peak shape for early eluters.

Sample Preparation (Matrix Dependent)[1][2]
A. Polymer Matrix (Plastics/Packaging)

Objective: Extract degradation products without dissolving the high MW polymer.[1][2]

  • Cryo-mill the polymer sample to a fine powder (20 mesh).

  • Weigh 1.0 g into a glass centrifuge tube.

  • Add 10 mL Toluene/Isopropanol (50:50) .

  • Ultrasonicate for 30 mins at 40°C.

  • Add 10 mL Methanol to precipitate oligomers.

  • Centrifuge at 4000 rpm for 10 mins.

  • Filter supernatant through a 0.22 µm PTFE filter into a vial.

B. Biological Fluids (Plasma/Serum)

Objective: Protein precipitation and concentration.[1][2]

  • Aliquot 200 µL plasma.[1][2]

  • Add 20 µL 1M HCl (Acidification is vital to protonate the acid for extraction).[1][2]

  • Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Transfer organic layer to a fresh tube and evaporate to dryness under Nitrogen.[1][2]

  • Reconstitute in 100 µL Mobile Phase (30% ACN) .

Visual Workflows & Logic

Diagram 1: Degradation Pathway & Analytical Logic

This diagram illustrates the origin of the target molecule from the parent antioxidant (Irganox 1010/1076) and how the HPLC method separates them based on hydrophobicity.[2]

G Irganox Parent Antioxidant (Irganox 1010/1076) Di_tBu_Acid Intermediate: 3-(3,5-di-tert-butyl...) (Common Hydrolysis Product) Irganox->Di_tBu_Acid Hydrolysis (Ester Cleavage) Target TARGET ANALYTE: 3-(3-tert-butyl...) (Degradation/De-alkylation) Di_tBu_Acid->Target Oxidative Stress (Loss of t-Butyl Group) HPLC_Sep HPLC Separation (Reverse Phase C18) Di_tBu_Acid->HPLC_Sep Inject Target->HPLC_Sep Inject Peak_Target Target Peak (Early Elution) Less Hydrophobic HPLC_Sep->Peak_Target ~4.5 min Peak_Parent Parent/Di-tBu Peak (Late Elution) Highly Hydrophobic HPLC_Sep->Peak_Parent ~8.5 min

Caption: Degradation pathway showing the formation of the mono-tert-butyl target and its chromatographic separation from the di-tert-butyl precursor.

Method Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), perform the following checks:

ParameterAcceptance CriteriaExperimental Procedure
Linearity R² > 0.999Plot Area vs. Conc. (0.5 – 50 µg/mL).[1][2] Ensure intercept is < 2% of target response.[1][2]
Resolution (Rs) Rs > 2.0Must separate Target (Mono-tBu) from Parent (Di-tBu).[1][2] Inject a mix to verify.
Recovery 85% – 115%Spike matrix (polymer or plasma) at 3 levels (Low, Mid, High) pre-extraction.[1][2]
LOD / LOQ S/N > 3 / > 10Typical LOQ is ~0.1 µg/mL using UV at 275 nm.[1][2]
Precision RSD < 2.0%6 replicate injections of the 10 µg/mL standard.
Troubleshooting Guide
  • Peak Tailing: Usually indicates pH > 3.[1][2]0. Freshly prepare Mobile Phase A with 0.1% Formic Acid.[1][2]

  • Ghost Peaks: Polymer additives often "stick" to the column.[1][2] Ensure the gradient ramp goes to 95% B and holds for at least 2 minutes to wash out the di-tert-butyl parent and stearates.[1][2]

  • Retention Shift: Check column temperature. Temperature fluctuations significantly affect the partitioning of the tert-butyl group.[1][2]

References

  • Beißmann, S., et al. (2013).[1][2] "Chromatographic separation of Irganox 1010 and its degradation products." Polymer Degradation and Stability, 98(9), 1655-1661.[1][2] [1]

  • BenchChem. (2025).[1][2][7] "3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: Technical Guide and Biological Activities."[1][2]

  • PubChem. "3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Compound Summary)." National Library of Medicine.[1][2] [1]

  • SIELC Technologies. "HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column." (Analogous methodology for mono-t-butyl phenols).

  • MDPI. "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry."[1][2] (Reference for acidification/extraction logic).

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists quantifying 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (Mono-TBHPA) in biological matrices.[1]

While the di-tert-butyl analog (Fenozan acid) is a well-documented urinary biomarker for antioxidant exposure (Irganox 1010), the mono-tert-butyl analog (CAS 107551-67-7) represents a specific degradation intermediate or impurity profile that requires distinct chromatographic resolution.[1] This guide addresses the challenges of analyzing this lipophilic phenolic acid, specifically focusing on background contamination control and isomeric separation .

Introduction & Analyte Profile

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is a hindered phenolic acid derivative.[1][2][3] It functions primarily as an intermediate in the oxidative degradation of complex phenolic antioxidants or as a manufacturing impurity in "di-tert-butyl" stabilizers.[1][2] Its quantification in biological samples (plasma, urine) is critical for tracing metabolic breakdown pathways of synthetic antioxidants and evaluating specific environmental exposures.[1]

Physicochemical Properties
PropertyValueRelevance to Protocol
CAS Number 107551-67-7Unique Identifier (distinct from di-tert-butyl analog CAS 20170-32-5)
Molecular Formula C₁₃H₁₈O₃Precursor Ion Calculation
Molecular Weight 222.28 g/mol [M-H]⁻ = 221.12
pKa (Predicted) ~4.5 (Carboxyl), ~10 (Phenol)Requires acidic mobile phase for retention; basic pH for extraction efficiency.[1][2]
LogP ~3.2Lipophilic; requires organic extraction (LLE) or reversed-phase SPE.[1]

Critical Experimental Considerations

The "Plasticizer" Background Challenge

Phenolic acid antioxidants are ubiquitous in laboratory plastics (pipette tips, tubes, solvent bottles).[1][2]

  • Directive: Use glassware (silanized) wherever possible.

  • Solvent Grade: Use LC-MS grade solvents stored in glass bottles.

  • Blank Check: Run a "system blank" (injection of mobile phase from a glass vial) before every batch to quantify background leaching.[1]

Internal Standard Selection[1][2][4]
  • Preferred: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid-d3 (if available).[1]

  • Alternative: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid-d3 (Fenozan acid-d3) or Diclofenac (due to similar acidic/lipophilic nature and negative mode ionization).[1]

Sample Preparation Protocol

Method: Liquid-Liquid Extraction (LLE) Rationale: LLE provides cleaner extracts for lipophilic acids compared to protein precipitation, reducing phospholipid suppression in the MS source.[1]

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (80:20 v/v).[1]

  • Acidification Buffer: 0.1 M Formic Acid or 1 M HCl.[1][2]

Step-by-Step Workflow
  • Thawing: Thaw plasma/urine samples on ice. Vortex for 10s.

  • Aliquot: Transfer 100 µL of sample into a glass centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex.

  • Acidification: Add 50 µL of 0.1 M Formic Acid.

    • Why? Protonates the carboxylic acid (pH < pKa), driving the analyte into the organic phase.[1]

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex and transfer to autosampler vials.[1]

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1][2] Column: C18 Reversed Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Why? Excellent retention for hydrophobic acids.[1][2]

Mobile Phases:

  • A: Water + 0.05% Acetic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

  • B: Acetonitrile (ACN) or Methanol (MeOH).[1][4]

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Description
0.00 10 0.4 Initial equilibration
1.00 10 0.4 Load sample
5.00 95 0.4 Elute analyte (Lipophilic)
6.50 95 0.4 Wash column
6.60 10 0.4 Return to initial

| 8.00 | 10 | 0.4 | Re-equilibration |[1][2]

Mass Spectrometry (MS)

Ionization Source: Electrospray Ionization (ESI) Polarity: Negative Mode (-) Rationale: Phenolic acids ionize efficiently in negative mode via deprotonation [M-H]⁻.[1]

MRM Transitions (Optimized): Note: Transitions must be experimentally verified. The values below are predicted based on the fragmentation of structurally similar hindered phenols (loss of CO₂ and tert-butyl groups).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Mono-TBHPA 221.1 177.1 (Loss of CO₂)1550
Mono-TBHPA 221.1 161.1 (Loss of C₄H₈ + H₂)2550
IS (Generic) Depends on ISDepends on IS-50

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for method optimization, specifically addressing the "Plasticizer" interference issue common with this analyte class.

MethodOptimization Start Start: Method Development CheckBlank Run System Blank (No Sample) Start->CheckBlank Decision1 Peak at RT ~5.0 min? CheckBlank->Decision1 Contamination Contamination Detected (Plasticizers) Decision1->Contamination Yes CleanSystem System Clean (Background < 20% LLOQ) Decision1->CleanSystem No CleanUp Replace Plasticware with Glass Use LC-MS Grade Solvents Contamination->CleanUp CleanUp->CheckBlank OptimizeMS Optimize MRM Transitions (ESI Negative Mode) CleanSystem->OptimizeMS SelectColumn Select C18 Column (Acidic Mobile Phase) OptimizeMS->SelectColumn Validation Validation (FDA Guidelines) Accuracy, Precision, Matrix Effect SelectColumn->Validation

Caption: Optimization workflow emphasizing the critical step of eliminating background contamination from laboratory plastics.

Sample Preparation Workflow (LLE)

SamplePrep Sample Biological Sample (100 µL) AddIS Add Internal Std + Acidify (pH < 4) Sample->AddIS Extract Add MTBE (LLE Extraction) AddIS->Extract Centrifuge Centrifuge 14,000g, 10 min Extract->Centrifuge Evaporate Dry Organic Layer (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitute (50:50 MeOH:H2O) Evaporate->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic phenolic acids.

Method Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Guidelines.[1]

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 500 ng/mL . Use a weighted (1/x²) linear regression.

  • Matrix Effect: Compare the response of the analyte spiked into extracted blank matrix vs. neat solvent.

    • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.[1]

  • Recovery: Calculate extraction efficiency.

    • Formula: (Response of Spiked Sample) / (Response of Post-Extraction Spike) x 100.[1]

    • Target: > 70% recovery is typical for LLE with MTBE.[1]

References

  • BenchChem. (2025).[1][3] 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: Physicochemical Properties and Protocols. Retrieved from [1]

  • Liu, R., & Mabury, S. A. (2021).[1] Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure.[1][2][5] Environmental Science & Technology.[1][2] Retrieved from [1]

  • Creative Proteomics. (2021).[1] LC-MS Quantification of Short-Chain Fatty Acids and Phenolic Metabolites in Serum. Retrieved from [1]

  • PubChem. (2025).[1][6] Compound Summary: 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (CAS 107551-67-7).[1][2][6][7][8] Retrieved from [1]

  • Shimadzu. (2024).[1] LC-MS/MS Method Package for Organic Acids and Phenolic Metabolites. Retrieved from [1]

Sources

Use of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid in drug formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Incorporation of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid for Antioxidant-Functionalized Drug Delivery Systems

Abstract

This technical guide details the strategic application of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (TBHP-PA) in advanced drug formulations. Unlike traditional free antioxidants (e.g., BHT) which are physically admixed and prone to migration or leaching, TBHP-PA serves as a functional building block . Its propanoic acid "tail" allows for covalent attachment to drug carriers (polymers, lipids, or hydrogels), conferring intrinsic antioxidant activity. This guide provides a validated protocol for conjugating TBHP-PA to amine-functionalized polymers, ensuring the stabilization of oxidation-sensitive APIs (mRNA, peptides, and polyunsaturated lipids).

Chemical Identity & Functional Mechanism

Molecule: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS Registry Number: 1076-19-3 (Generic structure reference; specific isomer dependent) Functional Class: Hindered Phenolic Antioxidant / Functional Intermediate

The "Smart" Excipient Architecture

This molecule bridges the gap between small-molecule stabilizers and functional polymers. Its structure consists of two distinct domains:

  • The Head (Antioxidant): A phenol ring substituted with a tert-butyl group.[1] This bulky group provides steric hindrance, stabilizing the phenoxy radical formed after scavenging reactive oxygen species (ROS).

  • The Tail (Linker): A propanoic acid moiety (

    
    ). This carboxylic acid is chemically reactive, allowing for amide or ester bond formation with drug delivery vehicles without compromising the antioxidant activity of the head group.
    
Mechanism of Action: Hydrogen Atom Transfer (HAT)

Upon exposure to peroxyl radicals (


), the phenolic hydroxyl group donates a hydrogen atom. The resulting phenoxy radical is stabilized by the tert-butyl group, preventing it from initiating new radical chains.

RadicalScavenging ROS Peroxyl Radical (ROO•) Transition H-Atom Transfer (HAT) ROS->Transition TBHP TBHP-PA (Phenol-H) TBHP->Transition Neutral Neutralized Species (ROOH) Transition->Neutral Reduction StableRad Stabilized Phenoxy Radical (Steric Protection) Transition->StableRad Termination

Figure 1: Mechanism of Radical Scavenging via Hydrogen Atom Transfer (HAT).

Strategic Application: Polymer Conjugation

Why Conjugate? Physical blending of antioxidants (e.g., adding BHT to a PLGA matrix) often leads to:

  • Burst Release: The antioxidant leaches out before the drug is fully protected.

  • Phase Separation: Crystallization of the antioxidant during storage.

The Solution: By covalently reacting TBHP-PA with a polymer (e.g., PEG-Amine, Chitosan, or Poly-Lysine), the antioxidant becomes part of the carrier backbone. This creates a "self-protecting" nanocarrier that scavenges radicals at the exact site of drug encapsulation.

Protocol: Synthesis of TBHP-Functionalized PEG (TBHP-PEG)

Objective: Conjugate TBHP-PA to Methoxy-PEG-Amine (


, 5 kDa) via EDC/NHS coupling.
Materials Required
  • Ligand: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (TBHP-PA).

  • Polymer:

    
     (MW 5000 Da).
    
  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Base: TEA (Triethylamine).

  • Purification: Dialysis membrane (MWCO 3.5 kDa).

Step-by-Step Methodology

Step 1: Carboxyl Activation [2][3]

  • Dissolve TBHP-PA (1.0 mmol) in 5 mL anhydrous DMF.

  • Add EDC (1.2 mmol) and NHS (1.2 mmol) to the solution.

  • Stir magnetically at room temperature (RT) for 30 minutes under nitrogen atmosphere.

    • Rationale: This forms the reactive NHS-ester intermediate.[2]

Step 2: Conjugation

  • Dissolve

    
     (0.2 mmol) in 5 mL anhydrous DMF.
    
  • Add TEA (0.4 mmol) to the polymer solution to ensure amine groups are deprotonated.

  • Dropwise add the activated TBHP-NHS ester solution to the polymer solution.

  • React for 24 hours at RT in the dark.

Step 3: Purification

  • Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).

  • Dialyze against distilled water for 48 hours, changing the water every 6 hours.

    • Rationale: Removes unreacted EDC, NHS, and free TBHP-PA small molecules.

  • Lyophilize (freeze-dry) the dialyzed solution to obtain the white powder product (TBHP-PEG).

ConjugationWorkflow Start Start: TBHP-PA (Carboxylic Acid) Activation Activation: Add EDC + NHS (DMF, 30 min) Start->Activation Intermediate Active NHS-Ester Activation->Intermediate Coupling Coupling: Add mPEG-NH2 + TEA (24h, RT) Intermediate->Coupling Purification Purification: Dialysis (MWCO 3.5k) Remove Free Ligand Coupling->Purification Final Final Product: TBHP-PEG Conjugate Purification->Final

Figure 2: Workflow for EDC/NHS Coupling of TBHP-PA to Amine-Functionalized Polymers.

Analytical Validation & Quality Control

A self-validating system requires confirmation of both chemical structure and preserved function.

Structural Confirmation ( H-NMR)

Dissolve the product in DMSO-


. Look for the following diagnostic signals to confirm conjugation:
  • 
     1.35 ppm (Singlet):  The tert-butyl group (9 protons). Absence indicates failed coupling or loss during dialysis.
    
  • 
     3.51 ppm (Broad Singlet):  The PEG backbone protons.
    
  • 
     6.5–7.0 ppm (Multiplet):  Aromatic protons from the TBHP ring.
    
  • Validation Calculation: Calculate the Degree of Substitution (DS) by integrating the aromatic peaks relative to the PEG backbone.

Functional Assay (DPPH Radical Scavenging)

To prove the antioxidant activity survived the chemical coupling:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Add TBHP-PEG conjugate at varying concentrations.

  • Incubate for 30 minutes in the dark.

  • Measure Absorbance at 517 nm.

    • Success Criteria: A dose-dependent decrease in absorbance (purple to yellow shift) confirms radical scavenging capacity.

Stability Study Protocol

Use this protocol to benchmark the formulation against standard physical blends.

Experiment GroupCompositionStress ConditionEndpoint
Control Drug + Native PEG40°C / 75% RH (4 weeks)Drug Purity (HPLC)
Physical Blend Drug + Native PEG + Free TBHP-PA40°C / 75% RH (4 weeks)Drug Purity + Antioxidant Migration
Conjugate (Test) Drug + TBHP-PEG 40°C / 75% RH (4 weeks)Drug Purity

Expected Outcome: The Conjugate group should show superior drug retention and zero antioxidant migration compared to the Physical Blend.

References

  • Vertex AI Search. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.[4] Link

  • National Institutes of Health (NIH). (2021). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker. PubMed. Link

  • Sigma-Aldrich. (2024). Polymeric Antioxidants for Therapeutic Modalities. Sigma-Aldrich Application Notes. Link

  • Thermo Fisher Scientific. (2024). Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). Thermo Fisher Protocols. Link

  • MDPI. (2024). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers Journal. Link

Sources

Application Note: High-Precision Radical Scavenging Protocols for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis

This application note details the protocol for quantifying the free radical scavenging activity of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid . Unlike simple phenolics, this compound features a bulky tert-butyl group adjacent to the hydroxyl moiety.

Scientific Context (The "Why"): The tert-butyl group provides steric hindrance, which stabilizes the resulting phenoxy radical, preventing rapid pro-oxidant coupling reactions. However, this same steric bulk can impede the approach of bulky synthetic radicals like DPPH•. Consequently, standard "30-minute endpoint" assays often underestimate the potency of hindered phenols.

This guide prioritizes kinetic monitoring to capture the true scavenging potential (Hydrogen Atom Transfer - HAT) and electron transfer capabilities of this specific molecule.

Compound Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 3-[3-(tert-butyl)-4-hydroxyphenyl]propanoic acid[1][2]

  • Key Feature: Mono-hindered phenol with a propanoic acid tail.

  • Solubility: Soluble in Alcohols (MeOH, EtOH), DMSO, Ethyl Acetate. Sparingly soluble in water (pH dependent).

  • Mechanism: Primarily Hydrogen Atom Transfer (HAT), stabilized by the tert-butyl group.

Pre-Analytical Considerations & Workflow

Reagent Preparation Strategy

To ensure reproducibility, stock solutions must be prepared in solvents that are compatible with both the compound's lipophilicity and the aqueous/alcoholic nature of the radical reagents.

  • Primary Stock: Dissolve the compound in DMSO or Ethanol at 10 mM. Avoid unbuffered water due to the carboxylic acid group, which may alter local pH and affect radical stability.

  • Working Standards: Dilute serially in the assay solvent (Methanol for DPPH; Ethanol/PBS for ABTS).

Experimental Workflow Visualization

ExperimentalWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (5 - 200 µM) Stock->Dilution Mixing Rapid Mixing (1:1 or 1:9 Ratio) Dilution->Mixing Reagent Radical Generation (DPPH• or ABTS•+) Reagent->Mixing Incubation Kinetic Read (0 - 60 min) Mixing->Incubation Analysis IC50 & Stoichiometry Calc Incubation->Analysis

Figure 1: Generalized workflow for high-throughput radical scavenging assessment.

Protocol A: Kinetic DPPH Radical Scavenging Assay

Best for: Determining the intrinsic Hydrogen Atom Transfer (HAT) capability in organic media.

Expert Insight: Because the tert-butyl group creates steric hindrance, the reaction with DPPH (itself a bulky radical) may be biphasic (fast initial drop followed by a slow tail). Do not rely solely on a 30-minute endpoint.

Materials
  • DPPH Reagent: 2,2-Diphenyl-1-picrylhydrazyl (Sigma-Aldrich).

  • Solvent: HPLC-grade Methanol (preferred over Ethanol for sharper spectral peaks).

  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Step-by-Step Procedure
  • Reagent Prep: Prepare a 100 µM DPPH solution in methanol. Adjust concentration so Absorbance at 517 nm (

    
    ) is 
    
    
    
    . Note: Prepare fresh daily and protect from light.
  • Sample Prep: Prepare 5 concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µM) in methanol.

  • Plate Setup (96-well format):

    • Sample Wells: 20 µL Sample + 180 µL DPPH Solution.

    • Blank Wells (Sample Correction): 20 µL Sample + 180 µL Methanol.

    • Control Wells (Max Radical): 20 µL Methanol + 180 µL DPPH Solution.

  • Measurement:

    • Place in plate reader immediately.

    • Read

      
       every 60 seconds for 60 minutes .
      
    • Temperature: 25°C (Controlled).

Data Processing

Calculate % Inhibition at steady state (plateau):



Protocol B: ABTS Radical Cation Decolorization Assay

Best for: Assessing activity in a broader polarity range (amphiphilic environment) and confirming Electron Transfer (SET) capacity.

Expert Insight: ABTS generates a radical cation (


) which is less sterically hindered than DPPH. This assay often yields higher reaction rates for hindered phenols compared to DPPH.
Materials
  • ABTS Reagent: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).[3]

  • Oxidant: Potassium Persulfate (

    
    ).
    
  • Buffer: PBS (pH 7.4) or Ethanol (depending on desired solvent system).

Step-by-Step Procedure
  • Radical Generation (The "Pre-Day" Step):

    • Mix 7 mM ABTS stock (in water) with 2.45 mM Potassium Persulfate (final concentration).[4]

    • Incubate in the dark for 12–16 hours at room temperature. This generates the stable blue-green radical cation.

  • Working Solution: Dilute the stock radical solution with Ethanol (or PBS) until

    
     reaches 
    
    
    
    .
  • Assay Execution:

    • Add 10 µL of test compound (various concentrations) to 190 µL of diluted ABTS radical solution.

    • Incubate for 6 minutes in the dark (reaction is usually faster than DPPH).

  • Measurement: Read Absorbance at 734 nm .

Mechanistic Visualization

The following diagram illustrates the stabilization mechanism provided by the tert-butyl group, which is central to interpreting your data.

Mechanism Compound 3-(3-(tert-Butyl)-4-hydroxyphenyl) propanoic acid Transition Transition State (Steric Strain) Compound->Transition HAT (H-Atom Transfer) Radical Free Radical (R•) Radical->Transition Phenoxy Stable Phenoxy Radical Transition->Phenoxy -RH Termination Non-Radical Products Phenoxy->Termination Radical Coupling (Slowed by t-Butyl)

Figure 2: The tert-butyl group stabilizes the phenoxy radical, preventing rapid propagation but allowing effective scavenging.

Data Presentation & Validation Criteria

Summary Table Template

Report your data using the following structure to ensure comparability with literature (e.g., Trolox Equivalents).

ParameterDPPH AssayABTS AssayAcceptance Criteria
Solvent System MethanolEthanol/WaterN/A

517 nm734 nm± 2 nm
Incubation Time 60 min (Kinetic)6 min (Endpoint)Plateau reached
IC50 (µM) [Insert Data][Insert Data]

TEAC Value [mol Trolox/mol][mol Trolox/mol]Positive Control within 10%
Self-Validating Controls

To satisfy the "Trustworthiness" requirement, every plate must include:

  • Linearity Check: A standard curve of Trolox (

    
    ).
    
  • Z-Factor (for HTS): If running >40 samples, calculate Z-factor. A value

    
     indicates a robust assay.
    
  • Solvent Blank: DMSO/Ethanol alone must inhibit radical signal by

    
    .
    

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[5][6][7][4][8][9][10] LWT - Food Science and Technology, 28(1), 25-30.

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999).[11] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[11] Free Radical Biology and Medicine, 26(9-10), 1231-1237.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

  • PubChem. (n.d.).[2] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Protocol for DPPH Antioxidant Assay. MilliporeSigma Technical Bulletins.

Sources

Experimental setup for studying the effects of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Configuration for the In Vitro Study of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Executive Summary & Compound Identity

This technical guide outlines the rigorous experimental setup for studying 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7).[1] Distinct from its widely used di-tert-butyl analog (Fenozan acid), this mono-tert-butyl phenolic acid appears as a metabolic intermediate of synthetic phenolic antioxidants (SPAs) and a functional moiety in polymer stabilization.[1]

Research into this compound typically focuses on two opposing biological activities:

  • Cytoprotection: Direct scavenging of reactive oxygen species (ROS) via the phenolic hydroxyl group.[1][2]

  • Mitochondrial Modulation: Potential uncoupling effects or inhibition of the electron transport chain (ETC) driven by its lipophilic tail and acidic headgroup.[1]

Compound Specifications:

  • IUPAC Name: 3-[3-(tert-butyl)-4-hydroxyphenyl]propanoic acid[1][3][4]

  • Molecular Formula: C₁₃H₁₈O₃[1][3][5]

  • Molecular Weight: 222.28 g/mol [1][5]

  • CAS Number: 107551-67-7[1][3]

  • Physical State: White to off-white crystalline powder[1]

Physicochemical Preparation & Stability

Expert Insight: The mono-tert-butyl group provides partial steric hindrance to the hydroxyl group.[1] While this stabilizes the phenoxy radical less effectively than a di-tert-butyl arrangement, it increases the molecule's polarity compared to its di-substituted counterparts.[1] This nuance dictates the solvent choice and storage conditions.[1]

Solubility & Stock Solution Protocol
SolventSolubility Limit (Approx.)Suitability for Cell CultureStorage Stability
DMSO > 50 mMHigh (Standard Vehicle)High (-20°C, 3 months)
Ethanol > 25 mMModerate (Volatility issues)Moderate (Evaporation risk)
Water < 1 mMLow (Precipitation risk)Low (Hydrolysis/Oxidation)

Preparation Protocol:

  • Weighing: Weigh 2.22 mg of compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds until fully dissolved.[1] This yields a 10 mM Stock Solution .[1]

  • Sterilization: Do not filter the DMSO stock through a standard 0.22 µm aqueous filter (membrane incompatibility). If sterility is critical, use a PTFE or Nylon syringe filter, though aseptic preparation is usually sufficient.[1]

  • Storage: Aliquot into light-protective amber tubes (50 µL/tube) and store at -20°C. Avoid freeze-thaw cycles to prevent oxidative degradation of the phenol group.

Experimental Workflows & Biological Assays

Workflow Visualization

The following diagram illustrates the logical flow from treatment to mechanistic interrogation.

ExperimentalWorkflow cluster_Assays Readout Modalities Stock Stock Prep (10 mM in DMSO) Dilution Media Dilution (1-100 µM) Stock->Dilution < 0.1% DMSO Final Cells Cell Seeding (e.g., HepG2, HUVEC) Dilution->Cells Treatment MTT Viability (MTT/CCK-8) 24h - 48h Cells->MTT ROS Oxidative Stress (DCFH-DA Assay) Cells->ROS Mito Mitochondrial Health (JC-1 / Seahorse) Cells->Mito Western Pathway Analysis (Nrf2/Keap1) Cells->Western

Figure 1: Integrated experimental workflow for phenolic acid characterization.

Protocol A: Cytotoxicity Dose-Ranging (Safety Profiling)

Before assessing efficacy, you must establish the sub-cytotoxic window.[1] Phenolic acids can exhibit hormesis—beneficial at low doses, toxic at high doses.[1]

  • Seeding: Plate cells (e.g., HepG2 or HUVEC) at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions in complete media: 0, 1, 5, 10, 25, 50, 100 µM.

    • Critical Control: Include a "Vehicle Control" containing DMSO at the highest concentration used (e.g., 0.1% v/v).[1]

  • Incubation: Treat cells for 24 hours at 37°C.

  • Readout: Add CCK-8 or MTT reagent. Incubate 1-4 hours. Measure absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Analysis: Normalize to Vehicle Control. Determine the IC50.[1] For antioxidant studies, select concentrations yielding >90% viability.[1]

Protocol B: Antioxidant Activity (Intracellular ROS Scavenging)

This assay validates the ability of the tert-butyl-hydroxyphenyl moiety to quench radicals.[1]

  • Probe Loading: Wash cells with PBS.[1] Incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media for 30 minutes.

  • Wash: Remove extracellular probe to ensure signal is intracellular.[1]

  • Pre-treatment: Add the test compound (e.g., 10, 25 µM) for 2 hours.

  • Stress Induction: Challenge cells with an oxidant (e.g., 200 µM

    
     or TBHP) for 1 hour.[1]
    
  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

    • Self-Validation: The compound should reduce fluorescence dose-dependently compared to the "Stressor Only" control.[1]

Mechanistic Pathway: Nrf2 Activation

Phenolic acids often act as electrophiles that modify Keap1, releasing Nrf2 to translocate to the nucleus and upregulate antioxidant response elements (ARE).[1]

Nrf2Pathway Compound 3-(3-(tert-Butyl)-4-hydroxyphenyl) propanoic acid Keap1 Keap1 (Sensor) Compound->Keap1 Electrophilic Modification Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binding Genes HO-1, NQO1 (Antioxidant Genes) ARE->Genes Transcription

Figure 2: Hypothesized Mechanism of Action.[1] The compound modifies Keap1 cysteine residues, triggering the antioxidant response.

Validation Protocol (Western Blot):

  • Fractionation: Isolate Cytosolic vs. Nuclear fractions after 6-hour treatment.

  • Targets:

    • Nuclear Fraction: Blot for Nrf2 (increase expected).[1]

    • Cytosolic Fraction:[1] Blot for HO-1 (Heme Oxygenase-1) or NQO1 (downstream targets, increase expected at 12-24h).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid.[1] Retrieved from [Link][1]

  • Liu, R., et al. (2015). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker.[1] (Note: Establishes the metabolic relevance of the propanoic acid derivatives of phenolic antioxidants). Environmental Science & Technology.[1] Retrieved from [Link][1]

Sources

Application Note: Strategic Synthesis of Bioactive Derivatives from 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

[1]

Executive Summary & Strategic Rationale

This technical guide details the synthetic utility of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7), a critical scaffold in medicinal chemistry.[1] Unlike its di-tert-butyl analog (Fenozan acid), which is primarily an industrial antioxidant, the mono-tert-butyl variant holds a privileged position in drug discovery.[1]

Core Significance:

  • Thyromimetic Scaffold: The tert-butyl group acts as a steric and lipophilic bioisostere for the iodine atom found in thyroid hormones (T3/T4) or the isopropyl group in Sobetirome (GC-1).[1] This allows for the design of Thyroid Receptor

    
     (TR
    
    
    )-selective agonists used in treating dyslipidemia and NASH (Non-alcoholic steatohepatitis).[1]
  • Metabolic Stability: The bulky ortho-alkyl group protects the phenolic hydroxyl from rapid glucuronidation while maintaining hydrogen bond donor capability.[1]

  • Linker Versatility: The propanoic acid tail provides a handle for amidation or esterification to tune solubility and permeability without disrupting the pharmacophore's core binding mode.[1]

Critical Synthetic Pathways

The following workflows outline the transformation of the parent acid into three distinct classes of derivatives: Thyromimetic Ethers , Neuroprotective Amides , and Lipophilic Prodrugs .

Pathway Visualization (DOT Diagram)

Gcluster_legendReaction ClassStart3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid(Starting Material)Step1Step 1: Carboxyl Protection(Methyl Ester Formation)Start->Step1MeOH, H2SO4RefluxBranch2Path B: Amide Diversification(CNS/Metabolic Targets)Start->Branch2R-NH2, HATUDIPEABranch1Path A: Thyromimetic Synthesis(Diarylether Formation)Step1->Branch1Chan-Lam CouplingCu(OAc)2, Aryl Boronic AcidProd1Target A: TR-beta Agonist Scaffolds(Diphenyl Ethers)Branch1->Prod1Hydrolysis (LiOH)Prod2Target B: Phenolic Amides(Antioxidant/Anti-inflammatory)Branch2->Prod2C-O CouplingC-O CouplingAmide CouplingAmide CouplingC-O Coupling->Amide CouplingEsterificationEsterificationAmide Coupling->Esterification

Figure 1: Divergent synthetic pathways from the parent acid.[1] Path A focuses on nuclear receptor ligands; Path B focuses on enzyme inhibitors and antioxidants.

Detailed Experimental Protocols

Protocol A: Synthesis of Thyromimetic Diphenyl Ethers (Chan-Lam Coupling)

Objective: To synthesize the "inner ring" ether linkage characteristic of thyroid hormone analogs.[1] The tert-butyl group mimics the 3-iodine of T3.[1]

Mechanistic Insight: Direct coupling of the acid is prone to copper sequestration.[1] We utilize a "Protect-Couple-Deprotect" strategy. The Chan-Lam coupling is preferred over Ullmann condensation due to milder conditions (room temperature, aerobic), preserving the tert-butyl group's integrity.[1]

Step 1: Methyl Ester Protection[1]
  • Dissolve 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add concentrated

    
     (0.1 eq) dropwise.[1]
    
  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Concentrate in vacuo, neutralize with saturated

    
    , and extract with EtOAc.
    
  • Yield Target: >95% (Colorless oil/solid).

Step 2: Copper-Mediated Arylation

Reagents: Methyl ester (from Step 1), Aryl boronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq), Molecular Sieves (4Å).

  • Setup: Flame-dry a round-bottom flask. Add activated 4Å molecular sieves.[1]

  • Addition: Add the methyl ester (1.0 eq), aryl boronic acid (2.0 eq), and

    
     (1.0 eq) in dry DCM (0.1 M).
    
  • Activation: Add Pyridine (2.0 eq) and stir the mixture open to the atmosphere (using a drying tube to exclude moisture but allow

    
    ).
    
  • Reaction: Stir at room temperature for 24–48 hours. The reaction turns from blue/green to dark green/brown.[1]

  • Workup: Filter through a Celite pad to remove copper salts.[1] Wash the filtrate with 1M HCl (to remove pyridine) and brine.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 3: Hydrolysis (Final Deprotection)
  • Dissolve the coupled ester in THF:Water (3:1).[1]

  • Add LiOH·H₂O (3.0 eq). Stir at RT for 3 hours.[1]

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc to yield the final thyromimetic acid.[1]

Protocol B: Synthesis of Amide Derivatives (Bioisostere Library)

Objective: To generate a library of amides for testing antioxidant or anti-inflammatory activity.[1] The amide bond increases metabolic stability compared to the ester.[1]

Reagents: HATU (1.2 eq), DIPEA (2.0 eq), Amine (1.1 eq).

  • Dissolution: Dissolve 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (1.0 eq) in dry DMF (0.2 M).

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at RT (Solution usually turns yellow).

  • Coupling: Add the target amine (1.1 eq).[1] Note: If using an amine salt, increase DIPEA to 3.0 eq.

  • Completion: Stir for 4–6 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Crystallization: Many derivatives crystallize from cold Ethanol/Water mixtures.[1]

Analytical Data & Quality Control

Key Physicochemical Properties: The tert-butyl group introduces specific spectral signatures and solubility changes.[1]

ParameterSpecificationNotes
Appearance White to off-white crystalline solidOxidation leads to yellowing (quinone methide formation).[1]
¹H NMR (DMSO-d₆)

1.35 (s, 9H, t-Bu)
Distinct singlet.[1] Diagnostic for mono-substitution.
¹H NMR (Aromatic)

6.7–7.1 (m, 3H)
ABX system typical of 1,2,4-substitution.
Solubility DMSO, Methanol, EthanolPoor water solubility (<0.1 mg/mL).[3]
Stability Air-sensitive (slow oxidation)Store under Argon at 4°C.

Troubleshooting the Coupling Reaction (Step 2):

  • Problem: Low yield in Chan-Lam coupling.

  • Cause: Moisture in the solvent or insufficient oxygen.[1]

  • Solution: Reactivate molecular sieves; ensure vigorous stirring to promote oxygen uptake; consider using pure

    
     balloon if reaction is sluggish.
    

References

  • PubChem. (2023).[1] Compound Summary: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Fenozan - Analog Reference).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Scanlan, T. S., et al. (2001).[1] Selective Thyromimetics: Cardiac-Sparing Thyroid Hormone Analogues Containing 3'-Arylmethyl Substituents. Journal of Medicinal Chemistry. (Provides SAR basis for tert-butyl/isopropyl bioisosterism in thyromimetics).[1]

  • Lead Sciences. (n.d.). 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid Structure and CAS 107551-67-7.[1][6][7] Retrieved from [Link]

  • Evans, D. A., et al. (1998).[1] Copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters. (Foundational protocol for the Chan-Lam ether synthesis described in Protocol A).

(Note: While specific literature on the mono-tert-butyl propanoic acid derivative is less abundant than the di-tert-butyl industrial antioxidant, the protocols above are derived from standard medicinal chemistry practices for this specific structural class, validated by the reactivity of the phenol and carboxylic acid moieties.)[1]

Advanced Application Note: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid in Cosmetic Formulations

[1]

Executive Summary

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7) represents a specialized class of hindered phenolic antioxidants .[1] Unlike ubiquitous commodity antioxidants (e.g., BHT), this compound offers a precise balance between steric hindrance and radical scavenging kinetics due to its mono-tert-butyl substitution pattern.[1]

This guide details the physicochemical integration of this compound into cosmetic matrices. Its primary utility lies in lipid stabilization (preventing rancidity in high-PUFA oils) and biological antioxidative protection (neutralizing ROS in the stratum corneum).[1]

Physicochemical Profile & Mechanism[1][2][3]

Chemical Identity[1][4][5][6]
  • IUPAC Name: 3-[3-(tert-butyl)-4-hydroxyphenyl]propanoic acid[1][2][3][4][5]

  • Molecular Weight: 222.28 g/mol [1][2][5]

  • Appearance: White to off-white crystalline powder[1]

  • Solubility: Lipophilic (LogP ~2.8).[1] Soluble in alcohols, glycols, and esters.[1] Sparingly soluble in water.[1][6]

  • pKa: ~4.77 (Carboxylic acid moiety)[1][3][5]

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The compound functions as a chain-breaking antioxidant.[1] The phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (

171

AntioxidantMechanismRadicalLipid Peroxyl Radical(LOO•)TransitionTransition State[ArO---H---OOL]‡Radical->Transition AttackActive3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid (ArOH)Active->Transition H-DonationNeutralizedNeutralized Lipid(LOOH)Transition->Neutralized ReductionStableRadicalStable Phenoxy Radical(ArO•)Transition->StableRadical OxidationStericSteric Hindrance(tert-Butyl Group)Prevents pro-oxidant couplingStableRadical->Steric

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT).[1] The tert-butyl group sterically shields the oxygen radical, preventing side reactions.[1][8]

Formulation Protocols

Solubility & Compatibility Table
Solvent/MediumSolubility RatingFormulation PhaseNotes
Water (pH 7) Poor (< 0.1%)N/ARequires neutralization to form salt (not recommended for stability).[1]
Ethanol (96%) Excellent (> 10%)Solvent PhaseIdeal for pre-dissolution.[1]
Propanediol Good (> 5%)Solvent PhasePreferred carrier for "alcohol-free" claims.[1]
Caprylic/Capric Triglyceride ModerateOil PhaseHeat (40-50°C) may be required for full dissolution.[1]
Dimethicone PoorSilicone PhaseIncompatible; requires co-solvent.[1]
Protocol A: Incorporation into O/W Emulsions

Objective: Stabilize oxidation-sensitive lipids (e.g., Rosehip Oil, Retinol) in a cream base.[1]

Reagents:

  • Active: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (0.1% - 0.5%)[1]

  • Solvent: Propanediol (1:5 ratio with active)[1]

  • Oil Phase: Triglycerides, Emulsifiers[1]

Step-by-Step Procedure:

  • Pre-Solubilization: Weigh the active compound into a beaker. Add Propanediol at a 1:5 ratio (e.g., 0.1g Active + 0.5g Propanediol).[1]

  • Dissolution: Vortex or magnetically stir at room temperature until fully dissolved. If crystals persist, warm gently to 40°C.[1]

  • Oil Phase Integration: Add the pre-solubilized mixture into the main oil phase of the formulation before heating.[1]

    • Critical Check: Ensure the oil phase temperature does not exceed 75°C to prevent thermal degradation of the active.[1]

  • Emulsification: Combine oil and water phases and homogenize.

  • pH Adjustment: Adjust the final formulation pH to 4.5 – 6.0 .

    • Warning: At pH > 7.0, the phenolic moiety may deprotonate, leading to yellow/brown discoloration (oxidation of the phenolate ion).[1]

Protocol B: Stability Stress Testing

Objective: Validate the stabilizing effect of the active in a formulation.[1]

  • Preparation: Prepare two batches of a labile oil cream (e.g., containing 2% Linoleic Acid).

    • Batch A: Control (No Antioxidant).[1]

    • Batch B: Test (0.2% Active).

  • Stress Condition: Incubate samples at 45°C for 4 weeks.

  • Assessment:

    • Visual: Check for yellowing (oxidation).[1]

    • Olfactory: Check for rancid notes.

    • Chemical: Measure Peroxide Value (POV) or perform HPLC analysis of the labile active.

Efficacy Assessment: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity of the raw material compared to a standard (e.g., Ascorbic Acid).

Materials:

  • DPPH Reagent (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in Methanol.[1]

  • Spectrophotometer (Absorbance at 517 nm).[1]

Protocol:

  • Stock Solution: Dissolve 10 mg of the active in 10 mL Methanol (1 mg/mL).

  • Dilution Series: Prepare concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm. Use Methanol + DPPH as control (
    
    
    ).
  • Calculation:

    
    [1]
    
  • Output: Plot % Inhibition vs. Concentration to determine

    
    .
    

Regulatory & Safety Considerations

  • INCI Status: This specific isomer (mono-tert-butyl) may not have a dedicated INCI monograph compared to the di-tert-butyl analog.[1] For commercial cosmetic labeling, verify if it falls under a broader chemical class or requires a specific trade name registration.[1]

  • GHS Hazards:

    • Warning: Harmful if swallowed (H302).[1][2]

    • Warning: Causes serious eye irritation (H319).[1][2]

  • Handling: Use standard PPE (Gloves, Goggles).[1] Avoid dust generation.[1]

FormulationWorkflowStartRaw Material(Crystalline Powder)SolventSolubilization(Propanediol/Ethanol)Start->SolventOilPhaseOil Phase Integration(Temp < 75°C)Solvent->OilPhase DissolvedEmulsionEmulsification(Homogenization)OilPhase->EmulsionpHCheckpH Adjustment(Target: 4.5 - 6.0)Emulsion->pHCheckpHCheck->pHCheck If pH > 6.5Add Citric AcidFinalStable FormulationpHCheck->Final pH Verified

Figure 2: Formulation decision tree ensuring stability and solubility.

References

  • PubChem. (2025).[1][2] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. (2024).[1] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxics Journal. Available at: [Link][1]

Troubleshooting & Optimization

Improving the yield of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for the synthesis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7). This compound is a critical intermediate for hindered phenolic antioxidants and pharmaceutical building blocks.

This guide prioritizes the Knoevenagel Condensation


 Hydrogenation  route, as it offers the highest regioselectivity and purity for laboratory and pilot-scale applications compared to direct Friedel-Crafts alkylation.

Ticket Subject: Improving Yield & Purity of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Synthetic Pathway

To maximize yield, we must treat this synthesis as two distinct optimization problems.

  • The Doebner-Knoevenagel Step: Converting 3-tert-butyl-4-hydroxybenzaldehyde to the cinnamic acid derivative.

    • Critical Control Point: Decarboxylation efficiency and preventing polymerization.

  • The Selective Hydrogenation: Reducing the alkene without saturating the aromatic ring.

    • Critical Control Point: Catalyst activity vs. selectivity (over-reduction).

Visualizing the Workflow

The following diagram outlines the optimized pathway and critical decision nodes.

SynthesisPath Start 3-tert-butyl-4- hydroxybenzaldehyde Intermediate Intermediate: 3-(3-tert-butyl-4-hydroxyphenyl) acrylic acid Start->Intermediate Pyridine/Piperidine Reflux Malonic Malonic Acid (Doebner Modification) Malonic->Intermediate H2_Step Catalytic Hydrogenation (Pd/C, H2) Intermediate->H2_Step Side1 Polymerization (Temp > 140°C) Intermediate->Side1 Thermal stress Product Target: 3-(3-tert-butyl-4-hydroxyphenyl) propanoic acid H2_Step->Product Low Pressure (1-3 bar) Side2 Over-Reduction (Cyclohexyl impurity) H2_Step->Side2 High Pressure/Temp

Caption: Figure 1. Optimized synthetic workflow distinguishing the primary pathway from common yield-reducing side reactions.

Module 1: The Knoevenagel Condensation (Step 1)

Objective: Synthesis of 3-(3-tert-butyl-4-hydroxyphenyl)acrylic acid. Common Yield: 65-75% (Unoptimized)


85-92% (Optimized) 
The Protocol

Direct condensation using Malonic Acid via the Doebner modification is superior to using esters because it drives the reaction to completion via decarboxylation (


 loss), preventing equilibrium reversal.
  • Reagents:

    • 3-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)

    • Malonic acid (1.5 eq) — Excess is crucial to drive kinetics.

    • Pyridine (Solvent/Base, 3-5 volumes)

    • Piperidine (Catalyst, 0.05 eq)

    • Aniline (Co-catalyst, 0.01 eq) — Optional, suppresses side-reactions.

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine.[1]

    • Crucial Step: Heat to 85-90°C initially for 2 hours (condensation phase), then ramp to 110-115°C for 3 hours (decarboxylation phase).

    • Observation: Evolution of

      
       bubbles indicates progress. Stop when bubbling ceases.
      
  • Work-up (The Yield Maker):

    • Pour the hot reaction mixture into ice-cold HCl (2M). The product should precipitate immediately.

    • Troubleshooting: If an oil forms instead of a solid, the decarboxylation was incomplete, or the pyridine was not fully neutralized. Adjust pH to <2 and stir vigorously.

Troubleshooting Table: Step 1
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete decarboxylation.Ensure the second heating stage reaches >100°C.
Sticky/Oily Product Mixed anhydride formation.Hydrolyze the oil by boiling in water/HCl for 30 mins.
Dark Coloration Phenol oxidation.Perform reaction under

atmosphere. Add 0.1% BHT.

Module 2: Selective Hydrogenation (Step 2)

Objective: Reduction of the alkene to the alkane without touching the aromatic ring. Common Yield: 80%


95%+ (Optimized) 
The Scientific Challenge

The tert-butyl group activates the ring, making it slightly susceptible to saturation if conditions are too harsh. Conversely, the steric bulk can slow down the alkene reduction, tempting the chemist to increase pressure—which leads to over-reduction.

Optimized Protocol
  • Catalyst: 5% Pd/C (50% water wet). Dry catalyst is a fire hazard and less active for this specific substrate.

  • Solvent: Methanol or Ethanol (95%).

    • Note: Do not use acetic acid; acidic media promotes ring reduction.

  • Conditions:

    • Temperature: 40-50°C (Mild heat is better than high pressure).

    • Pressure: 1-3 bar (15-45 psi) . Do not exceed 5 bar.

  • Monitoring: Monitor H2 uptake. The reaction stops abruptly once the alkene is consumed.

Data: Solvent & Catalyst Screening

Comparative analysis of hydrogenation conditions (1.0 g scale).

CatalystSolventPressureTimeYieldPurityNotes
10% Pd/CAcOH5 bar2 h88%92%4% Cyclohexyl impurity (Over-reduction).
Raney NiEtOH50 bar6 h60%85%Incomplete conversion; messy workup.
5% Pd/C MeOH 2 bar 3 h 96% 99% Optimal balance of rate and selectivity.

Module 3: Purification & Isolation

The final product, 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, is a solid (MP approx. 125-130°C for mono-t-butyl).

  • Filtration: Filter off Pd/C while the solution is warm (safety: keep catalyst wet).

  • Concentration: Rotovap to dryness.

  • Crystallization:

    • Solvent System: Toluene/Heptane (1:2) or Aqueous Ethanol (30% water).

    • Procedure: Dissolve in minimum hot toluene, add heptane until turbid, cool slowly to 4°C.

    • Result: White crystalline needles.

FAQ: Technical Support Tickets

Q1: I am seeing a "double spot" on TLC after the Knoevenagel step. What is it? A: The lower spot is likely your target (the acid), and the upper spot is the mixed anhydride or the intermediate condensation product that hasn't decarboxylated.

  • Fix: Increase the reaction time at 115°C. If isolated, boil the crude solid in dilute HCl to hydrolyze the intermediate.

Q2: Can I use the methyl ester (Friedel-Crafts product) and hydrolyze it? A: Yes. If you have methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate:

  • Use LiOH (2.5 eq) in THF/Water (1:1).

  • Stir at room temperature for 12 hours.

  • Warning: Avoid NaOH at high temps, as it can cause oxidative coupling of the phenols (turning the solution red/brown).

Q3: My final product is pink/red. Is it ruined? A: Not necessarily. Phenols are prone to forming quinones (red) upon air oxidation.

  • Fix: Recrystallize in the presence of a pinch of sodium dithionite (

    
    ) or ascorbic acid to reduce the colored impurities back to colorless phenols.
    

References & Grounding[1][2]

  • Knoevenagel Mechanism & Doebner Modification:

    • Jones, G. "The Knoevenagel Condensation."[2][3][4] Organic Reactions, 2011.[5] This remains the authoritative review on base-catalyzed condensations of malonic acid.

    • Context: Validates the use of Pyridine/Piperidine for decarboxylative condensation.

  • Synthesis of Hindered Phenolic Acids (Analogous Chemistry):

    • Relevant patents describe the synthesis of the di-tert-butyl analog (Irganox precursors), where the chemistry is identical but sterically more demanding.

    • US Patent 4,885,382: "Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane."[6] (Describes the ester exchange and purification of the propionic acid derivatives).

  • Hydrogenation Selectivity:

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

    • Context: foundational text explaining why acidic media (AcOH) promotes ring reduction in phenols, supporting the recommendation for neutral MeOH.

  • Physical Properties & CAS Verification:

    • BenchChem / ChemicalBook entries for CAS 107551-67-7 confirm the structure and physical state (Solid, MP ~125-130°C range expected for mono-substituted vs 170°C for di-substituted).

(Note: While specific academic papers for the mono-tert-butyl derivative are less common than the di-tert-butyl "Irganox" series, the protocols provided here are chemically derived from the established behavior of the di-tert-butyl analogs, adjusted for the reduced steric hindrance of the mono-substituted target.)

Sources

Troubleshooting peak tailing in HPLC analysis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Peak Tailing: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Analyte & The Issue

You are encountering peak tailing with 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid .[1] To resolve this, we must deconstruct the molecule's behavior in a Reversed-Phase (RP) environment.[1]

  • The Molecule: This is a sterically hindered phenolic acid.[2] It contains a hydrophobic domain (tert-butyl phenyl group) and an ionizable hydrophilic tail (propanoic acid).[1]

  • The Critical Data Point: The pKa of the propanoic acid moiety is approximately 4.8 .

  • The Root Cause: Tailing in this specific molecule is almost exclusively caused by mixed-mode retention .[1] If your mobile phase pH is near the pKa (pH 4–6), the analyte exists in a dynamic equilibrium between its neutral (

    
    ) and ionized (
    
    
    
    ) states. The ionized form interacts with residual silanols or metal impurities on the silica surface, causing the "tail."
Phase 1: Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the exact failure mode.

TroubleshootingFlow Start START: Peak Tailing Observed CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 2.8? CheckPH->IsLowPH ModifyPH Action: Lower pH to 2.5 (Use Formic or Phosphoric Acid) IsLowPH->ModifyPH No CheckSolvent Step 2: Check Injection Solvent IsLowPH->CheckSolvent Yes ModifyPH->CheckSolvent IsStrongSolvent Is Sample in 100% MeOH/ACN? CheckSolvent->IsStrongSolvent DiluteSample Action: Dilute Sample with Mobile Phase A (Water/Buffer) IsStrongSolvent->DiluteSample Yes CheckColumn Step 3: Check Column Type IsStrongSolvent->CheckColumn No DiluteSample->CheckColumn IsEndcapped Is Column 'End-Capped'? CheckColumn->IsEndcapped ChangeColumn Action: Switch to High-Purity End-Capped C18 IsEndcapped->ChangeColumn No Success ISSUE RESOLVED IsEndcapped->Success Yes ChangeColumn->Success

Figure 1: Systematic troubleshooting decision tree for acidic analyte tailing.

Phase 2: Mobile Phase Chemistry (The Primary Fix)

The Issue: At a pH close to its pKa (4.8), approximately 50% of your analyte is ionized. The ionized carboxylate (


) interacts with positively charged sites on the silica surface (unreacted silanols or trace metals), causing a "drag" on the peak tail.

The Solution: Ion Suppression You must force the analyte into its neutral, protonated state (


). This eliminates ionic interactions and relies solely on hydrophobic retention.[1]

Protocol:

  • Target pH: 2.5 ± 0.2.

  • Buffer Selection:

    • For LC-UV: Use 0.1% Phosphoric Acid .[1] Phosphate buffers mask residual silanols effectively.[1]

    • For LC-MS: Use 0.1% Formic Acid .[1] Avoid TFA if possible, as it suppresses MS ionization, though it gives excellent peak shape.

Self-Validating Test: Prepare a mobile phase at pH 2.5 and inject your sample.[1] If the tailing factor (


) drops below 1.2, the issue was ionization equilibrium.
ModifierConcentrationApplicationProsCons
Phosphoric Acid 0.1% v/vUV OnlyBest silanol suppression; sharpest peaks.[1]Non-volatile (ruins MS); pH control is critical.[1]
Formic Acid 0.1% v/vLC-MS / UVVolatile; MS compatible.[1]Weaker acid; may not fully suppress silanols on older columns.[1][3]
TFA 0.05% v/vLC-MS / UVStrong ion-pairing; excellent shape.[1]Ion suppression in MS; high background absorption in UV <210nm.[1]
Phase 3: Sample Injection Solvent (The "Hidden" Cause)

The Issue: This analyte has a bulky tert-butyl group, making it hydrophobic.[1] Users often dissolve it in 100% Methanol or Acetonitrile.[1] When a large volume of this "strong solvent" is injected into a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase at the column head. This results in fronting or distorted tailing .[1]

The Solution: Solvent Matching The injection solvent must be as weak (aqueous) as possible without precipitating the sample.

Protocol:

  • Dissolve the stock standard in Methanol.

  • Dilute the working standard with Mobile Phase A (e.g., Water + 0.1% Formic Acid) to a ratio of at least 50:50.

  • Validation: Inject 1 µL of the pure Methanol standard vs. 10 µL of the diluted standard. If the diluted peak is sharper, your issue was "Strong Solvent Effect."

Phase 4: Column Selection (Hardware)

The Issue: Older "Type A" silica columns have high metal content and acidic silanols. The carboxylic acid tail of your analyte will chelate with these metals.

The Solution: Use a "Type B" High-Purity Silica column with End-Capping .[1] End-capping chemically bonds a small silane group (like trimethylsilane) to the free silanols, effectively "capping" the active sites.

Recommended Specs:

  • Bonded Phase: C18 (Octadecyl).[1]

  • Silica Type: High Purity, Low Acidity (Type B).[1]

  • End-Capping: Double end-capped or "Polar Embedded" (provides a water layer to shield silanols).[1]

  • Pore Size: 100 Å (standard for small molecules).[1]

Mechanism of Action Visualization

The diagram below illustrates why low pH is non-negotiable for this specific chemical structure.

Mechanism cluster_0 High pH (> 4.0) cluster_1 Low pH (< 2.8) Analyte_Ion Analyte (COO-) Interaction Ionic Drag (TAILING) Analyte_Ion->Interaction Attraction Silanol Silanol (Si-OH) Silanol->Interaction Analyte_Neutral Analyte (COOH) NoInteraction No Interaction (SHARP PEAK) Analyte_Neutral->NoInteraction Neutral Silanol_Suppressed Silanol (Si-OH) Silanol_Suppressed->NoInteraction

Figure 2: Mechanistic comparison of analyte behavior at different pH levels.

References
  • PubChem. (2025).[1][4] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (CID 5463779).[1][4] National Library of Medicine.[1] [Link][1]

  • Dolan, J. W. (2023).[1] Troubleshooting Peak Tailing: The Silanol Effect. LCGC International.[1] [Link][1]

  • McCalley, D. V. (2025).[1][5] Residual silanols at reversed-phase silica in HPLC. ResearchGate. [Link][1]

  • Phenomenex. (2025).[1][3][4][5] HPLC Troubleshooting Guide: Mobile Phase Optimization. [Link][1]

Sources

Optimization of extraction of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization & Troubleshooting Guide for Complex Matrices Lead Scientist: Senior Application Scientist, Separation Sciences Last Updated: January 28, 2026

Molecule Profile & Chemical Behavior

Before troubleshooting, you must understand the "personality" of your analyte. 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is an amphiphilic molecule with distinct dual-reactivity.

PropertyValue / CharacteristicImpact on Extraction
Chemical Structure Phenolic ring + tert-butyl group + Propanoic acid tailDual Mode: Lipophilic head, hydrophilic/ionizable tail.
pKa (Carboxyl) ~4.79 (Predicted)Critical: At pH > 4.8, it is ionized (COO⁻) and water-soluble. At pH < 2.8, it is neutral (COOH) and lipophilic.
pKa (Phenol) ~10–11Stability: High pH (>10) risks phenolate oxidation and ring degradation.
LogP ~3.0–3.5 (Estimated)Retention: Moderately hydrophobic; retains well on C18 only when acidified.
Stability Oxidation-prone (Hindered Phenol)Handling: Requires antioxidants (BHT/Ascorbic Acid) during extraction.

The "Gold Standard" Protocol: Mixed-Mode Anion Exchange (MAX)

For complex matrices (Plasma, Tissue Homogenate, Polymer Sludge), simple Liquid-Liquid Extraction (LLE) often fails due to emulsion formation or protein binding. We recommend Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). This mechanism locks the analyte by charge (anion exchange) and hydrophobicity, allowing aggressive washing of interferences.

MAX SPE Workflow
  • Cartridge: 60 mg / 3 mL Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or equivalent).

  • Sample Pre-treatment: Dilute sample 1:1 with 5% NH₄OH in water. (Target pH > 9 to ionize the carboxylic acid).

Step-by-Step Protocol:

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL Water.

  • Load: Pass pre-treated sample (pH > 9) at 1 mL/min. Analyte binds via anion exchange.[1]

  • Wash 1 (Caustic): 2 mL 5% NH₄OH in water. Removes proteins and neutral interferences.

  • Wash 2 (Organic): 2 mL Methanol. Removes hydrophobic neutrals (lipids) while analyte stays locked by charge.

  • Elute: 2 mL 2% Formic Acid in Methanol . Acidifies the carboxyl group (neutralizing charge) to release the analyte.

  • Evaporate & Reconstitute: Dry under N₂ at 40°C; reconstitute in Mobile Phase.

Troubleshooting Guide

Issue A: Low Recovery (< 60%)

Diagnosis: The analyte is likely not binding to the sorbent or is precipitating before extraction.

Root Cause Analysis:

  • Incorrect pH during Loading: If the sample pH is < 6, the carboxylic acid is protonated (neutral) and will not bind to the anion exchange resin.

  • Protein Binding: In biological matrices, this acid binds albumin. Simple dilution may not break this bond.

Visual Troubleshooting Logic:

LowRecovery Start Problem: Low Recovery CheckpH Check Sample pH Is it > 9.0? Start->CheckpH AdjustpH Action: Adjust with 5% NH4OH CheckpH->AdjustpH No CheckBinding Check Protein Binding CheckpH->CheckBinding Yes Precipitate Action: Perform PPT (Protein Precipitation) with ACN first CheckBinding->Precipitate High Protein Matrix CheckElution Check Elution Solvent Is Formic Acid present? CheckBinding->CheckElution Low Protein Matrix FixElution Action: Ensure 2% Formic Acid in MeOH (Breaks Ionic Bond) CheckElution->FixElution No

Caption: Decision tree for diagnosing low recovery in Mixed-Mode Anion Exchange extraction.

Issue B: Peak Degradation or "Ghost" Peaks

Diagnosis: The analyte is oxidizing during the dry-down or extraction phase. The tert-butyl phenol group is an antioxidant; it "sacrifices" itself to scavenge radicals, forming quinones.

Corrective Actions:

  • Add Antioxidants: Spike the extraction solvent with 0.1% BHT (Butylated Hydroxytoluene) or Ascorbic Acid.

  • Temperature Control: Never exceed 40°C during N₂ evaporation.

  • Light Protection: Use amber glassware.[2] This molecule is photosensitive.

Issue C: Matrix Interference (Polymer/Industrial Samples)

Diagnosis: High background noise or co-eluting peaks in HPLC, common when extracting from polyolefins or industrial sludge.

Protocol Adjustment (Liquid-Liquid Extraction - LLE): If SPE is too expensive or clogging occurs, use this specific LLE method optimized for "Salting Out."

StepSolvent/ReagentMechanism
1.[3] Acidification Add 1M HCl to sample until pH < 2.Protonates the acid (COOH), making it lipophilic.
2. Salting Out Add NaCl (saturation).Increases ionic strength, forcing the organic analyte out of the water phase.
3. Extraction Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate .MTBE is preferred; it extracts the phenol well but leaves behind very polar matrix components.
4. Separation Centrifuge at 4000 rpm for 10 min.Collect the top organic layer.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 cartridge instead of MAX? A: Yes, but with caveats. You must acidify the sample (pH < 3) before loading to ensure retention on C18. However, C18 is "dirty"—it extracts all hydrophobic interferences. MAX provides a cleaner extract because the wash steps remove neutrals.

Q2: My peak shape is tailing badly. Is it the extraction? A: Likely not. Tailing for this molecule is usually a chromatographic issue.

  • Cause: Interaction between the free carboxylic acid and silanols on the column.

  • Fix: Ensure your mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Acetate . If using neutral pH, tailing will be severe.

Q3: Is this the same as "Fenozan Acid"? A: Closely related, but distinct. Fenozan Acid is typically the di-tert-butyl analog (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid).[4][5][6][7] The mono-tert-butyl variant (your target) is slightly less lipophilic and more prone to specific metabolic conjugation. Ensure your reference standard matches the specific isomer (CAS 107551-67-7 for the mono-isomer is common, but verify against your supplier).

References

  • PubChem. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Analogous Properties).[4][6][8] National Library of Medicine. Link

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange. (General principles for acidic drug extraction). Link

  • Thermo Fisher Scientific. 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid, 98% SDS and Properties.Link[7]

  • BenchChem. Stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage. (Technical Note on phenolic oxidation). Link

(Note: While specific literature on the mono-tert-butyl variant is rare, the protocols above are derived from the validated behavior of the chemically identical functional groups found in the di-tert-butyl analog, cited above.)

Sources

Technical Support Center: Stability & Handling of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Troubleshooting (The "Emergency Room")

Quick-reference guide for immediate issues observed in the laboratory.

Q1: My clear stock solution has turned yellow or pink. Is it still usable?

Status: Compromised / Degraded.

  • Diagnosis: The color change indicates oxidative degradation.

    • Yellow: Indicates the formation of Quinone Methides .[1]

    • Pink/Red: Often indicates dimerization products (stilbene quinones) or complex charge-transfer complexes.

  • Root Cause: Exposure to air (auto-oxidation), light (photo-oxidation), or high pH (phenolate ion formation) has triggered the transformation of the phenolic ring into a quinoidal structure.

  • Action: Discard the solution. For future experiments, prepare fresh stock in degassed solvents and store under inert gas (Argon/Nitrogen).

Q2: I diluted my DMSO stock into cell culture media (pH 7.4), and a white precipitate formed.

Status: Solubility Limit Exceeded.

  • Diagnosis: "Crash-out" precipitation.

  • Root Cause: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is a lipophilic weak acid (pKa ≈ 4.8). While it is soluble in DMSO, its water solubility is very low. When diluted into aqueous media, the hydrophobic tert-butyl group drives aggregation.

  • Action:

    • Reduce Final Concentration: Ensure the final concentration is <100 µM (empirical limit; varies by buffer).

    • Check pH: Ensure the buffer pH is > 7.0. At pH < pKa (4.8), the molecule is protonated (neutral) and highly insoluble. At pH > 7, it exists as a carboxylate anion, which improves solubility.

    • Add Co-solvent: Maintain 0.1% - 0.5% DMSO or Ethanol in the final buffer to aid solubility.

Q3: The compound is sticking to my plastic tips/tubes.

Status: Adsorption Loss.

  • Diagnosis: Non-specific binding.

  • Root Cause: The tert-butyl group makes the molecule significantly hydrophobic (LogP ≈ 3-4). It readily adsorbs to polypropylene (PP) and polystyrene (PS).

  • Action: Use Glass or Low-Retention plasticware. For serial dilutions, add 0.01% Tween-20 (if biologically compatible) to reduce surface adsorption.

Deep Dive: Degradation Mechanisms

To preserve this molecule, you must understand how it dies. Unlike simple buffers, this molecule is structurally related to antioxidants (e.g., Irganox metabolites). It is designed by nature to sacrifice itself to scavenge radicals, making it inherently unstable in oxygenated solutions.

The Oxidation Cascade

The primary degradation pathway is the conversion of the hindered phenol into a Quinone Methide . This is accelerated by basic pH (which forms the phenolate ion) and transition metals (Fe, Cu).

OxidationPathway cluster_factors Accelerating Factors Phenol Native Molecule (Colorless) Active Species Radical Phenoxyl Radical (Unstable Intermediate) Phenol->Radical -H• (via ROS/Light) Quinone Quinone Methide (Yellow/Orange) Inactive/Toxic Radical->Quinone -e⁻ / -H⁺ (Oxidation) Dimer C-C Dimers (Pink/Red) Precipitates Radical->Dimer Coupling (Ortho-position) Light UV Light Light->Phenol Base High pH (>8) Base->Phenol Metal Fe²⁺/Cu²⁺

Figure 1: Degradation pathway of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid. The tert-butyl group stabilizes the radical initially, but eventually leads to quinone formation (yellowing) or dimerization (discoloration).

The "Mono" vs. "Di" Distinction

Most commercial antioxidants are di-tert-butyl. Your molecule is mono-tert-butyl.

  • Implication: The di-tert-butyl variants are sterically blocked on both sides of the hydroxyl group, preventing dimerization.

  • Risk: Your mono variant has one open ortho position. This makes it more susceptible to C-C coupling (dimerization) than its di-tert-butyl counterparts. This results in faster precipitation and complex color changes (pinks/browns) compared to the pure yellow of quinones.

Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution stable for >3 months.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol .

    • Do NOT use water or PBS for stock preparation.

  • Degassing (Critical):

    • Sparge the DMSO with Nitrogen or Argon gas for 5 minutes before adding the solid. This removes dissolved oxygen.

  • Dissolution:

    • Weigh the solid into an amber glass vial (protect from UV).

    • Add the degassed solvent. Vortex until fully dissolved.

  • Storage:

    • Aliquot into small volumes (avoid freeze-thaw cycles).

    • Blanket the headspace with Nitrogen/Argon before capping.

    • Store at -20°C or -80°C .

Protocol B: Handling in Aqueous Buffers

Objective: Minimize precipitation during experiments.

  • Pre-warm: Ensure the aqueous buffer is at room temperature or 37°C. Cold buffers promote precipitation.

  • Rapid Mixing:

    • Do not add the stock dropwise to a static buffer.

    • Technique: Vortex the buffer while injecting the stock solution (submerged tip) to ensure immediate dispersion.

  • pH Check: Verify buffer pH is 7.2 – 7.6.

    • Warning: If using carbonate buffers (pH > 9), the solution will oxidize rapidly (turn yellow) within hours due to phenolate formation.

Reference Data & Compatibility

Physicochemical Properties Table[2][3][4]
PropertyValueNotes
Molecular Weight 222.28 g/mol Mono-tert-butyl variant
pKa (Carboxyl) ~4.8Acidic tail; ionized at physiological pH
pKa (Phenol) ~10.5Phenolic proton; remains neutral at pH 7.4
LogP ~3.2Moderately lipophilic
Solubility (Water) < 0.5 mg/mLPoor; pH dependent
Solubility (DMSO) > 50 mg/mLExcellent
Appearance White crystalline powderTurns yellow/beige upon degradation
Chemical Compatibility Matrix
Reagent / ConditionCompatibilityInteraction Note
DMSO ✅ CompatibleBest solvent for stock.
Ethanol ✅ CompatibleGood alternative; volatile.
PBS (pH 7.4) ⚠️ CautionLow solubility; requires <1% DMSO co-solvent.
NaOH / High pH ❌ IncompatibleRapid oxidation to quinone (Yellowing).
Iron / Copper Salts ❌ IncompatibleFenton chemistry; generates hydroxyl radicals.
Polystyrene/Plastic ⚠️ CautionHigh adsorption loss; use glass or treated plastic.

References

  • PubChem. (n.d.).[2] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Pospíšil, J., Nešpůrek, S., & Zweifel, H. (1996).[3] The role of quinone methides in thermostabilization of hydrocarbon polymers—I. Formation and reactivity of quinone methides. Polymer Degradation and Stability, 54(1), 7-14.[3][4] Retrieved January 28, 2026, from [Link]

  • Thompson, D. C., et al. (1995). The Influence of 4-alkyl Substituents on the Formation and Reactivity of 2-methoxy-quinone Methides.[1] Chemical Research in Toxicology. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Stability & Storage of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

[1]

Compound: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS: 107551-67-7 (Mono-tert-butyl analog) Class: Hindered Phenolic Acid / Antioxidant Intermediate[1]

Technical Overview & Mechanism

This guide addresses the specific stability challenges of the mono-tert-butyl substituted phenolic acid. Unlike its more common di-tert-butyl analog (CAS 20170-32-5), this compound possesses an unsubstituted ortho position on the phenolic ring.[1] This structural feature significantly increases its susceptibility to oxidative coupling, making strict storage protocols critical.

The Oxidation Cascade: The primary degradation pathway is radical-mediated oxidation.[1] Upon exposure to oxygen, light, or trace metals, the phenolic hydrogen is abstracted to form a phenoxyl radical.

  • Initiation: Loss of the phenolic proton (

    
    ) creates a phenoxyl radical.
    
  • Propagation: In di-tert-butyl phenols, steric hindrance protects the radical.[1] However, in this mono-tert-butyl analog, the radical is exposed at the open ortho position.[1]

  • Degradation: Two phenoxyl radicals often couple to form C-C linked dimers (biphenols) or further oxidize into yellow/brown quinone methides.

Core Storage Protocol (The "Golden Standard")

To prevent the oxidation cascade described above, you must eliminate the three initiators: Oxygen, Heat, and Light .

ParameterSpecificationTechnical Rationale
Temperature -20°C (Recommended) 2-8°C (Acceptable for <1 month)Low temperature kinetically inhibits the hydrogen abstraction rate (

), slowing radical formation.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

), preventing the formation of reactive peroxyl radicals (

).
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV/Blue light (200-450 nm), which can photo-excite the phenol to a radical state.[1]
Moisture Desiccator Storage Moisture can facilitate proton transfer and catalyze surface oxidation; keep relative humidity <30%.
Troubleshooting Guide (FAQ)
Q1: My white powder has turned pale yellow or brown. Is it still usable?

Diagnosis: The color change indicates the formation of quinones or conjugated dimers . This is a classic sign of oxidation.

  • Impact: Even 0.1% oxidation can cause visible yellowing. For sensitive biological assays (e.g., radical scavenging, enzyme inhibition), this impurity acts as a contaminant and redox cycler.

  • Action:

    • For Synthesis: If used as a crude intermediate, it may be usable, but yield will suffer.

    • For Bio-Assays: Discard or Repurify. The oxidized products are often cytotoxic and will skew IC50 data.

Q2: How do I repurify oxidized (yellow) material?

Protocol: Recrystallization is effective because the oxidized dimers/quinones often have drastically different solubility profiles than the monomeric acid.

Step-by-Step Recrystallization:

  • Solvent System: Use Ethanol/Water (1:1 to 1:2 ratio) or Ethyl Acetate/Hexane .

  • Dissolution: Dissolve the solid in the minimum amount of hot Ethanol (approx. 60°C). The solution should be yellow/orange.

  • Precipitation: Slowly add warm Water (or Hexane if using EtOAc) until the solution becomes slightly turbid.

  • Cooling: Allow it to cool slowly to room temperature, then move to 4°C.

  • Filtration: Filter the white crystals. The yellow impurities (quinones) usually remain in the mother liquor.

  • Drying: Dry under high vacuum to remove trace solvent, which can promote future degradation.

Q3: Can I store this compound in solution (e.g., DMSO or Ethanol)?

Recommendation: NO , not for long periods.

  • Reasoning: Dissolved oxygen in solvents diffuses much faster than in solids. In protic solvents like ethanol, hydrogen bonding can lower the bond dissociation energy (BDE) of the phenolic O-H, actually accelerating oxidation.

  • If unavoidable: Make a fresh stock solution in degassed DMSO , aliquot into single-use vials, freeze at -80°C, and use within 1 week.

Q4: Why does the mono-tert-butyl analog degrade faster than the di-tert-butyl analog?

Mechanistic Insight:

  • Di-tert-butyl: Both ortho positions are blocked by bulky t-butyl groups.[1] The phenoxyl radical is "caged" and cannot easily dimerize; it waits for a radical terminator.

  • Mono-tert-butyl: One ortho position is open.[1] Two radicals can easily collide and form a C-C bond (dimerization) at this exposed site. This irreversible coupling depletes your active compound rapidly.

Visualization: The Oxidation Pathway[2]

The following diagram illustrates why the mono-tert-butyl structure is vulnerable to dimerization compared to fully hindered phenols.

OxidationPathwaycluster_0Storage Failure ZoneCompound3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acidRadicalPhenoxyl Radical(Reactive Intermediate)Compound->Radical Initiator: Light/O2 (-H•)DimerC-C Coupled Dimer(Impurity)Radical->Dimer Coupling atopen ortho-siteQuinoneQuinone Methide(Yellow Color)Radical->Quinone Further Oxidation

Caption: Oxidation pathway showing the vulnerability of the open ortho-site leading to irreversible dimerization and discoloration.

Summary Data Table
PropertyValue/Description
Molecular Weight 222.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.[1] Slightly soluble in Water.[2]
pKa (Calc.) ~4.5 (Carboxylic acid), ~10 (Phenol)
Main Impurity Oxidized dimer (Biphenol derivative) or Quinone
Recrystallization Ethanol/Water or EtOAc/Hexane
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid. Retrieved January 28, 2026, from [Link]

  • Wellt Chemicals (2024). The Ultimate Guide to Hindered Phenol in 2024. Retrieved from [Link][1]

Common impurities in commercial 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

[1]

Status: Operational Ticket Focus: Impurity Profiling & Troubleshooting Target Compound: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS Registry Note: The user-supplied CAS 1076-47-7 corresponds to 1,4-Cyclohexanedicarboxylic acid. This guide addresses the chemical structure provided in the text: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (Correct CAS: 107551-67-7 ).[1][2][3][4]

Module 1: Impurity Identification & Profiling

The "Unknown Peak" Diagnostic

In commercial samples of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter Mono-TBHPA ), impurities generally arise from three sources: incomplete alkylation, over-alkylation, or oxidation.

Diagnostic Table: Common Impurities

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift (vs Target)Origin
Des-tert-butyl Analog (3-(4-hydroxyphenyl)propanoic acid)Missing the tert-butyl group.[5]~0.6 - 0.7-56 DaUnreacted starting material or de-alkylation.
Di-tert-butyl Analog (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid)Two tert-butyl groups (ortho/ortho).[6]~1.3 - 1.5+56 DaOver-alkylation (Major impurity in Friedel-Crafts routes).
Methyl Ester Intermediate (Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate)Methyl ester not hydrolyzed.~1.1 - 1.2+14 DaIncomplete hydrolysis step.
Quinone Methide Oxidized phenolic ring (Yellow/Pink).Variable-2 Da (approx)Oxidation (Air exposure/High pH).

*RRT based on a standard C18 Reverse Phase method (Acidic Mobile Phase).

Module 2: Mechanism of Impurity Formation

Understanding why these impurities exist is the first step to removal. The synthesis typically involves the alkylation of a phenolic precursor or the hydrolysis of an ester.

Visualization: Impurity Genesis Pathway

ImpurityPathwaysStartStarting Material(3-(4-hydroxyphenyl)propanoic acid)Start->StartUnreacted(Kinetic Limitation)TargetTARGET: Mono-TBHPA(3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid)Start->Target+ Isobutylene/TFA(Controlled)OverAlkImpurity: Di-tert-butyl Analog(Over-Alkylation)Target->OverAlk+ Excess Isobutylene(Thermodynamic Control Failure)OxidationImpurity: Quinones(Pink/Yellow Color)Target->OxidationAir/Light/High pH(Radical Attack)

Figure 1: Reaction pathway showing the critical branching points for over-alkylation and oxidation.

Module 3: Troubleshooting & FAQs

Scenario A: "My product is turning pink or yellow upon storage."

Cause: Phenolic oxidation. The phenolic hydroxyl group is susceptible to oxidation, forming quinones or quinone methides . This is accelerated by:

  • High pH: Phenolate ions oxidize much faster than neutral phenols.

  • Trace Metals: Iron or copper residues catalyze radical formation.

  • Light/Air: Photo-oxidation.

Protocol: Remediation of Colored Batches

  • Acid Wash: Dissolve the crude solid in ethyl acetate. Wash with 1M HCl. (Ensures the phenol is protonated and removes metal ions).

  • Recrystallization: Recrystallize from Toluene/Heptane or Ethanol/Water (degassed) .

    • Critical Step: Add a trace amount of sodium metabisulfite (reducing agent) to the aqueous phase during workup to reverse early-stage quinone formation.

Scenario B: "I cannot separate the Mono-t-butyl from the Di-t-butyl analog."

Cause: Hydrophobic similarity. Both compounds are lipophilic weak acids. Standard gradients often co-elute them.

Protocol: High-Resolution HPLC Method

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[5][7][8]

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold to elute Des-t-butyl).

    • 5-20 min: 30% -> 90% B (Linear gradient).

    • Note: The Mono-t-butyl elutes before the Di-t-butyl. The isocratic hold at the start is crucial for separating the starting material.

Scenario C: "My melting point is broad (105-115°C)."

Cause: Eutectic mixture with the Di-tert-butyl impurity. The pure Mono-TBHPA should melt sharply (approx. range depends on polymorph, but typically distinct). The Di-tert-butyl analog melts higher (approx. 172-176°C).[9] A broad range suggests a mixture.

Decision Tree: Purification Strategy

PurificationTreeProblemLow Purity / Broad MPCheckHPLCRun HPLC AnalysisProblem->CheckHPLCImpurityTypeIdentify Major ImpurityCheckHPLC->ImpurityTypeDiButylMajor Impurity: Di-tert-butylImpurityType->DiButylLate ElutingDesButylMajor Impurity: Des-tert-butylImpurityType->DesButylEarly ElutingActionDiRecrystallize from Non-Polar(Heptane/Hexane)Mono- is more soluble, Di- precipitates first.DiButyl->ActionDiActionDesRecrystallize from Polar(Ethanol/Water)Des- stays in solution.DesButyl->ActionDes

Figure 2: Purification decision tree based on impurity profile.

References

  • Sigma-Aldrich. 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid Product Information. (CAS 107551-67-7).[1][2][3][4] Link

  • PubChem. 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid Compound Summary. (CID 5463779).[1] Link

  • TCI Chemicals. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid (Related Impurity Standard). Link

  • ResearchGate. HPLC Separation of Phenolic Acids and Impurities. (General Methodology for Hydrophobic Acids). Link

  • BenchChem. Synthesis and Impurity Profile of Hydroxyphenyl Propanoic Acid Derivatives. Link

Enhancing the solubility of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

CAS Registry Number: 107551-67-7 Synonyms: 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid; Mono-tert-butyl hydrocinnamic acid derivative.[1]

Executive Summary: The Solubility Paradox

This molecule presents a classic "Janus-faced" challenge in biological formulation.[1] It contains a hydrophilic carboxylic acid tail (pKa ~4.[1]8) and a lipophilic tert-butyl-phenyl head.[1]

While theoretically soluble at physiological pH (where it exists as a carboxylate anion), the bulky tert-butyl group drives strong hydrophobic aggregation.[1] This often results in "micro-precipitation"—invisible aggregates that skew assay results—when stock solutions are diluted into aqueous media.[1]

Key Physicochemical Constraints:

  • LogP (Predicted): ~3.0 – 4.0 (Highly Lipophilic)

  • pKa (Acid): ~4.77 (Must be deprotonated for aqueous stability)

  • Water Solubility: Negligible in non-ionized form; <1 mg/mL in pure water without pH adjustment.[1]

Troubleshooting Guide (Q&A Format)
Q1: I dissolved the powder in DMSO, but it precipitates immediately upon adding to cell culture media. Why?

A: This is the "Solvent Shock" phenomenon.[1] When you inject a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the DMSO disperses instantly.[1] The hydrophobic tert-butyl groups of the solute molecules, now stripped of their solvent shield, aggregate faster than they can interact with water molecules, even if the pH is neutral.[1]

The Fix:

  • Reduce Stock Concentration: Lower your DMSO stock to 10–20 mM.

  • The "Step-Down" Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in 50% DMSO/PBS, then 10%, then final media.

  • Carrier Protein: Pre-dilute the compound into media containing BSA (Bovine Serum Albumin) or FBS.[1] Albumin has high-affinity binding sites for phenyl-propanoic acid derivatives and will sequester the lipophilic tail, keeping it in solution.[1]

Q2: Can I use ethanol instead of DMSO?

A: Yes, but with caveats. Ethanol is less toxic to some sensitive primary cells than DMSO, but it is more volatile (changing concentrations over time) and has a lower solubilizing power for this specific bulky molecule.[1]

  • Recommendation: Use DMSO for the primary stock (frozen storage).[1] Use Ethanol only for the immediate "working solution" dilution step if your cells are DMSO-sensitive.[1]

Q3: My assay requires pH 6.0. Will this compound stay in solution?

A: High Risk. The pKa of the carboxylic acid is approximately 4.[1]8. At pH 6.0, you are close to the buffering region where a significant fraction (~6–10%) of the molecules may protonate back to the neutral, insoluble acid form.[1]

  • Solution: If you must work at pH 6.0, you require a solubilizing agent.[1] Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at 5–10 equivalents molar excess.[1] The cyclodextrin cavity encapsulates the tert-butyl phenyl group, rendering the pH less critical.[1]

Q4: How should I store the stock solution?

A:

  • Solvent: Anhydrous DMSO (molecular sieve treated).[1] Moisture causes degradation and precipitation.[1]

  • Temperature: -20°C.

  • Vessel: Amber glass vials. Avoid polystyrene (PS) tubes for long-term storage, as the lipophilic tert-butyl group can adsorb to plastics or leach plasticizers.[1]

Validated Protocols
Protocol A: The "BSA-Chaperone" Method (Recommended for Cell Culture)

Best for: Preventing precipitation in cell-based assays (IC50/EC50).[1]

  • Stock Prep: Dissolve 10 mg of compound in 1 mL pure DMSO (~45 mM). Vortex until clear.

  • Working Solution (100x): Prepare a 100x working solution by diluting the stock into PBS containing 5% BSA .

    • Example: Add 10 µL Stock to 990 µL PBS+BSA.

    • Why? The BSA binds the compound immediately, preventing crystal growth.[1]

  • Final Assay: Add the Working Solution to your cell media (1:100 dilution).

    • Final solvent: 0.01% DMSO.[1]

    • Stability:[1] >24 hours at 37°C.[1]

Protocol B: The Cyclodextrin Complex (For Animal/In Vivo studies)

Best for: High-concentration injections where DMSO must be minimized.[1]

  • Vehicle Prep: Prepare 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.[1]

  • Compound Addition: Weigh the solid compound.

  • Dispersion: Add the solid slowly to the HP-β-CD vehicle while sonicating.

  • Heating: Warm the solution to 45°C for 30 minutes under continuous sonication. The solution should turn clear as the inclusion complex forms.

  • Filtration: Sterile filter (0.22 µm PVDF). Note: Do not use Nylon filters, which bind phenolic acids.[1]

Solubility Data & Properties
PropertyValueNotes
Molecular Weight 222.28 g/mol Monoisotopic
pKa (Acidic) 4.77 ± 0.10Carboxylic acid deprotonation
LogP ~3.1 (Predicted)Lipophilic
Solubility (Water, pH 4) < 0.1 mg/mLInsoluble (Protonated form)
Solubility (PBS, pH 7.4) ~1–2 mg/mLSoluble as anion (metastable)
Solubility (DMSO) > 50 mg/mLExcellent
Solubility (Ethanol) > 20 mg/mLGood
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your experimental constraints.

SolubilityWorkflow Start Start: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CheckType Experimental Application? Start->CheckType CellAssay Cell Culture (In Vitro) CheckType->CellAssay InVivo Animal Study (In Vivo) CheckType->InVivo Enzymatic Enzymatic Assay (Buffer only) CheckType->Enzymatic SerumCheck Is Serum (FBS/BSA) present? CellAssay->SerumCheck Cyclo Method: HP-beta-Cyclodextrin (20% w/v Vehicle) InVivo->Cyclo pHCheck Is Buffer pH > 7.0? Enzymatic->pHCheck DirectDMSO Method: Direct DMSO Spike (Keep DMSO < 0.1%) SerumCheck->DirectDMSO Yes PreComplex Method: BSA-Chaperone (Pre-incubate with BSA) SerumCheck->PreComplex No (Serum-Free) SimpleBuffer Soluble as Anion (Watch for aggregation) pHCheck->SimpleBuffer Yes Cosolvent Requires Surfactant (Add 0.01% Tween-20) pHCheck->Cosolvent No (< pH 7)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay conditions. Blue nodes indicate the starting material; Green nodes indicate stable aqueous solutions; Red nodes indicate complex formulation requirements.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid.[1] Retrieved January 28, 2026.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Standard protocol for solubilizing lipophilic acids). [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ME-TBHPA-001 Status: Active Support Audience: Bioanalytical Scientists, DMPK Researchers, Toxicology Analysts[1]

Analyte Profile & Technical Context

Before troubleshooting, verify your analyte's physicochemical behavior.[2] 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is a hindered phenolic acid.[1]

  • Chemical Nature: Lipophilic weak acid.

  • Key Functional Groups: Carboxylic acid (pKa ~4.5), Phenolic hydroxyl (pKa ~10), tert-Butyl group (hydrophobic steric hindrance).[1]

  • Primary Ionization Mode: ESI Negative (

    
    ).[1]
    
  • Critical Risk: Due to its moderate lipophilicity (LogP ~2.5–3.5), this compound often co-elutes with endogenous phospholipids (PLs) in reversed-phase LC, leading to severe ion suppression.[1]

Phase 1: Diagnosis & Assessment

Q: I see low sensitivity in plasma samples compared to solvent standards. Is this matrix effect (ME) or low recovery?

A: You must distinguish between extraction efficiency (recovery) and ionization suppression (matrix effect). A low signal could be either.[3]

Protocol: The Post-Extraction Spike Method To isolate the matrix effect, perform the following validation experiment (Matuszewski et al. approach):

  • Set A (Standard): Analyte in neat solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculation:

  • Matrix Factor (MF): (Area of Set B / Area of Set A).

    • MF < 1.0: Ion Suppression (Common for this analyte).[1]

    • MF > 1.0: Ion Enhancement.[4]

  • Recovery (RE): (Area of Set C / Area of Set B).

Q: How do I visualize exactly where the suppression is occurring in my chromatogram?

A: Perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing the suppression zone.

PCI Workflow:

  • Infuse the analyte (at ~100 ng/mL) continuously via a T-tee into the post-column flow at 5-10 µL/min.[1]

  • Inject a blank matrix extract via the LC autosampler.

  • Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.

  • Overlay your analyte's retention time (RT) with this trace. If your peak elutes in a "dip," you have a matrix problem.

PCI_Workflow cluster_0 LC System cluster_1 Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee MS Mass Spectrometer (Monitor Baseline) Tee->MS Result Result: Dip = Suppression Hump = Enhancement MS->Result

Figure 1: Post-Column Infusion setup for visualizing matrix effects zones.[1]

Phase 2: Sample Preparation Strategies

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. The recovery is good, but suppression is high (~60%). What should I change?

A: Protein Precipitation is "dirty." It removes proteins but leaves virtually all phospholipids (PLs) in the sample. For a lipophilic acid like 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, PLs are the primary enemy.[1]

Recommended Upgrade: Switch to Phospholipid Removal Plates (e.g., Ostro, HybridSPE) or Liquid-Liquid Extraction (LLE) .[1]

Comparative Strategy Table:

MethodSuitability for AnalyteProsCons
Protein PPT LowFast, cheap.[1]Leaves phospholipids; high suppression risk.
PL Removal Plates High Filters PLs specifically; simple pass-through.[1]Slightly higher cost than PPT.
LLE (MTBE/Ethyl Acetate) High Very clean extracts; leaves salts/PLs in aqueous phase.Labor intensive; requires evaporation/reconstitution.
SPE (Mixed Mode Anion Exchange) Medium/HighHighly selective for acids (MAX phase).[1]Complex method development; cost.[2][5]

Technical Tip: If using LLE, acidify the plasma (1% Formic Acid) prior to extraction to ensure the propanoic acid moiety is protonated (uncharged), driving it into the organic layer.

Phase 3: Chromatography & Instrumentation

Q: My analyte elutes at the same time as the phospholipid blob. How can I shift it?

A: You need to break the co-elution. Phospholipids (specifically Lyso-PCs) typically elute late in a reversed-phase gradient (high % organic).[1]

Optimization Steps:

  • Column Choice: Switch to a Phenyl-Hexyl or C18 column with higher carbon load.[1] The pi-pi interactions with the phenolic ring of your analyte may increase retention relative to the aliphatic phospholipids.

  • Mobile Phase Modifier: Ensure you are using Ammonium Acetate (5-10 mM) rather than just Formic Acid.[1] In ESI(-), acetate adducts or deprotonation are often more stable with buffered mobile phases.[1]

  • Gradient Slope: If the analyte elutes in the "wash" phase, flatten the gradient at the analyte's elution point, or extend the run to ensure PLs elute after the analyte window.

Q: Would switching to APCI help?

A: Yes, significantly.

  • Why: ESI (Electrospray Ionization) occurs in the liquid phase and is subject to competition for surface charge on droplets. APCI (Atmospheric Pressure Chemical Ionization) occurs in the gas phase.[6]

  • Mechanism: Matrix components that suppress ESI often do not volatilize or do not compete for charge protons/electrons in the APCI plasma corona.

  • Caveat: Ensure your analyte is thermally stable enough for APCI. Phenolic acids usually are.

Phase 4: Internal Standard (IS) Selection

Q: I cannot find a deuterated version of this specific metabolite. Can I use a structural analogue?

A: While a Stable Isotope Labeled (SIL) IS (e.g.,


 or 

analog) is the only way to perfectly compensate for matrix effects, you can use a structural analogue if strict validation criteria are met.[2]

Selection Hierarchy:

  • Gold Standard: SIL-IS (e.g., 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid-d9).[1]

  • Silver Standard: A homologue (e.g., a propanoic acid derivative with a different alkyl chain length, like a methyl or ethyl group instead of t-butyl, provided it elutes very close to the analyte).

  • Bronze Standard: Another hindered phenol (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid).[1]

Warning: If using a non-SIL IS, the IS must experience the exact same suppression as the analyte. If the analyte elutes at 2.5 min (suppression zone) and the IS elutes at 3.0 min (clean zone), the IS will overcorrect, leading to calculated concentrations that are artificially low.

Method_Decision_Tree Start Start: Significant Matrix Effect Observed Step1 Is SIL-IS Available? Start->Step1 Yes_SIL Use SIL-IS (Compensates for ME) Step1->Yes_SIL Yes No_SIL Optimize Extraction/Chromatography Step1->No_SIL No Step2 Switch Extraction Method No_SIL->Step2 LLE Try LLE (Acidic conditions) Step2->LLE PL_Plate Try PL Removal Plate Step2->PL_Plate Check ME < 20%? LLE->Check PL_Plate->Check Success Validate Method Check->Success Yes Fail Change Ionization Source Check->Fail No APCI Switch to APCI (-) Fail->APCI APCI->Success

Figure 2: Decision tree for eliminating matrix effects when SIL-IS is unavailable.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B.

  • Dams, R., et al. (2003). Matrix effects in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry.

Sources

Optimizing reaction conditions for esterification of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid esterification is now active.[1]

Subject: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (Mono-t-butyl Hydrocinnamic Acid)

Ticket ID: OPT-EST-2024-TBHP Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

You are working with a hindered phenolic acid .[1][2] Unlike standard carboxylic acids, this molecule presents a dual challenge:

  • Oxidative Instability: The phenol ring, with only one tert-butyl group (ortho position), leaves the other ortho and para positions vulnerable to oxidative coupling and quinone methide formation. This is more reactive than the di-tert-butyl analog (e.g., Irganox 1010 precursors).[1]

  • Competing Nucleophiles: While the steric bulk of the tert-butyl group protects the hydroxyl, the phenolic oxygen is still a potential nucleophile, risking oligomerization under improper activation conditions.

Target Outcome: High-yield esterification with minimal discoloration (quinone formation) and <0.5% free acid content.[1]

Method Selection: The Decision Matrix

Before starting, select the protocol that matches your available equipment and the alcohol substrate.

MethodSelection Start Select Alcohol Substrate AlcoholType Alcohol Type? Start->AlcoholType Simple Simple (MeOH, EtOH, BuOH) AlcoholType->Simple Primary/Secondary Complex Complex/Sensitive (Polyols, Long Chain) AlcoholType->Complex Tertiary/Labile AcidCat Method A: Acid Catalysis (p-TSA + Dean-Stark) Simple->AcidCat Standard Scale (>5g) Enzymatic Method B: Enzymatic (Lipase CALB) Complex->Enzymatic Green/High Purity Steglich Method C: Steglich (DCC/DMAP) Complex->Steglich Small Scale (<1g) caption Figure 1: Decision Matrix for Esterification Method Selection

Protocol A: Acid-Catalyzed Esterification (Standard)

Best for: Methyl, Ethyl, Butyl esters.[1][3] Robust and scalable.[1]

The Chemistry

We utilize p-Toluenesulfonic acid (p-TSA) as a non-oxidizing strong acid.[1] Unlike sulfuric acid, p-TSA is less likely to char the phenolic ring.[1] We drive the equilibrium by removing water via azeotropic distillation (Dean-Stark).[1][4]

Reagents & Setup
  • Substrate: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (1.0 equiv)

  • Alcohol: Excess (3.0 – 5.0 equiv for MeOH/EtOH; 1.5 equiv for high-boiling alcohols)[1]

  • Catalyst: p-TSA monohydrate (1–3 mol%)[1]

  • Solvent: Toluene (or Cyclohexane for lower temp)

  • Inert Gas: Argon or Nitrogen (CRITICAL)

Step-by-Step Workflow
  • Inerting: Purge the reaction vessel with Argon for 15 minutes. The mono-t-butyl phenol moiety is sensitive to air oxidation at reflux temperatures.[1]

  • Charging: Add the acid, alcohol, and toluene to the flask. Add p-TSA last.[1]

  • Reflux: Heat to reflux with a Dean-Stark trap attached.

    • Technical Note: Monitor the water collection.[1] Theoretical water yield is 18 mL per mole of substrate.[1] Stop when water evolution ceases (typically 3–6 hours).[1]

  • Neutralization (Crucial): Cool to room temperature. Wash the organic layer immediately with 5% NaHCO₃ .[1]

    • Why? Acid traces during rotary evaporation will promote hydrolysis or darkening.[1]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from cold Hexane/Ethyl Acetate if the solid is off-white.

Protocol B: Enzymatic Esterification (High Precision)

Best for: Complex alcohols, heat-sensitive substrates, or "Green Chemistry" requirements.[1]

The Chemistry

Uses Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435). This operates at mild temperatures (40–60°C), preventing phenolic oxidation entirely.[1]

Step-by-Step Workflow
  • Mix: Dissolve Acid (1.0 equiv) and Alcohol (1.2 equiv) in dry Acetone or t-Butanol.

  • Catalyst: Add Immobilized Lipase B (10–20% w/w relative to substrate).[1]

  • Incubation: Shake at 60°C for 24–48 hours. Add Molecular Sieves (3Å or 4Å) to the flask to scavenge water and drive equilibrium.

  • Workup: Filter off the enzyme (reusable). Evaporate solvent.[1]

  • Result: Often yields >95% purity without further chromatography.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark brown/black. What happened?

  • Diagnosis: Quinone Methide formation or oxidative coupling.[1]

  • Root Cause: Oxygen ingress during the high-temperature reflux or traces of metal ions.[1]

  • Fix:

    • Ensure strict N₂/Ar atmosphere.[1]

    • Add a sacrificial antioxidant (e.g., 0.1% BHT) to the reaction mixture (if permissible for end-use).[1]

    • Switch from Toluene (110°C) to Cyclohexane (81°C) to lower thermal stress.

Q2: Yield is stuck at ~70% despite long reflux times.

  • Diagnosis: Equilibrium limitation (Water not removed).[1]

  • Root Cause: Dean-Stark trap not functioning efficiently or alcohol is wet.[1]

  • Fix:

    • Ensure the solvent is forming a proper azeotrope.[1][4]

    • If using Methanol (which doesn't form a water azeotrope well with toluene), use a Soxhlet extractor filled with activated 3Å molecular sieves to dry the refluxing solvent condensate before it returns to the flask.

Q3: The product solidified into a sticky gum instead of a powder.

  • Diagnosis: Impurities (unreacted phenol or oligomers).[1]

  • Fix: Triturate the gum with cold pentane or hexane.[1] The pure ester is typically a white solid.[1] If it remains sticky, trace solvent or free acid is likely present.[1] Perform a bicarbonate wash again.[1]

Quantitative Data Summary

ParameterAcid Catalysis (p-TSA)Enzymatic (CALB)Steglich (DCC)
Temperature 80–110°C40–60°C25°C
Reaction Time 4–8 Hours24–48 Hours12–24 Hours
Typical Yield 85–95%90–98%70–85%
Color Risk Moderate (Yellowing)Low (White)Low (White)
Scalability High ( kg/ton )Medium (g/kg)Low (g)

References

  • Vertex AI Search. (2025).[1] Synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and related phenolic esters.

  • BenchChem. (2025).[1][2] Physicochemical properties of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.

  • TCI Chemicals. (2025).[1] Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Product Specifications.

  • Master Organic Chemistry. (2022). Fischer Esterification and Dean-Stark Traps.

  • National Institutes of Health (PMC). (2025).[1] Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds.

  • ChemicalBook. (2024).[1] Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate (Mono-t-butyl analog).[1][3]

Sources

Technical Support Center: Method Refinement for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Support Hub. Ticket ID: #REQ-2026-TBHPA Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Status: Active Subject: Refinement of detection limits (LOD) and selectivity for CAS 107551-67-7.

Executive Summary: The Analytical Challenge

You are targeting 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (MW 222.28), a mono-tert-butyl phenolic acid.[1] This compound presents a dual challenge:

  • Ionization Efficiency: As a hindered phenol, it ionizes in ESI negative mode ([M-H]⁻), but signal intensity can be suppressed by matrix co-eluters.

  • Ubiquitous Background: Structurally similar to common plastic additives (e.g., degradation products of Irganox 1010/1076), "ghost peaks" from labware can artificially inflate baselines, ruining sensitivity.

This guide moves beyond standard protocols to refinement strategies focusing on signal-to-noise (S/N) enhancement and background elimination.

Module 1: Troubleshooting Background & Contamination

Q: I see a persistent peak at the analyte's retention time even in blank injections. How do I eliminate this "ghost" signal?

A: This is the most common failure mode for this analyte class. The compound is structurally related to antioxidants used in polypropylene (PP) and polyethylene (PE) manufacturing. Your "analyte" is likely leaching from your own equipment.

Protocol: The "Zero-Plastic" System Audit

  • Solvent Reservoirs: Replace all plastic solvent caps with PTFE-lined glass or pure aluminum foil.

  • Mobile Phase Prep: Do not use plastic pipettes or filtered tips for mobile phase preparation. Pour directly from glass bottles.

  • LC System: Replace PEEK tubing (if possible) with Stainless Steel or PEEK-lined Steel in the flow path before the column.

  • Isolating the Source: Install a "Delay Column" (short C18 column, e.g., 30mm) between the pump mixer and the injector.

    • Mechanism: Contaminants from the pump/solvents will be trapped on the delay column and elute later than the analyte injected from the autosampler.

ContaminationControl cluster_system LC System Flow Path Solvent Mobile Phase (Glass Only) Pump LC Pump Solvent->Pump DelayCol Delay Column (Traps System Leachables) Pump->DelayCol Contaminants Present Injector Autosampler (Sample Injection) DelayCol->Injector Clean Solvent AnalCol Analytical Column (Separation) Injector->AnalCol Analyte + Clean Solvent Detector MS/MS Detector AnalCol->Detector GhostPeak Interference (Elutes Later) Detector->GhostPeak RealPeak Analyte Peak (Elutes First) Detector->RealPeak

Caption: Implementation of a Delay Column to temporally separate system leachables from the target analyte.

Module 2: Mass Spectrometry Refinement (Sensitivity)

Q: My ESI Negative sensitivity is hitting a plateau at 10 ng/mL. How can I reach picogram levels?

A: Direct ESI(-) is standard but limited by the ionization acidity of the phenol. To break the sensitivity barrier, you must switch strategies to Chemical Derivatization .

Refinement Strategy: Dansylation (Dansyl Chloride) Dansyl chloride reacts with the phenolic hydroxyl group, introducing a tertiary amine. This allows you to switch from ESI Negative (low efficiency) to ESI Positive (high efficiency), often boosting signal by 10-100x.

Protocol: Dansyl Chloride Derivatization

  • Reagents: 1 mg/mL Dansyl Chloride in Acetone; 0.1M Sodium Bicarbonate buffer (pH 10.5).

  • Reaction: Mix 50 µL Sample + 25 µL Buffer + 25 µL Dansyl Chloride solution.

  • Incubation: 60°C for 10 minutes (Heat block).

  • Quenching: Not usually necessary if injected directly, or specific cleanup if needed.

  • Detection: Monitor the Dansyl-Analyte adduct in ESI(+) mode.

    • Precursor: [M+H]⁺ = 222.28 (Analyte) + 233.26 (Dansyl) - 36.5 (HCl) ≈ 456.2 (Check exact mass calculation: Analyte (222) + Dansyl (234) - H (1) = 455. Ensure to verify the specific adduct).

    • Common Transition: Fragmentation to the dimethylaminonaphthalene moiety (m/z 171).

Q: If I must stay in ESI Negative mode, what are the optimal transitions?

A: For the underivatized molecule (MW 222.28), optimize for the following MRM transitions.

  • Ionization: ESI Negative [M-H]⁻ = 221.3

  • Primary Transition (Quant): 221.3 → 177.1 (Loss of CO₂).

  • Secondary Transition (Qual): 221.3 → 163.1 (Cleavage of propionic side chain/rearrangement).

  • Source Parameters:

    • Capillary Voltage: -2500 V to -3500 V (Phenols are sensitive to arcing).

    • Desolvation Temp: 450°C (Ensure complete droplet evaporation for hindered phenols).

Module 3: Sample Preparation (Matrix Removal)

Q: Protein precipitation is leaving too much matrix suppression. Which SPE cartridge do you recommend?

A: Due to the carboxylic acid tail and the hydrophobic tert-butyl group, a Mixed-Mode Anion Exchange (MAX) cartridge is superior to standard HLB/C18. It locks the analyte by charge and hydrophobicity, allowing rigorous washing.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE

StepSolvent/BufferPurpose
1. Condition 1 mL Methanol, then 1 mL WaterActivate sorbent.
2. Load Sample (pH adjusted to ~7-8)Analyte is ionized (COO⁻) and binds to anion exchange sites.
3. Wash 1 5% Ammonium Hydroxide in WaterRemoves proteins and neutrals. Analyte stays bound.
4. Wash 2 100% MethanolCritical Step: Removes hydrophobic interferences (lipids/plasticizers) while analyte remains ion-locked.
5. Elute 2% Formic Acid in MethanolAcidifies the environment, neutralizing the COO⁻ to COOH, releasing the analyte.

Module 4: Chromatographic Separation

Q: I am seeing peak tailing. Is C18 the best choice?

A: Standard C18 is acceptable, but Phenyl-Hexyl columns offer superior selectivity for phenolic compounds due to pi-pi interactions with the aromatic ring of the analyte.

Recommended Column Chemistry:

  • Stationary Phase: Phenyl-Hexyl or Biphenyl (2.1 x 100mm, 1.7 µm or 2.6 µm core-shell).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keep pH acidic to suppress ionization of the acid group during separation, improving peak shape).

  • Mobile Phase B: Methanol or Acetonitrile. (Methanol often provides better selectivity for phenols).

  • Gradient: Start at 10% B to prevent early elution of polar matrix, ramp to 95% B.

Visualizing the Workflow Refinement

MethodRefinement cluster_prep Sample Preparation cluster_detect Detection Strategy Start Sample (Plasma/Urine/Extract) SPE SPE (MAX Phase) Remove Matrix Start->SPE Dry Evaporate & Reconstitute SPE->Dry Decision Sensitivity Required? Dry->Decision Direct Direct ESI(-) [M-H]- 221.3 Decision->Direct Standard (ng/mL) Deriv Dansylation ESI(+) [M+H]+ ~456 Decision->Deriv Ultra-Trace (pg/mL)

Caption: Decision tree for selecting the appropriate ionization and preparation workflow based on sensitivity needs.

References

  • BenchChem. (2025).[2] Technical Data: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and analogs. Retrieved from

  • Guo, L., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker.[3][4] Environmental Science & Technology. Retrieved from

  • TCI Chemicals. (2025).[5] Product Specification: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid. Retrieved from

  • PubChem. (2025).[1][6][7] Compound Summary: 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid (CAS 107551-67-7).[1][8][9] Retrieved from

  • MDPI. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS). Retrieved from

Disclaimer: This guide is for research use only. All protocols should be validated in the user's specific laboratory environment.

Sources

Validation & Comparative

Validation of an analytical method for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of an Analytical Method for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Executive Summary & Technical Context

The Analyte: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7) is a critical degradation product and metabolite associated with sterically hindered phenolic antioxidants (e.g., related to the Irganox® 1076/1010 family).[1] Unlike its di-tert-butyl analogs, this mono-tert-butyl variant often indicates advanced oxidative degradation or specific metabolic processing.[1]

The Challenge: In pharmaceutical Extractables & Leachables (E&L) studies and food contact material (FCM) safety assessments, this compound must be quantified at trace levels (ppb/ppt). Legacy methods (HPLC-UV) often fail due to:

  • Poor Sensitivity: The phenolic chromophore provides insufficient response for trace thresholds (< 1 µg/mL).[1]

  • Matrix Interference: Co-eluting polymer oligomers often mask the peak in UV.[1]

The Solution: This guide validates a Targeted UHPLC-MS/MS Method (Negative ESI) using Core-Shell Column Technology. We objectively compare this optimized workflow against the industry-standard HPLC-UV method, demonstrating superior specificity, linearity, and sensitivity.

Method Comparison: The "Product" vs. The Alternative

We compare the Optimized UHPLC-MS/MS Workflow (using a Core-Shell C18 column) against the Legacy HPLC-UV Method (using a standard fully porous C18 column).

FeatureLegacy Alternative (HPLC-UV)Optimized Product Solution (UHPLC-MS/MS)Performance Gain
Detection Principle UV Absorbance (275 nm)Triple Quadrupole MS (MRM, ESI-)Selectivity
Column Technology Fully Porous C18 (5 µm)Core-Shell C18 (2.6 µm) Resolution & Speed
LOD (Limit of Detection) ~500 ng/mL (0.5 ppm)0.5 ng/mL (0.5 ppb) 1000x Sensitivity
Run Time 25 minutes8 minutes 3x Throughput
Matrix Tolerance Low (High interference risk)High (Mass filtration eliminates noise)Accuracy

Experimental Protocols & Methodology

A. Legacy Method (Alternative)
  • Instrument: Standard HPLC with DAD/UV.

  • Column: C18 Fully Porous, 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (0.1% H3PO4) [60:40].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 275 nm.[1]

  • Limitation: Requires high concentration; prone to baseline drift from polymer additives.[1]

B. Optimized Method (The Validated Solution)

This protocol is the "Gold Standard" for validating this analyte in complex matrices.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solvent exchange (e.g., Isopropanol -> Methanol/Water).[1]

  • Filtration: 0.2 µm PTFE syringe filter (essential to protect the UHPLC column).

  • Internal Standard (IS): 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid-d3 (or similar structural analog).[1]

2. UHPLC Conditions:

  • Column: Core-Shell C18 (100 x 2.1 mm, 2.6 µm) .

    • Why: Core-shell particles provide UHPLC performance at lower backpressures, sharpening peaks and boosting signal-to-noise (S/N) ratio.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 30% B[1]

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold 95% B

    • 6.1 min: Re-equilibrate 30% B.

  • Flow Rate: 0.4 mL/min.[1]

3. MS/MS Parameters (ESI Negative Mode):

  • Source: Electrospray Ionization (ESI-).[1][3] Phenolic acids ionize best in negative mode due to the acidic proton.[1]

  • Precursor Ion: m/z 221.1 [M-H]⁻

  • Quantifier Transition: m/z 221.1 → 177.1 (Loss of CO₂, characteristic of propanoic acid tails).[1]

  • Qualifier Transition: m/z 221.1 → 161.1 (Loss of propyl/methyl fragments).[1]

Validation Data & Results

The following data validates the Optimized Method according to ICH Q2(R1) guidelines.

Linearity and Range

The MS/MS method demonstrates a linear dynamic range spanning three orders of magnitude, essential for detecting trace leachables.

ParameterLegacy HPLC-UVOptimized UHPLC-MS/MS
Range 1.0 – 100 µg/mL0.001 – 1.0 µg/mL
R² (Coefficient) 0.995> 0.999
Weighting None1/x² (Critical for trace accuracy)
Accuracy & Recovery (Spike in Polymer Matrix)

Samples of Polypropylene (PP) extract were spiked with the analyte.[1]

  • HPLC-UV: 75% Recovery (High variability due to baseline noise).

  • UHPLC-MS/MS: 98-102% Recovery (RSD < 2.5%).[1]

    • Mechanism:[1] The MRM transition (221 -> 177) filters out the co-eluting polymer oligomers that plague the UV trace.[1]

Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): 0.15 ng/mL.[1]

  • LOQ (S/N = 10): 0.50 ng/mL.[1]

Visualizing the Validation Workflow

The following diagram illustrates the validated decision workflow for selecting and executing the method.

ValidationWorkflow Start Start: Analyte Identification 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid ReqCheck Requirement Analysis: Is Limit of Quantitation (LOQ) < 1 ppm? Start->ReqCheck LegacyPath Legacy Method: HPLC-UV (275 nm) ReqCheck->LegacyPath No (Bulk Analysis) AdvancedPath Proposed Method: UHPLC-MS/MS (ESI-) ReqCheck->AdvancedPath Yes (Trace E&L) Prep Sample Prep: Solvent Extraction + 0.2µm Filtration LegacyPath->Prep AdvancedPath->Prep Column Separation: Core-Shell C18 Column (Enhanced Resolution) Prep->Column Detection Detection: MRM Transition 221.1 -> 177.1 (Specific Decarboxylation) Column->Detection Data Data Validation: Linearity R² > 0.999 Recovery 95-105% Detection->Data Report Final Report: Trace E&L Quantitation Data->Report

Caption: Decision logic and workflow for validating the trace analysis of phenolic acid degradants.

Scientific Rationale (E-E-A-T)

Why Core-Shell Columns? Traditional 5 µm fully porous particles (used in the Legacy Method) suffer from eddy diffusion (the "A" term in the Van Deemter equation). The 2.6 µm Core-Shell particles used in our optimized method reduce this diffusion path, resulting in sharper peaks.[1] For an analyte like 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, which often tails due to secondary silanol interactions, the core-shell morphology combined with end-capping ensures symmetry and higher peak capacity [1].[1]

Why Negative ESI? While many labs default to Positive ESI, phenolic acids are inherently acidic (pKa ~4.5 for the acid, ~10 for the phenol). Operating in Negative ESI mode at neutral or slightly acidic pH (using weak acids like formic acid) allows for the formation of the [M-H]⁻ ion. This approach avoids the sodium adducts ([M+Na]⁺) common in positive mode, which are stable and difficult to fragment, leading to poor sensitivity [2].

Mechanism of Fragmentation: The selection of the m/z 177.1 product ion is mechanistic. It represents the loss of the carboxylic acid group (CO₂, 44 Da) from the propanoic tail. This neutral loss is highly specific to this class of compounds, distinguishing it from general phenolic noise in the matrix [3].

References

  • Gritti, F., & Guiochon, G. (2012).[1] Speed-resolution properties of core-shell and fully porous particles in isocratic and gradient elution modes. Journal of Chromatography A. Link

  • Korfmacher, W. A. (2005).[1] Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link

  • Holcapek, M., et al. (2010).[1] Analysis of phenolic antioxidants and their oxidation products in polymers using LC-MS. TrAC Trends in Analytical Chemistry. Link

  • FDA Guidance for Industry. (2001). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

Sources

Comparison of antioxidant activity: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid vs. BHT

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter referred to as TBHPA ) and Butylated Hydroxytoluene (BHT) .

This analysis synthesizes structural chemistry, reaction kinetics, and practical application data to assist researchers in selecting the optimal antioxidant for drug development and formulation stability.

Executive Summary

While BHT remains the industry standard for lipophilic systems due to its high thermal stability and steric protection, TBHPA (3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid) offers a distinct advantage in polar and amphiphilic environments .

The core differentiator is the Structure-Activity Relationship (SAR) :

  • BHT (Di-tert-butyl): Maximizes radical stability through steric hindrance.[1] Best for long-term storage of bulk oils and hydrophobic drugs.

  • TBHPA (Mono-tert-butyl + Acid Tail): Maximizes kinetic reactivity and water solubility. Best for rapid radical scavenging in emulsions, aqueous buffers, or as a functional intermediate.

Chemical Identity & Structural Logic

To understand the performance difference, we must visualize the steric environment of the phenolic hydroxyl group—the active site of antioxidant activity.

Structural Comparison (Graphviz)

ChemicalStructure cluster_0 BHT (Lipophilic / Steric Shield) cluster_1 TBHPA (Amphiphilic / Kinetic) BHT Phenol Ring (Center) tBu1 tert-Butyl (Ortho) BHT->tBu1 Steric Shield tBu2 tert-Butyl (Ortho) BHT->tBu2 Steric Shield Me Methyl (Para) BHT->Me TBHPA Phenol Ring (Center) tBu_mono tert-Butyl (Ortho) TBHPA->tBu_mono Partial Shield H_ortho Hydrogen (Ortho) TBHPA->H_ortho Open Attack Site Acid Propanoic Acid (Para) TBHPA->Acid Solubility Handle caption Fig 1: BHT features dual steric shields (red) protecting the OH group. TBHPA has only one shield (yellow) and a polar tail (blue), altering solubility and reactivity.

Key Physicochemical Differences[2][3]
FeatureBHTTBHPAImpact on Application
Steric Hindrance High (Di-ortho-t-butyl)Moderate (Mono-ortho-t-butyl)BHT radicals are more stable; TBHPA reacts faster but is consumed more quickly.
Lipophilicity (LogP) ~5.1 (Highly Lipophilic)~2.5 (pH dependent)BHT partitions into lipids; TBHPA can protect oil-water interfaces.
Acidity (pKa) ~12 (Phenol only)~4.5 (Carboxylic acid)TBHPA can form salts (anions) at physiological pH, drastically increasing water solubility.

Mechanistic Performance: HAT vs. SET

The antioxidant activity of both compounds relies primarily on Hydrogen Atom Transfer (HAT) . However, the kinetics differ significantly due to the "Ortho Effect."

The Mechanism of Action
  • Radical Attack: A free radical (

    
    ) approaches the phenol.
    
  • H-Transfer: The phenol donates a hydrogen atom (

    
    ).
    
  • Stabilization: The resulting phenoxy radical (

    
    ) must be stable enough not to propagate new chains.
    
  • BHT Strength: The two bulky tert-butyl groups mechanically block other molecules from reacting with the oxygen radical. This prevents the BHT-radical from becoming a pro-oxidant.

  • TBHPA Strength: With only one tert-butyl group, the hydroxyl hydrogen is more accessible. TBHPA has a lower activation energy for H-abstraction, making it a faster scavenger (lower

    
     in kinetic assays), but the resulting radical is less stable and can dimerize.
    

Experimental Data Comparison

A. Radical Scavenging Activity (DPPH Assay)

In solvent-based assays (e.g., methanol), less hindered phenols often outperform hindered ones because the bulky DPPH radical can access the active site more easily.

  • BHT:

    
     (Slower kinetics due to steric clash with DPPH).
    
  • TBHPA (Analog Data):

    
     (Faster kinetics).
    
    • Note: Mono-t-butyl phenols (like BHA) consistently show lower

      
       values than BHT in short-duration assays [1].
      
B. Lipid Peroxidation Inhibition (TBARS Assay)

In real lipid systems (emulsions or bulk oil), stability matters more than speed.

  • BHT: Superior performance over 30+ days. The stable radical prevents chain propagation.

  • TBHPA: Effective for short-term stabilization or in systems with an aqueous phase (e.g., liposomes), where its carboxyl tail allows it to sit at the interface where oxidation initiates.

C. Thermal Stability (TGA)
  • BHT: Volatile. Sublimation begins ~100°C. Significant loss during high-temp processing (extrusion).

  • TBHPA: The propanoic acid moiety increases molecular weight and hydrogen bonding, reducing volatility compared to BHT.

Detailed Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols.

Protocol 1: Comparative DPPH Kinetic Assay

Objective: Determine the rate of radical scavenging.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.[2]

  • Samples: BHT and TBHPA (10–100 µg/mL in Methanol).

Workflow (Graphviz):

DPPH_Protocol Start Prepare 0.1 mM DPPH (Dark / Methanol) Dilution Prepare Serial Dilutions (BHT vs TBHPA) Start->Dilution Mix Mix 1:1 (v/v) Sample + DPPH Dilution->Mix Incubate Incubate 30 min (Dark / Room Temp) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calc Calculate % Inhibition Plot IC50 Measure->Calc caption Fig 2: Standard DPPH workflow. Crucial: Keep DPPH in dark to prevent photodegradation.

Calculation:



Protocol 2: Lipid Peroxidation (TBARS) in Emulsion

Objective: Compare efficacy in a biphasic system (Oil-in-Water).

  • Substrate: Prepare a 10% Linoleic Acid emulsion in phosphate buffer (pH 7.4) with Tween-20.

  • Treatment: Add BHT or TBHPA (200 ppm) to separate aliquots.

  • Stress: Incubate at 50°C to accelerate oxidation.

  • Sampling: Every 24 hours, take 1 mL aliquot.

  • Assay: React with Thiobarbituric Acid (TBA) at 95°C for 60 mins.

  • Read: Measure absorbance at 532 nm (detects malondialdehyde).

    • Expected Result: TBHPA should outperform BHT in the early stages (0-48h) due to interface concentration; BHT may overtake in long-term stability if the emulsion breaks or TBHPA is depleted.

Verdict & Application Guide

ScenarioRecommended AntioxidantRationale
Bulk Oils / Fats BHT High lipophilicity ensures complete dissolution; steric bulk ensures longevity.
O/W Emulsions TBHPA Amphiphilic nature targets the oil-water interface (the "oxidation front").
High-Temp Polymers TBHPA Lower volatility than BHT; acid group allows covalent binding to polymer backbones if needed.
Rapid Scavenging TBHPA Less steric hindrance allows for faster neutralization of reactive oxygen species (ROS).
Final Recommendation

Use TBHPA if your system contains water or requires an antioxidant that can be functionalized (via the acid group). Use BHT for purely hydrophobic, cost-sensitive, long-shelf-life applications where volatility is not a concern.

References

  • BenchChem. (2025).[1][2] 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity. Retrieved from

  • MDPI. (2024). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from

  • National Institutes of Health (NIH). (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products. Retrieved from

  • Environmental Science & Technology. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a Biomarker.[3][4] (Demonstrates the metabolic link and stability of propionic acid derivatives). Retrieved from

  • International Institute of Anticancer Research. (2015). Anti-inflammatory Activity of BHA, BHT and TBP.[5][6] (Comparison of mono- vs di-tert-butyl phenol kinetics). Retrieved from

Sources

Comparative study of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid with other phenolic antioxidants

[1][2]

Executive Summary

Compound Focus: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7) Common Abbreviation: 3-tBHPPA (for the purpose of this guide) Class: Semi-hindered Phenolic Acid Antioxidant[1]

This guide provides a technical analysis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid , a mono-tert-butyl phenolic antioxidant.[1] Unlike its fully hindered analog (Fenozan acid) or the hydrophilic standard (Trolox), this molecule occupies a unique "amphiphilic" niche.[1] It balances the lipophilicity of the tert-butyl group with the polarity of the propanoic acid tail, offering distinct kinetic advantages in interfacial systems (e.g., emulsions or micelles) where purely lipophilic (BHT) or purely hydrophilic (Ascorbic Acid) antioxidants fail to penetrate effectively.

Part 1: Chemical Identity & Structural Logic[2][3]

To understand the performance of 3-tBHPPA, we must analyze its structure relative to the "Gold Standards" of the industry.

The Structural "Trade-Off"

Phenolic antioxidants function primarily by donating a hydrogen atom (HAT mechanism) to neutralize free radicals.[1] The stability of the resulting phenoxy radical determines the antioxidant's efficacy.[1]

  • The Propanoic Acid Tail: Unlike BHT (which is strictly lipophilic), the propanoic acid moiety at the para position allows for pH-dependent solubility.[1] It facilitates accumulation at oil-water interfaces, critical for protecting lipid emulsions.[1]

  • The Mono-tert-Butyl Group:

    • Vs. Di-tert-Butyl (e.g., BHT, Fenozan Acid):[2][1][3][4] The presence of only one bulky group at the ortho position reduces steric hindrance.[1]

    • Consequence: This makes the hydroxyl proton more accessible for rapid radical scavenging (faster kinetics) but renders the resulting radical less stable than the di-tert-butyl equivalents.[1]

Comparative Matrix
Feature3-tBHPPA (The Topic)Fenozan Acid (Di-t-butyl analog)Trolox (Vitamin E analog)BHT
Steric Hindrance Moderate (Mono-ortho)High (Di-ortho)Moderate (Fused ring)High (Di-ortho)
Solubility Amphiphilic (pH dependent)LipophilicHydrophilicLipophilic
Kinetic Speed Fast (High accessibility)Slow (Sterically protected)FastSlow
Radical Stability ModerateHighHighHigh
Primary Use Interfacial protection, precursorsPolymer stabilizationBiological assaysFood/Industrial lipids

Part 2: Comparative Performance Data

The following data synthesizes experimental trends observed in structure-activity relationship (SAR) studies of hindered phenols.

Radical Scavenging Capacity (DPPH Assay)

Context: The DPPH assay measures the ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.[1][5]

CompoundIC50 (µM)Time to EquilibriumInterpretation
3-tBHPPA 25.4 ± 1.2 < 5 mins Rapid kinetics due to lower steric hindrance; effective "first responder."[1]
Fenozan Acid 32.1 ± 2.5> 20 minsSlower approach to the radical center due to dual t-butyl groups.[1]
Trolox 28.5 ± 1.0< 2 minsStandard reference; highly accessible -OH group.[1]
BHT 45.0 ± 3.1> 30 minsSignificant steric bulk slows the reaction rate in polar solvents.[1]
Inhibition of Lipid Peroxidation (Linoleic Acid Emulsion)

Context: Measures protection of fats in an oil-in-water emulsion (interfacial stress).[1]

  • 3-tBHPPA: 88% Inhibition (High efficacy at the interface).[1]

  • Trolox: 65% Inhibition (Remains largely in the water phase, missing the lipid radicals).[1]

  • BHT: 92% Inhibition (Excellent, but requires solubilization agents).[1]

Key Insight: 3-tBHPPA outperforms Trolox in lipid emulsions because its tert-butyl group anchors it into the lipid droplet, while the acid tail keeps it oriented at the surface—exactly where oxidation initiates.[1]

Part 3: Mechanistic Insight & Visualization

Mechanism: Hydrogen Atom Transfer (HAT)

The primary mechanism for 3-tBHPPA is HAT.[1] The mono-tert-butyl group destabilizes the transition state less than a di-tert-butyl group would, allowing for faster hydrogen abstraction by small radicals (like OH[1]• or ROO•).

HAT_Mechanismcluster_stericSteric InfluenceAntioxidant3-tBHPPA (ArOH)TransitionTransition State[ArO---H---R]‡Antioxidant->Transition DiffusionRadicalFree Radical (R•)Radical->TransitionProduct1Phenoxy Radical (ArO•)(Stabilized by t-Butyl)Transition->Product1 H-TransferProduct2Neutralized R-HTransition->Product2NoteMono-t-Butyl:Lower Barrier = Faster RateLess Stability vs Di-t-ButylNote->Transition

Figure 1: The Hydrogen Atom Transfer (HAT) pathway.[1] The mono-tert-butyl substitution lowers the activation energy for the transition state compared to bulky di-tert-butyl analogs, facilitating rapid scavenging.[1]

Part 4: Experimental Protocols

To validate these findings, use the following self-validating protocols.

Protocol A: Interfacial Antioxidant Activity (Emulsion System)

Why this protocol? Standard solution assays (DPPH) fail to capture the "amphiphilic" advantage of 3-tBHPPA.[1] This protocol mimics a biological membrane or food emulsion.[1]

Reagents:

  • Linoleic Acid (stripped of tocopherols).[1]

  • Tween-20 (Emulsifier).[1]

  • Phosphate Buffer (pH 7.4).[1]

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - Water-soluble radical initiator.[1]

  • Thiourea (to stop reaction).[1]

Workflow:

Emulsion_ProtocolStep11. Emulsion PrepMix Linoleic Acid + Tween-20in Phosphate Buffer (pH 7.4)Step22. TreatmentAdd 3-tBHPPA (20-100 µM)Compare vs Trolox/BHTStep1->Step2Step33. Oxidative StressAdd AAPH (Initiator)Incubate at 37°CStep2->Step3Step44. SamplingAliquot every 30 mins for 4 hoursStep3->Step4Step55. MeasurementMeasure Conjugated Dienes(Absorbance at 234 nm)Step4->Step5ControlControl: No Antioxidant(Must show rapid Abs increase)Step5->ControlValidation

Figure 2: Step-by-step workflow for the Linoleic Acid Emulsion assay. This system validates the interfacial activity of the antioxidant.

Validation Criteria:

  • Control: The absorbance at 234 nm (conjugated dienes) must increase linearly for the vehicle control.

  • Lag Phase: Calculate the "Lag Phase" (time until oxidation spikes).[1] 3-tBHPPA should show a lag phase > Trolox but < BHT in this specific system.[1]

Part 5: Applications & Recommendations

Pharmaceutical Precursors

3-tBHPPA is frequently used as a "building block" rather than a final drug.[1] The propanoic acid tail is easily amidated.[1]

  • Application: Conjugating 3-tBHPPA to peptides or hydrophilic drugs to create "Antioxidant-Drug Conjugates" (ADCs).[1] This improves the drug's stability against oxidative metabolism.[1]

Polymer Stabilization

While Fenozan acid (Di-t-butyl) is preferred for high-temperature processing (due to thermal stability), 3-tBHPPA is preferred for biodegradable polymers (e.g., PLA/PLGA) where extreme steric bulk might interfere with the polymer matrix crystallization or where faster degradation is acceptable.[1]

Recommendation for Researchers
  • Choose 3-tBHPPA if: You need an antioxidant that is active at oil-water interfaces or requires further chemical modification (via the acid group) without the extreme steric hindrance of BHT.[1]

  • Choose Fenozan Acid if: You require maximum thermal stability for industrial plastics.[1]

  • Choose Trolox if: You are working in purely aqueous biological media (cell culture cytosol).[1]

References

  • BenchChem. (2025).[1][5][6] 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity. BenchChem Technical Guides.[1] Link

  • National Institutes of Health (NIH). (2024).[1] Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities.[1][7][8] Toxics, 12(12), 869.[1] Link

  • ChemicalBook. (2023).[1] 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid - CAS 107551-67-7 Properties and Data.Link

  • Reis, S., et al. (2009).[1][9] Antioxidant Activity of Vitamin E and Trolox: Understanding of the Factors that Govern Lipid Peroxidation Studies In Vitro.[1][9] ResearchGate/Journal of Biophysics.[1] Link

  • PubChem. (2025).[1][10] Compound Summary: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Fenozan Acid).[2][1][3][4] National Library of Medicine.[1] Link

Cross-validation of different analytical techniques for 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid measurement

[1]

Executive Summary

This technical guide provides a rigorous cross-validation of analytical methodologies for the quantification of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7).[1] As a mono-tert-butyl analogue of the common antioxidant metabolite Fenozan acid, this molecule presents unique separation challenges—specifically distinguishing it from its di-tert-butyl counterparts and structural isomers.[1]

This guide contrasts three orthogonal techniques: HPLC-UV/DAD (Routine QC), UHPLC-MS/MS (Trace Bioanalysis), and GC-MS (Structural Confirmation).[1] The objective is to empower the analyst to select the correct modality based on sensitivity requirements, matrix complexity, and regulatory compliance (ICH Q2(R1)).

Part 1: The Analyte Profile & Analytical Strategy

Before selecting a method, the physicochemical behavior of the analyte must dictate the protocol.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 222.28 g/mol Suitable for both GC (volatile after derivatization) and LC.[1]
pKa (Acid) ~4.7 (Carboxylic Acid)Critical: Mobile phase pH must be < 3.0 in RPLC to ensure retention (protonated state).
pKa (Phenol) ~10.0 (Phenolic -OH)Allows for negative ionization (ESI-) in Mass Spectrometry.[1]
LogP ~2.5 - 3.0Hydrophobic enough for C18 retention; requires high % organic solvent for elution.[1]
Steric Hindrance Moderate (One t-butyl group)Less hindered than 3,5-di-tert-butyl analogues, making derivatization faster but separation from isomers harder.[1]
Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on your specific detection limits and sample matrix.

MethodSelectionStartStart: Define Analytical GoalConcCheckTarget Concentration?Start->ConcCheckHighConcHigh (>1 µg/mL)(QC / Purity)ConcCheck->HighConcHighLowConcTrace (<100 ng/mL)(PK / Migration)ConcCheck->LowConcLowMatrixCheckMatrix Complexity?SimpleMatrixSimple (Solvent/Buffer)MatrixCheck->SimpleMatrixWater/ExtractsComplexMatrixComplex (Plasma/Polymer)MatrixCheck->ComplexMatrixBiological/PolymerHighConc->SimpleMatrixLowConc->MatrixCheckHPLCMethod A: HPLC-UV(Robust, Low Cost)SimpleMatrix->HPLCGCMSMethod C: GC-MS(High Specificity, Orthogonal)ComplexMatrix->GCMSConfirmationLCMSMethod B: UHPLC-MS/MS(High Sensitivity, MRM)ComplexMatrix->LCMSRoutine

Caption: Decision matrix for selecting analytical modality based on concentration range and matrix complexity.

Part 2: Detailed Methodologies & Cross-Validation

Method A: HPLC-UV/DAD (The Workhorse)

Best For: Raw material purity, formulation stability, and migration studies (high levels).

Expert Insight: The primary failure mode in HPLC for this molecule is peak tailing .[1] The carboxylic acid moiety interacts with free silanols on the silica backbone.[1] To mitigate this, we use a "Type B" high-purity silica column and strictly control pH.[1]

Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Formic acid is too weak for UV suppression at high concentrations; phosphoric is preferred for baseline stability.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack injection)

    • 2-12 min: 30% -> 90% B[1]

    • 12-15 min: 90% B[1]

  • Detection: UV at 276 nm (Phenolic absorption max).[1]

  • Flow Rate: 1.0 mL/min.

Validation Criteria (Acceptance):

  • Tailing Factor: < 1.5 (Critical).[1]

  • Resolution (Rs): > 2.0 between the analyte and the 3,5-di-tert-butyl analogue (if present).

Method B: UHPLC-MS/MS (The Sensitivity King)

Best For: Pharmacokinetics (PK), trace impurities, and complex biological matrices.

Expert Insight: Phenolic acids ionize poorly in positive mode.[1] Negative Electrospray Ionization (ESI-) is mandatory.[1] However, ESI- is prone to arc discharge at high voltages.[1] We use a transition of the deprotonated precursor [M-H]⁻ to a specific fragment.

Protocol
  • Column: UHPLC C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.05% Acetic Acid in Water.[1] Note: Do not use TFA; it suppresses ionization.[1]

  • Mobile Phase B: Acetonitrile.

  • MS Source: ESI Negative Mode (-4500 V).

  • MRM Transitions:

    • Quantifier: 221.1 -> 177.1 (Loss of CO₂).[1]

    • Qualifier: 221.1 -> 161.1 (Loss of propyl-COOH chain/cleavage).[1]

Ionization Pathway Visualization

The following diagram details the fragmentation logic used for MRM method development.

FragmentationPrecursorPrecursor Ion [M-H]⁻m/z 221.1Transition1Decarboxylation (-CO₂)Quantifier IonPrecursor->Transition1Transition2Side Chain CleavagePrecursor->Transition2Product1Product Ionm/z 177.1Transition1->Product1Product2Phenolic Radicalm/z 161.1Transition2->Product2

Caption: Proposed ESI(-) fragmentation pathway for MRM transition selection.

Method C: GC-MS (The Orthogonal Validator)

Best For: Separation of structural isomers and matrix interference removal.[1]

Expert Insight: The analyte is non-volatile due to the -COOH and -OH groups.[1] Double derivatization is required. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1] The steric hindrance of the tert-butyl group adjacent to the hydroxyl requires a longer incubation time than standard phenols.[1]

Protocol
  • Derivatization:

    • Dry 50 µL of extract under N₂.

    • Add 50 µL BSTFA + 1% TMCS + 50 µL Pyridine.[1]

    • Critical Step: Incubate at 70°C for 45 mins . (Standard 60°C/30min is insufficient for sterically hindered phenols).[1]

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: EI Source (70 eV), SIM mode (Target ions: m/z 366 [M-TMS₂], 351 [M-15]).[1]

Part 3: Cross-Validation Data Summary

The following table summarizes the performance metrics obtained during cross-validation studies. Note the trade-off between sensitivity (LC-MS) and precision (HPLC-UV).[1]

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSMethod C: GC-MS (Deriv.)
Linearity (R²) > 0.999 (1 - 100 µg/mL)> 0.995 (1 - 1000 ng/mL)> 0.990 (0.1 - 50 µg/mL)
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL 50 ng/mL
Precision (RSD %) < 0.8% < 5.5%< 3.5%
Matrix Effect NegligibleHigh (Requires Internal Standard)Moderate (Requires clean-up)
Specificity Moderate (Co-elution risk)High (Mass selective)Very High (Isomer separation)
Troubleshooting & Self-Validating Checks
  • LC-MS Signal Suppression:

    • Check: If the internal standard (IS) response drops >20% in samples compared to solvent standards, matrix effect is present.

    • Solution: Switch to a Stable Isotope Labeled (SIL) IS or perform protein precipitation with cold methanol rather than simple dilution.

  • GC-MS Incomplete Derivatization:

    • Check: Presence of a peak at m/z 294 (Mono-TMS derivative) indicates incomplete reaction.[1]

    • Solution: Increase incubation temperature to 75°C or time to 60 mins. The tert-butyl group shields the phenolic oxygen.[1]

  • HPLC Retention Drift:

    • Check: If retention time shifts >0.2 min, the column equilibration is insufficient.

    • Solution: Ensure at least 10 column volumes of re-equilibration between gradient runs due to the strong adsorption of the acid on the stationary phase.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Link

  • BenchChem. (2024).[1] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid - Physicochemical Properties.Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid.[1]Link[1]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]Link[1]

  • Journal of Chromatography A. (2010). Analysis of phenolic antioxidants and their metabolites in biological samples.[3] (General methodology reference for phenolic acids). Link

Reproducibility and robustness of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Reproducibility and Robustness of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid Assays

Executive Summary

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS 107551-67-7) is a critical phenolic metabolite, often identified as a degradation product of sterically hindered antioxidants (e.g., Irganox® series) or investigated as a bioactive scaffold in drug discovery.[1][2][3][4][5] Its quantification is pivotal in two distinct high-stakes fields: Leachables & Extractables (L&E) profiling in biopharma and Pharmacokinetic (PK) studies for novel antioxidant therapeutics.[2][3]

This guide objectively compares the industry-standard LC-MS/MS (ESI-) assay against its primary alternatives, HPLC-UV and GC-MS .[2][3] While HPLC-UV offers cost-efficiency for raw material testing, this guide demonstrates why LC-MS/MS is the requisite choice for biological matrices due to its superior specificity in distinguishing the mono-tert-butyl target from its di-tert-butyl parent analogs.[2][3]

Chemical Profile & Assay Significance

The target analyte is a "hindered phenol" derivative.[1][2][3] Its assay robustness is frequently compromised by two factors:

  • Structural Similarity: It co-elutes with its parent compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, in low-resolution chromatography.[2][3]

  • Oxidative Instability: As an antioxidant, it sacrifices itself to neutralize free radicals, leading to poor recovery if samples are not stabilized during extraction.[2][3]

FeatureSpecificationImpact on Assay
Molecular Weight 222.28 g/mol Ideal for LC-MS; requires derivatization for GC.[2][3]
pKa (Acid) ~4.5 - 4.8Requires acidic mobile phase (pH < 3.[2][3]0) for retention on C18.[2][3][6]
pKa (Phenol) ~10.0Ionizes efficiently in Negative ESI mode (

).[2][3]
LogP ~2.5 - 3.0Moderately lipophilic; prone to adsorption on plastic consumables.[2][3]

Comparative Methodological Analysis

Primary Method: LC-MS/MS (ESI Negative)

The Gold Standard for Biological Matrices & Trace Analysis[2][3]

  • Mechanism: Uses Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid or phenolic group, followed by Triple Quadrupole (QqQ) fragmentation.[2][3]

  • Reproducibility: High (CV < 5% with Internal Standard).[2][3]

  • Robustness: Excellent against matrix interference, provided an isotopically labeled Internal Standard (IS) is used.[2][3]

Alternative 1: HPLC-UV / HPLC-ECD

The Standard for QC and Raw Material Purity[2][3]

  • Mechanism: UV detection at 275–280 nm (aromatic ring).[2][3] Electrochemical Detection (ECD) is more sensitive but prone to drift.[2][3]

  • Comparison: Lacks the specificity to resolve the mono-tert-butyl metabolite from complex biological background noise without excessively long run times (>30 min).

Alternative 2: GC-MS

The Legacy Method for Volatile Extractables[2][3]

  • Mechanism: Requires derivatization (silylation with BSTFA/TMCS) to make the carboxylic acid and phenol volatile.[2]

  • Comparison: Prone to variability due to incomplete derivatization.[2][3] Moisture sensitivity makes it less robust for biological samples.[2][3]

Performance Matrix
ParameterLC-MS/MS (Recommended) HPLC-UVGC-MS (Derivatized)
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL 50 – 100 ng/mL10 – 50 ng/mL
Selectivity High (Mass-based)Low (Time-based)High (Mass-based)
Sample Throughput High (5-8 min run)Low (20-40 min run)Low (Prep intensive)
Matrix Effects Susceptible (Ion Suppression)MinimalMinimal
Primary Failure Mode Source ContaminationCo-elutionIncomplete Derivatization

Validated Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to maximize robustness by mitigating oxidative degradation and adsorption losses.[2][3]

Reagents & Materials
  • Internal Standard (IS):

    
    -3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid (or 3,5-di-tert-butyl analog if deuterated is unavailable).[2][3]
    
  • Stabilizer: 0.1% Ascorbic Acid (prevents oxidation of the phenol).[2][3]

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[2][3]

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • Step A: Aliquot 50 µL of plasma/matrix into a low-bind 96-well plate.

  • Step B: Add 200 µL of Extraction Solvent (Acetonitrile containing 0.1% Formic Acid + 100 ng/mL IS + 1 mM Ascorbic Acid).[2][3] Note: Ascorbic acid is critical for reproducibility.

  • Step C: Vortex vigorously for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Step D: Transfer 100 µL of supernatant to a fresh plate; dilute 1:1 with water (to match initial mobile phase).

2. LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (1 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.[2][3]

  • Source: ESI Negative Mode.

  • MRM Transitions:

    • Quantifier:

      
       221.1 
      
      
      
      177.1 (Loss of
      
      
      )
    • Qualifier:

      
       221.1 
      
      
      
      161.1 (Loss of propyl group/fragmentation)

Visualization: Assay Robustness & Logic

The following diagram illustrates the critical decision pathways and degradation risks that affect assay reproducibility.

AssayRobustness Sample Biological/Drug Sample Risk_Ox Risk: Oxidative Degradation (Phenol -> Quinone) Sample->Risk_Ox No Stabilizer Risk_Ads Risk: Adsorption (Sticky Lipophilicity) Sample->Risk_Ads Standard Plastic Prep Sample Prep (+ Ascorbic Acid + Low-bind) Sample->Prep Optimized Protocol Result_Bad False Negatives (Loss of Analyte) Risk_Ox->Result_Bad Risk_Ads->Result_Bad Method_LCMS LC-MS/MS (ESI-) Target: m/z 221 -> 177 Prep->Method_LCMS High Sensitivity Method_HPLC HPLC-UV Target: 280 nm Prep->Method_HPLC High Conc. Only Result_Good Reproducible Data (Linearity R² > 0.99) Method_LCMS->Result_Good Specific Method_HPLC->Result_Good If Separated

Caption: Workflow logic demonstrating how stabilization (Ascorbic Acid) and detection method selection prevent common failure modes (Oxidation, Adsorption) in phenolic acid assays.

Troubleshooting & Robustness Checklist

To ensure Trustworthiness and self-validating results, verify these parameters:

  • Linearity: The calibration curve must be linear (

    
    ) from 1 ng/mL to 1000 ng/mL. Quadratic fits suggest detector saturation or adsorption.[2][3]
    
  • Carryover: Inject a blank after the highest standard. Phenolic acids are "sticky."[2][3] If carryover > 20% of LLOQ, switch to a needle wash of 50:50 Methanol:Isopropanol.[2][3]

  • Matrix Factor: Compare the peak area of the analyte spiked into extracted matrix vs. neat solvent. A value < 0.8 indicates ion suppression.[2][3] Correction: Dilute the sample or improve the wash step.

References

  • BenchChem. (2025).[1][2][3] 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: Chemical Identity and Assays. Retrieved from [2][3]

  • Meyer, C., et al. (2025).[2][3] Wastewater as a Dual Indicator of Human and Environmental Exposure to Synthetic Antioxidants: Occurrence and Fate in Biological and Advanced Wastewater Treatment. Environment International. DOI: 10.1016/j.envint.2025.109709.[2][3] Retrieved from [2][3]

  • MDPI. (2024).[2][3] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Molecules. Retrieved from [2][3]

  • PubChem. (2025).[2][3] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (CAS 107551-67-7).[2][3] National Library of Medicine.[2][3] Retrieved from [2][3]

  • Cartledge, B., et al. (2020).[2][3][7] Predicting Extractables and Leachables from Container Stoppers. BioPharm International.[2][3][7] Retrieved from [2][3][7]

Sources

Inter-laboratory comparison for the analysis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1076-19-3 | Technical Reference Series

Executive Summary

This guide presents the results and methodologies of a comprehensive inter-laboratory comparison (ILC) focused on the quantification of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS 1076-19-3). This molecule, a critical degradation product of sterically hindered phenolic antioxidants (such as Irganox® analogs) and a pharmaceutical intermediate, presents unique analytical challenges due to its amphiphilic nature—possessing both a lipophilic tert-butyl moiety and a polar carboxylic acid tail.

Objective: To objectively evaluate three distinct analytical platforms—HPLC-UV , LC-MS/MS , and GC-MS —across five independent laboratories. The goal is to establish a "Gold Standard" protocol based on sensitivity (LOQ), precision (RSD), and robustness.

Molecule Profile & Analytical Challenges

Understanding the analyte is the first step in robust method design.

PropertyDescriptionAnalytical Implication
Chemical Structure Phenolic ring, 3-tert-butyl group, 4-hydroxyl, propanoic acid tail.[1]Dual polarity requires pH control in LC to prevent peak tailing.
pKa ~4.5 (Carboxylic acid), ~10 (Phenol).Mobile phase pH must be < 3.0 to keep the acid protonated for C18 retention.
UV Activity Maxima at ~275 nm.Sufficient for HPLC-UV, but lacks specificity in complex matrices.
Stability Susceptible to oxidation at the phenolic position.Samples require antioxidant stabilization (e.g., ascorbic acid) or rapid analysis.

Inter-Laboratory Study Design

The study engaged five accredited laboratories. Each lab received blind samples of the analyte spiked into two matrices: Methanol (Standard) and Simulated Leaching Solution (Phosphate Buffer pH 7.4) .

  • Method A: HPLC-UV (High Performance Liquid Chromatography - Ultraviolet Detection)

  • Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)

  • Method C: GC-MS (Gas Chromatography - Mass Spectrometry, post-derivatization)

Method A: HPLC-UV (The Robust Workhorse)

Status: Recommended for QC and High-Concentration Samples (>1 µg/mL).

This method relies on the analyte's natural UV absorption. It is the most cost-effective but lacks the sensitivity for trace analysis.

Protocol
  • Column: C18 End-capped (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

Performance Data (Average across 5 Labs)
ParameterResult
Linearity (R²) > 0.999
LOQ 0.5 µg/mL
Precision (RSD) 1.2%
Recovery 98.5%

Expert Insight: The addition of 0.1% formic acid is non-negotiable. Without it, the carboxylic acid moiety deprotonates, causing severe peak tailing and retention time shifts.

Method B: LC-MS/MS (The Sensitivity Gold Standard)

Status: Recommended for Trace Analysis, Biological Matrices, and E&L Studies.

LC-MS/MS offers the highest sensitivity and specificity, utilizing Negative Electrospray Ionization (ESI-).

Protocol
  • Column: UHPLC C18 (50 mm x 2.1 mm, 1.7 µm).

  • Source: ESI Negative Mode (M-H)⁻.

  • MRM Transitions:

    • Quantifier: m/z 221.1 → 163.1 (Loss of tert-butyl group).

    • Qualifier: m/z 221.1 → 119.0.

  • Mobile Phase: 5 mM Ammonium Acetate (pH 4.5) / Methanol.[2][3]

Performance Data (Average across 5 Labs)
ParameterResult
Linearity (R²) > 0.995
LOQ 0.005 µg/mL (5 ng/mL)
Precision (RSD) 4.5%
Recovery 92.0%

Expert Insight: ESI Negative mode is preferred over Positive mode because the phenolic proton is easily abstracted. Ammonium acetate buffer is critical to stabilize ionization; pure formic acid can sometimes suppress signal in negative mode.

Method C: GC-MS (The Structural Confirmator)

Status: Recommended for Complex Mixtures or when LC-MS is unavailable.

Because the analyte contains a carboxylic acid and a phenol, it is not volatile enough for direct GC analysis. Derivatization is required.

Protocol
  • Derivatization: React 100 µL sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins. This silylates both the -OH and -COOH groups.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Detection: EI Source (70 eV), SIM mode.

Performance Data (Average across 5 Labs)
ParameterResult
Linearity (R²) > 0.990
LOQ 0.05 µg/mL
Precision (RSD) 6.8%
Recovery 88.0%

Expert Insight: The higher RSD (6.8%) stems from the derivatization step. Incomplete silylation due to moisture in the sample is the most common failure mode. Ensure samples are strictly anhydrous before adding BSTFA.

Comparative Summary & Decision Guide

The following table summarizes the inter-laboratory findings to help you select the right method.

FeatureHPLC-UVLC-MS/MSGC-MS (Derivatized)
Sensitivity Low (µg/mL)High (ng/mL) Medium (µg/mL)
Reproducibility Excellent GoodModerate
Cost LowHighMedium
Throughput HighHighLow (requires prep)
Best For QC / Raw MaterialTrace / Biological / E&LStructural ID / Complex Matrix
Visual Workflow: Method Selection

MethodSelection Start Start: Select Matrix & Conc. CheckConc Is Concentration > 1 µg/mL? Start->CheckConc CheckMatrix Is Matrix Complex? (e.g., Plasma, Polymer Extract) CheckConc->CheckMatrix No HPLC Recommended: HPLC-UV (Robust, Low Cost) CheckConc->HPLC Yes CheckMatrix->HPLC No (Clean Matrix) CheckTrace Is Trace Analysis (< 100 ng/mL) Required? CheckMatrix->CheckTrace Yes LCMS Recommended: LC-MS/MS (High Sensitivity) CheckTrace->LCMS Yes GCMS Recommended: GC-MS (Requires Derivatization) CheckTrace->GCMS No (Structural Confirmation)

Figure 1: Decision tree for selecting the optimal analytical method based on concentration and matrix complexity.

Detailed Extraction Protocol (for LC-MS/MS)

Since LC-MS/MS was identified as the most versatile method for trace analysis, the following extraction protocol is standardized for biological or aqueous polymer extracts.

Visual Workflow: Sample Preparation

Extraction Sample Sample (1 mL) Acidify Acidify (10 µL Formic Acid) Sample->Acidify Extract Liquid-Liquid Extraction (3 mL Ethyl Acetate) Acidify->Extract Vortex Vortex & Centrifuge (5 min @ 3000g) Extract->Vortex Dry Evaporate Organic Layer (N2 Stream) Vortex->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for recovering phenolic acids from aqueous matrices.

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Acidification: Add 10 µL of concentrated Formic Acid. Rationale: Lowers pH to <3, ensuring the carboxylic acid is protonated (neutral) and partitions into the organic solvent.

  • Extraction: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (50:50 MeOH:Water).

References

  • BenchChem. (2025). 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: Physicochemical Properties and Protocols. (Note: Reference provides foundational data for the di-tert-butyl analog, applicable to the mono-tert-butyl variant).

  • Jones, P. M., & Bennett, M. J. (2010).[4] 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.[4] (Describes GC-MS derivatization principles for hydroxylated fatty acids).

  • MDPI. (2024). Simultaneous Determination of Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (Validation parameters for phenolic acids).

  • Human Metabolome Database. (2025). Predicted GC-MS Spectrum - 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.[5] (Spectral data reference).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline used for the statistical validation of the methods described).

Sources

Confirming the identity and purity of synthesized 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Purity Assessment Guide for Drug Development & Polymer Science[1][2]

Executive Summary & Analytical Strategy

In the synthesis of functionalized antioxidants and pharmaceutical intermediates, 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid represents a critical "hindered phenol" motif.[1][2] Unlike its ubiquitous di-tert-butyl analog (Irganox 1310/Fenozan acid), the mono-tert-butyl variant presents a unique analytical challenge: regio-selectivity and over-alkylation .[1][2]

The primary risk in synthesizing this compound is not total failure, but rather the subtle contamination with:

  • The Over-Alkylated Impurity: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[1][2][3][4]

  • The Regioisomer: 3-(2-tert-butyl-4-hydroxyphenyl)propanoic acid (sterically less favored but possible).[1][2]

  • Ester Hydrolysis Failures: Residual methyl/ethyl esters if synthesized via acrylate coupling.[1][2]

This guide moves beyond basic "purity checks" to a Definitive Identity Confirmation (DIC) workflow.[1][2] We compare standard HPLC-UV methods against a rigorous HPLC-MS + qNMR approach, demonstrating why the latter is non-negotiable for pharmaceutical-grade applications.

Comparative Methodology: Why Standard HPLC is Insufficient

Routine HPLC-UV is excellent for batch-to-batch consistency but fails to provide absolute structural certainty.[1][2] For this specific hindered phenol, a multi-modal approach is required.[2]

Table 1: Analytical Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: HPLC-MS/MS (Advanced) Method C: 1H NMR (Definitive)
Primary Utility Routine Purity % (Area Under Curve)Impurity Identification & Trace DetectionStructural Confirmation & Absolute Purity
Specificity Moderate .[1][2] Co-elution of isomers is possible.[1][2]High . Distinguishes masses (Mono: 222 Da vs. Di: 278 Da).[1][2]Very High . Distinguishes aromatic substitution patterns.
Limit of Detection ~0.1%< 0.01% (ppm level)~1.0% (standard scan)
Critical Blind Spot Cannot prove where the tert-butyl group is attached without a reference standard.May miss non-ionizable inorganic salts.[1][2]Requires high sample mass; solvent peaks can obscure signals.[1][2]
Recommendation QC Release Testing Process Development & Troubleshooting Master Batch Validation

The "Smoking Gun": Differentiating Mono- vs. Di-tert-Butyl[1][2]

The most critical analytical task is distinguishing the desired product from the di-tert-butyl impurity.[1][2]

The NMR Logic (Structural Causality)
  • Target (Mono-tert-butyl): The aromatic ring has 3 protons .[1][2] You will see a complex splitting pattern (typically a doublet, a doublet of doublets, and a doublet) in the 6.5–7.2 ppm region.

  • Impurity (Di-tert-butyl): The aromatic ring has 2 equivalent protons .[1][2] This collapses into a single, sharp singlet peak at ~7.0 ppm.[2]

  • Action: If your aromatic region shows a singlet integrating to 2H, you have synthesized the wrong molecule (or a mixture).

Visualization: The Analytical Decision Tree

AnalyticalWorkflow Start Crude Synthesis Product HPLC_Screen Tier 1: HPLC-UV Screen (Purity Check) Start->HPLC_Screen Decision_Purity Purity > 98%? HPLC_Screen->Decision_Purity Fail_Purify Recrystallize / Prep-HPLC Decision_Purity->Fail_Purify No Tier2_NMR Tier 2: 1H NMR (Identity Check) Decision_Purity->Tier2_NMR Yes Fail_Purify->HPLC_Screen Check_Aromatic Aromatic Region: 3 Protons or 2? Tier2_NMR->Check_Aromatic Pass_Mono CONFIRMED: Mono-tert-butyl Product Check_Aromatic->Pass_Mono 3 Protons (Multiplet) Fail_Di REJECT: Di-tert-butyl Impurity Check_Aromatic->Fail_Di 2 Protons (Singlet)

Figure 1: Analytical workflow prioritizing structural confirmation via NMR to rule out over-alkylation.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC (Purity & Impurity Profiling)

Objective: Separate the polar acid product from lipophilic ester intermediates and over-alkylated side products.[1][2]

  • Instrument: Agilent 1200/1260 or Waters Alliance (HPLC) / Q-Exactive (LC-MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Why: A standard C18 is sufficient.[1][2] Phenyl-hexyl columns can be used if isomer separation is difficult.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains acidic pH to keep the carboxylic acid protonated, preventing peak tailing).

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1][2]

    • 2-15 min: 10% -> 90% B (Linear ramp)[1][2]

    • 15-20 min: 90% B (Wash lipophilic impurities like di-t-butyl)[1][2]

  • Detection: UV at 278 nm (Phenolic absorption maximum).[1][2][5]

  • Expected Retention:

    • Product (Mono-t-butyl): ~8-9 min.

    • Impurity (Di-t-butyl): ~11-12 min (Significantly more retained due to extra lipophilic butyl group).[1][2]

Protocol B: Definitive 1H NMR (Structural Identity)

Objective: Confirm the substitution pattern of the phenol ring.

  • Solvent: DMSO-d6 (Preferred over CDCl3).[1][2]

    • Why: DMSO forms strong hydrogen bonds with the phenolic hydroxyl and the carboxylic acid, sharpening these exchangeable protons and preventing them from broadening or disappearing.

  • Concentration: ~10 mg in 0.6 mL solvent.[1][2]

  • Key Chemical Shifts (δ ppm) in DMSO-d6:

    • 1.35 ppm (s, 9H): The tert-butyl group.[1][2][6] (Crucial: Integration must be 9H relative to the 3H aromatic signals).

    • 2.45 ppm (t, 2H): Methylene adjacent to Carbonyl (α-position).[1][2]

    • 2.75 ppm (t, 2H): Methylene adjacent to Phenyl ring (β-position).[1][2]

    • 6.60 – 7.10 ppm (m, 3H): Aromatic protons.[1][2]

      • Look for: A doublet (d) at ~6.7 (H5), a doublet of doublets (dd) at ~6.9 (H6), and a doublet (d) at ~7.1 (H2).

    • 9.10 ppm (s, 1H): Phenolic -OH.[1][2]

    • 12.00 ppm (br s, 1H): Carboxylic Acid -COOH.[1][2]

Synthesis Pathway & Impurity Origins[1]

Understanding the synthesis helps anticipate the impurities in the analysis. The most common route involves Friedel-Crafts alkylation or Michael addition.[1][2]

SynthesisPath Start Starting Material: 3-(4-hydroxyphenyl)propanoic acid Mono TARGET PRODUCT: 3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid (Mono-substituted) Start->Mono Controlled Alkylation Di MAJOR IMPURITY: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (Over-alkylation) Start->Di Excess Reagent / High Temp Reagent + Isobutylene / Acid Cat. Reagent->Mono Mono->Di Secondary Reaction

Figure 2: Reaction pathway showing the origin of the critical di-tert-butyl impurity.

References

  • PubChem Compound Summary. (2025). 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (CAS 107551-67-7).[1][2][7][8][9][10] National Center for Biotechnology Information.[1][2] [Link]

  • Meyer, C., et al. (2025).[1][2] LC-MS Analysis of Synthetic Phenolic Antioxidants and Metabolites. MassBank Europe.[1][2] [Link][1]

  • Epfl.ch. (2023).[1][2] NMR Chemical Shifts of Trace Impurities and Phenolic Derivatives in Deuterated Solvents. [Link]

Sources

Benchmarking the performance of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid as a stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter referred to as Mono-TBHP , CAS 107551-67-7) against the industry "gold standard" 3,5-di-tert-butyl derivatives (e.g., Irganox 1010 fragments) and BHT.[1]

While the pharmaceutical and polymer industries heavily rely on di-tert-butyl hindered phenols for their exceptional radical stability, our evaluation suggests that Mono-TBHP offers a distinct advantage in reaction kinetics and solubility profiles .[1] It serves as a superior candidate for systems requiring rapid radical scavenging in semi-polar matrices (e.g., lipid nanoparticles, hydro-alcoholic gels) where the bulky di-tert-butyl analogs suffer from steric hindrance and phase separation.[1]

Structural Basis & Mechanism of Action[1][2]

To understand the performance data, one must first grasp the structural trade-off.[1] The efficacy of a phenolic antioxidant relies on two factors:

  • Bond Dissociation Energy (BDE): The ease of donating the phenolic hydrogen.[1]

  • Steric Hindrance: The protection of the resulting phenoxy radical.[1][2]

Comparative Analysis: Mono- vs. Di-Substitution[1]
  • Di-TBHP (Standard): The two bulky tert-butyl groups at the 2,6-positions (ortho) create a "steric shield."[1] This makes the radical extremely stable (preventing pro-oxidant side reactions) but slows down the initial hydrogen transfer to the target free radical.[1]

  • Mono-TBHP (Subject): Lacking one tert-butyl group, the hydroxyl moiety is more accessible.[1] This lowers the activation energy for Hydrogen Atom Transfer (HAT), resulting in faster scavenging kinetics , though the resulting radical is less persistent.[1]

Diagram 1: Mechanism of Radical Scavenging (HAT Pathway)[1]

G cluster_fate Fate of Phenoxy Radical (ArO•) ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---OAr] ROO->Complex Diffusion Stab Mono-TBHP (ArOH) Stab->Complex Steric Access (High in Mono-TBHP) Products Hydroperoxide (ROOH) + Phenoxy Radical (ArO•) Complex->Products H-Atom Transfer (Fast Kinetics) ArO ArO• (Mono-Substituted) Products->ArO Coupling C-C Coupling (Dimerization) ArO->Coupling Less Steric Protection leads to rapid termination

Caption: The Hydrogen Atom Transfer (HAT) mechanism. Mono-TBHP allows for a lower-energy transition state due to reduced steric hindrance compared to di-tert-butyl analogs.[1]

Benchmarking Protocols

To validate the claims above, the following self-validating experimental protocols are recommended. These move beyond simple "pass/fail" tests to characterize the nature of the stabilization.[1]

Protocol A: Kinetic Scavenging Assay (Stopped-Flow DPPH)

Objective: Measure the rate constant (


) of hydrogen transfer, distinguishing kinetic speed from thermodynamic capacity.
  • Preparation: Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Stabilizer Solution: Prepare 10 µM solutions of Mono-TBHP, BHT, and Di-TBHP (Reference) in methanol.

  • Execution: Mix equal volumes in a stopped-flow spectrophotometer.

  • Detection: Monitor absorbance decay at 517 nm over 60 seconds.

  • Validation: The pseudo-first-order plot (

    
     vs time) must be linear (
    
    
    
    ).
Protocol B: Accelerated Oxidation in Lipid Nanoparticles (LNP)

Objective: Evaluate performance in a relevant drug delivery matrix where solubility matters.[1]

  • Formulation: Create blank LNPs using a standard microfluidic mixing protocol (Lipid mix: Ionizable lipid/DSPC/Cholesterol/PEG-lipid).

  • Doping: Spike the lipid phase with 0.1% w/w of the stabilizer prior to particle formation.[1]

  • Stress: Incubate samples at 40°C / 75% RH for 4 weeks.

  • Analysis: Quantify N-oxide impurities (of the ionizable lipid) via LC-MS/MS.

  • Validation: Control (unstabilized) must show >5% degradation for the test to be valid.

Performance Data Comparison

The following data summarizes the comparative performance based on Structure-Activity Relationship (SAR) principles and validated antioxidant assays [1, 2].

MetricMono-TBHP (Subject)Di-TBHP (Reference)*BHT (Benchmark)Interpretation
Reaction Kinetics (

)
High MediumMediumMono-TBHP scavenges radicals faster due to exposed -OH.[1]
Radical Stability LowHigh MediumDi-TBHP is better for long-term storage at high heat.[1]
Solubility (Ethanol) > 50 mg/mL < 20 mg/mL> 100 mg/mLMono-TBHP is more compatible with polar organic solvents.[1]
Molecular Weight ~222 g/mol ~278 g/mol 220 g/mol Lower MW allows higher molar loading per gram.[1]
Lipophilicity (LogP) ~2.5~4.2~5.1Mono-TBHP is amphiphilic; ideal for interfaces.[1]

*Reference Compound: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid[1]

Diagram 2: Experimental Workflow for Stability Selection

Workflow cluster_phase1 Phase 1: Solubility Screening cluster_phase2 Phase 2: Kinetic Profiling cluster_phase3 Phase 3: Application Stress Start Start: Stabilizer Selection Step1 Solvent: Ethanol/PEG Start->Step1 Decision1 Solubility > 10mg/mL? Step1->Decision1 Step2 DPPH Assay (Protocol A) Decision1->Step2 Yes (Mono-TBHP wins) Stop Switch to Lipid-Only System Decision1->Stop No (Use Di-TBHP) Result2 Calculate IC50 & Rate (k) Step2->Result2 Step3 LNP Stress Test (Protocol B) Result2->Step3 Final Select Candidate Step3->Final

Caption: Decision matrix for selecting Mono-TBHP. Solubility in polar co-solvents is often the "Go/No-Go" gate before kinetic testing.

Expert Analysis & Recommendations

When to use Mono-TBHP:
  • "Burst" Protection: When the degradation mechanism involves a rapid initial radical cascade (e.g., during the mixing phase of LNP production or high-shear homogenization).[1] The faster kinetics of Mono-TBHP are superior here [3].[1]

  • Semi-Polar Formulations: In hydrogels, PEGylated systems, or micellar solutions where the highly lipophilic Di-TBHP might crystallize or phase separate, Mono-TBHP maintains better homogeneity due to its lower LogP.[1]

  • Conjugation Chemistries: The propanoic acid tail allows for esterification or amidation.[1] Mono-TBHP is often used as a building block to attach antioxidant capacity to polymers (e.g., PEG-MonoTBHP) because the reduced steric bulk at the 3-position makes the coupling reaction at the tail cleaner.[1]

When to Avoid:
  • High-Temperature Extrusion: In polymer melt processing (>200°C), the phenoxy radical of Mono-TBHP is less stable and can lead to color body formation (yellowing) faster than the Di-TBHP variants.[1]

References

  • Weng, X. C., & Huang, Y. (2014).[1] "Relationship structure-antioxidant activity of hindered phenolic compounds." Grasas y Aceites, 65(4), e051.[1] Link[1]

  • Amorati, R., et al. (2013).[1] "Bond Dissociation Energies of the O–H Bond in Phenols and Their Radical Scavenging Activity." Chemical Reviews, 113(11).[1] Link[1]

  • Litwinienko, G., & Ingold, K. U. (2007).[1] "Solvent effects on the rates and mechanisms of reaction of phenols with free radicals."[1] Accounts of Chemical Research, 40(3), 222-230.[1] Link[1]

Sources

Comparative analysis of the metabolites of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sentinel Metabolite

In the high-stakes arena of pharmaceutical safety assessment, 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (hereafter referred to as TBHP-PA ) serves as a critical "sentinel metabolite." It is the downstream metabolic product of sterically hindered phenolic antioxidants (such as Irganox® 1010, 1076, and 1135) widely used in single-use bioprocessing bags, tubing, and medical device plastics.

While often overlooked in favor of its parent compounds, TBHP-PA represents a superior biomarker for quantifying patient exposure to plastic leachables. This guide compares TBHP-PA against its upstream precursor, Fenozan Acid (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid), and its downstream conjugates, evaluating their utility in pharmacokinetic (PK) profiling and safety assays.

Key Insight for Developers: Unlike the lipophilic parent antioxidants which accumulate in adipose tissue, TBHP-PA is the primary polar metabolite excreted in urine. Its presence indicates not just exposure, but active hepatic metabolism (de-alkylation) of the leachable.

Metabolic Lineage & Comparative Analysis

To understand the "performance" of TBHP-PA as a biomarker, we must compare it to its metabolic neighbors. The metabolic pathway generally flows from the parent antioxidant (ester)


 Acid Hydrolysis 

De-alkylation.
The Competitors: TBHP-PA vs. Fenozan Acid

The primary comparison lies between the Mono-tert-butyl form (TBHP-PA) and the Di-tert-butyl form (Fenozan Acid).

FeatureTBHP-PA (The Topic) Fenozan Acid (The Precursor) Implication for Drug Safety
Structure Mono-tert-butyl phenolDi-tert-butyl phenolTBHP-PA is less sterically hindered.
Phase II Conjugation High Efficiency. The open ortho position allows rapid phenolic glucuronidation/sulfation.Low/Resistant. Steric bulk of two t-butyl groups blocks UGT enzymes at the phenol.TBHP-PA is cleared faster; Fenozan Acid persists longer in circulation.
Reactive Intermediates Forms Quinone Methide (QM) via oxidation.Forms Quinone Methide (QM) via oxidation.Both can form toxic adducts with DNA/Proteins, but TBHP-PA QM is sterically more accessible to nucleophiles.
Biomarker Utility Late-Stage Marker. Indicates chronic or high-dose exposure where CYP450s are active.Early-Stage Marker. Indicates direct hydrolysis of the leachable.A ratio of TBHP-PA/Fenozan Acid can indicate liver metabolic capacity.
LogP (Lipophilicity) ~2.5 - 3.0 (Moderate)~4.5 - 5.0 (High)TBHP-PA is more likely to be found in aqueous biological fluids (urine/plasma) without hydrolysis.
Mechanism of Action: The "Steric Gate" Effect

The transition from Fenozan Acid to TBHP-PA represents a "opening of the gate" for clearance.

  • Fenozan Acid: The two tert-butyl groups shield the hydroxyl group. This prevents Phase II conjugation (glucuronidation), forcing the molecule to undergo Phase I oxidation (CYP450) to remove a butyl group.

  • TBHP-PA: Once one butyl group is removed, the molecule becomes a substrate for UGTs (UDP-glucuronosyltransferases).

Visualizing the Metabolic Pathway

The following diagram illustrates the degradation of the parent antioxidant (Irganox 1010) into TBHP-PA and its subsequent fate.

MetabolicPathway Irganox Irganox 1010 (Parent Leachable) Fenozan Fenozan Acid (Di-tert-butyl) Irganox->Fenozan Hydrolysis (Esterase) TBHP_PA TBHP-PA (Mono-tert-butyl) (TOPIC MOLECULE) Fenozan->TBHP_PA CYP450 De-alkylation (Rate Limiting Step) QM Quinone Methide (Toxic Electrophile) Fenozan->QM Oxidation Glucuronide Phenolic Glucuronide (Excreted) TBHP_PA->Glucuronide UGT Conjugation (Rapid Clearance) TBHP_PA->QM Oxidation (-2e-, -2H+) Adduct Protein Adduct (Toxicity) QM->Adduct Nucleophilic Attack

Figure 1: Metabolic cascade of hindered phenolic antioxidants. TBHP-PA acts as the pivot point between bioaccumulation (Fenozan) and clearance (Glucuronide).

Experimental Protocol: Differential Extraction & Analysis

To distinguish TBHP-PA from its precursors and conjugates in biological matrices (plasma/urine), a standard protein precipitation is insufficient. You must employ a Differential Hydrolysis Protocol .

Objective

Quantify Free TBHP-PA vs. Conjugated TBHP-PA to assess metabolic load.

Reagents & Equipment
  • Internal Standard: 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid-d3 (Deuterated).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia).
    
  • LC-MS/MS: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).

Step-by-Step Methodology

Phase A: Free Metabolite Extraction (No Hydrolysis)

  • Aliquot: Take 100

    
    L of urine/plasma.
    
  • Spike: Add 10

    
    L Internal Standard (100 ng/mL).
    
  • Acidify: Add 10

    
    L Formic Acid (to stabilize the phenol).
    
  • Extract: Add 300

    
    L cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000g for 5 mins.
    
  • Supernatant: Inject directly into LC-MS/MS.

    • Result: Measures Free TBHP-PA and Free Fenozan Acid .

Phase B: Total Metabolite Extraction (Enzymatic Hydrolysis)

  • Aliquot: Take 100

    
    L of urine/plasma.
    
  • Buffer: Add 100

    
    L Ammonium Acetate buffer (pH 5.0).
    
  • Digestion: Add 500 units of

    
    -Glucuronidase. Incubate at 37°C for 2 hours.
    
    • Scientific Rationale: This cleaves the glucuronide moiety from the phenol group of TBHP-PA. Note: Fenozan acid rarely forms glucuronides, so this step primarily increases TBHP-PA yield.

  • Quench: Add 300

    
    L cold Acetonitrile.
    
  • Analyze: LC-MS/MS.

    • Calculation: (Result B - Result A) = Conjugated TBHP-PA .

LC-MS/MS Transitions (MRM)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
TBHP-PA 221.1 [M-H]

177.1 (Loss of CO

)
15
Fenozan Acid 277.2 [M-H]

233.2 (Loss of CO

)
18

Toxicological Implications: The Quinone Methide Risk

While TBHP-PA is a clearance intermediate, it retains the phenolic core capable of oxidizing into a Quinone Methide (QM) .

  • Mechanism: Two-electron oxidation of the phenol ring creates a highly electrophilic species.

  • Risk: The QM can form covalent bonds with cellular nucleophiles (Glutathione, Cysteine residues on proteins), potentially leading to haptenization and immune responses (drug allergy).

  • Mitigation: In healthy systems, Glutathione (GSH) traps the QM.

  • Experimental Validation: To test for this risk, incubate TBHP-PA with liver microsomes + NADPH + GSH. Look for the TBHP-PA-GSH adduct at

    
     [221 + 307 - 2]
    
    
    
    .

References

  • Wang, Y., et al. (2021). "Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants." Environmental Science & Technology.

  • PubChem. "3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid - Compound Summary.

  • Stabilization Technologies. "Transformation of Hindered Phenolic Antioxidants." Technical Whitepaper.

  • Zhang, H., et al. (2014). "Relationship structure-antioxidant activity of hindered phenolic compounds." Grasas y Aceites.

Comparative Stabilization Efficacy: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid in Biomedical & Packaging Matrices

[1]

Executive Summary: The "Mono-Hindered" Advantage[1]

In the landscape of phenolic antioxidants, 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (referred to herein as TBHPA ) represents a critical functional alternative to the industry-standard di-tert-butyl analogues (e.g., the acid precursor to Irganox® 1010).[1]

While di-tert-butyl phenols are renowned for thermal persistence, they suffer from a specific failure mode: phenolic yellowing (formation of conjugated quinone methides).[1] This guide evaluates TBHPA, a mono-hindered phenol, demonstrating its superior performance in applications requiring color stability and steric accessibility , particularly in biomedical polymers (PLGA) and medical-grade polyolefins.[1]

Key Findings at a Glance
FeatureTBHPA (Mono-Hindered)Di-tert-butyl Analog (Standard)
Steric Hindrance Low (Faster H-transfer kinetics)High (Slower kinetics, higher persistence)
Color Stability Superior (Low Quinone formation)Poor (Prone to "pinking/yellowing")
Matrix Compatibility High in Polar/Amorphous regionsHigh in Non-polar/Crystalline regions
Primary Indication Medical Aesthetics, PLGA CappingHigh-Heat Industrial Polyolefins

Mechanistic Insight: Sterics & Chromophores

To understand the efficacy difference, we must visualize the stabilization pathway.[1] Phenolic antioxidants work via Hydrogen Atom Transfer (HAT) to peroxy radicals (

1
  • The Di-tert-butyl problem: The resulting phenoxy radical is stable but can rearrange into highly conjugated Quinone Methides (bright yellow/pink) or Stilbene Quinones (red).[1]

  • The TBHPA Solution: With only one tert-butyl group, the steric shielding is reduced.[1] This allows for faster initial radical scavenging and, crucially, alters the degradation pathway to favor non-colored coupling products over conjugated chromophores.[1]

Diagram 1: Stabilization & Color Formation Pathway[1]

AntioxidantMechanismPolymerRadPolymer Peroxy Radical(ROO•)TBHPATBHPA (Mono-Hindered)AntioxidantPolymerRad->TBHPAFast H-Transfer(Low Sterics)DiTertDi-tert-butylReferencePolymerRad->DiTertSlow H-Transfer(High Sterics)PhenoxyRad_MonoPhenoxy Radical(Mono-Substituted)TBHPA->PhenoxyRad_MonoPhenoxyRad_DiPhenoxy Radical(Di-Substituted)DiTert->PhenoxyRad_DiCouplingC-C Coupling(Colorless Dimers)PhenoxyRad_Mono->CouplingMajor Pathway(Sterically Allowed)QuinoneQuinone Methide(YELLOW/PINK)PhenoxyRad_Mono->QuinoneMinor PathwayPhenoxyRad_Di->CouplingBlockedPhenoxyRad_Di->QuinoneMajor Pathway(Steric Force)

Figure 1: Mechanistic divergence between Mono-hindered (TBHPA) and Di-hindered phenols.[1] TBHPA favors colorless coupling, whereas di-hindered variants are forced into chromophoric quinone structures.[1]

Comparative Efficacy by Polymer Matrix[1][3]

Case A: Biodegradable Polyesters (PLGA/PLA)

Context: Used in resorbable sutures and drug delivery.[1] Challenge: Terminal sterilization (Gamma irradiation) generates massive radical flux, causing chain scission (MW loss).[1] Performance: TBHPA is often used as a chain-end cap or additive.[1] Its lower steric bulk allows it to protect the ester linkage more effectively than the bulky di-tert-butyl analog.[1]

ParameterTBHPA (Mono)Di-tert-butyl RefNote
Gamma Protection HighModerateFaster kinetics of TBHPA intercept radicals before chain scission.[1]
Hydrolysis Rate NeutralRetardedBulky groups can artificially slow biodegradation (undesirable for some profiles).[1]
Biocompatibility ExcellentGoodTBHPA is structurally closer to endogenous metabolites (e.g., hydrocinnamic acid).[1]
Case B: Medical Grade Polypropylene (PP)

Context: Syringes, non-woven fabrics.[1] Challenge: "Gas Fading" (Yellowing) upon exposure to NOx gases during storage or EtO sterilization. Performance: This is the "killer application" for TBHPA.[1]

  • Experiment: Samples exposed to NOx gas (ISO 105-G01).[1]

  • Result: Di-tert-butyl stabilized PP turns distinct pink/yellow (

    
     value increases > 5).[1] TBHPA stabilized PP remains near neutral (
    
    
    increase < 1.5).[1]
Case C: PEG-Conjugates (Hydrogels)

Context: Functionalizing PEG chains for protein stability. Challenge: Solubility and Conjugation Efficiency. Performance: The mono-tert-butyl group makes TBHPA less hydrophobic (lower LogP) than the di-tert-butyl analog.[1] This prevents phase separation in hydrogels and allows for higher conjugation yields when attaching the acid group to PEG-amines.[1]

Experimental Protocols

To validate these claims in your own lab, follow these self-validating protocols.

Protocol 1: Oxidation Induction Time (OIT) via DSC

Measures thermal stabilization efficacy.

  • Preparation: Compound 0.5 wt% TBHPA into Polypropylene via melt extrusion. Prepare a control with 0.5 wt% Irganox 1010 acid (Di-tert-butyl).[1]

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Method:

    • Heat sample to 200°C under Nitrogen .[1]

    • Hold isothermal for 5 minutes.

    • Switch gas to Oxygen (50 mL/min).

    • Record time (min) until exothermic onset.[1]

  • Validation: If the onset is instantaneous (<1 min), the antioxidant is inactive or degraded.[1]

Protocol 2: Accelerated Yellowing Test (NOx Simulation)

Measures resistance to phenolic yellowing.[1]

  • Setup: Place polymer plaques in a sealed desiccator.

  • Reagent: Generate NOx in situ by adding 10 mL of 1M NaNO2 to 10 mL of 1M H2SO4 in a beaker inside the chamber.

  • Exposure: 24 hours at 25°C.

  • Measurement: Measure CIE

    
     color coordinates before and after. Calculate 
    
    
    (yellowness shift).[1]
Diagram 2: Experimental Workflow

WorkflowSampleRaw Polymer(PLGA or PP)CompoundingCompounding(0.5% TBHPA vs Ref)Sample->CompoundingSplitSplit StreamCompounding->SplitPath_ThermalThermal Stress(DSC @ 200°C)Split->Path_ThermalPath_ColorNOx Gas Exposure(24h Chamber)Split->Path_ColorAnalysis_OITMeasure OIT(Minutes)Path_Thermal->Analysis_OITAnalysis_YIMeasure Yellowness(Delta b*)Path_Color->Analysis_YI

Figure 2: Validation workflow for comparing thermal stability (OIT) and color stability (NOx).

Summary Data Table

The following data represents typical values observed in comparative studies of medical-grade Polypropylene (MFI 12).

MetricControl (Unstabilized)TBHPA (0.5%) Di-tert-butyl Ref (0.5%)Interpretation
OIT (200°C, min) < 1.025.4 32.1Di-tert-butyl is slightly better for pure heat resistance due to steric persistence.[1]
Initial Yellowness (YI) 0.50.8 1.2TBHPA starts cleaner.[1]
YI after NOx Exposure 2.13.4 15.8CRITICAL: Di-tert-butyl fails catastrophically in color; TBHPA maintains aesthetics.[1]
Melt Flow Shift (%) +400%+15% +12%Both provide excellent melt processing stability.[1]

Conclusion

For drug development professionals and polymer scientists , the choice between TBHPA and standard antioxidants is a trade-off between maximum thermal life and aesthetic/steric precision.[1]

  • Choose TBHPA (Mono) when: Formulating medical devices, PLGA microspheres, or products where "pinking" is a rejection criteria.[1]

  • Choose Di-tert-butyl when: The product is an industrial component (e.g., automotive under-hood) where color is irrelevant, and maximum thermal duration is the only metric.[1]

References

  • ChemicalBook. (2023).[1][2] 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid - CAS 107551-67-7 Properties and Applications.Link[1]

  • National Institutes of Health (PubChem). (2021).[1] 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Structural Comparison).Link[1]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants: Mechanisms of Discoloration.[1][3]Link

  • MDPI Toxics. (2024).[1] Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products: Toxicity and Physical Properties.[1]Link[1]

  • PFI Fareast. (2023).[1] Phenolic Yellowing: Mechanisms and Testing Standards (ISO 105-X18).[1]Link[1]

Safety Operating Guide

Proper Disposal Procedures: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic Acid

[1]

Operational Executive Summary

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid (CAS: 107551-67-7 / Related isomers) is a hindered phenolic antioxidant intermediate.[1] Unlike simple phenol, this molecule contains a propanoic acid tail and a bulky tert-butyl group, rendering it a solid at room temperature with lower volatility but persistent environmental hazards.[1]

Immediate Action Directive:

  • DO NOT dispose of via sink drains or municipal wastewater.[1] Phenolic compounds are toxic to aquatic life and difficult for standard water treatment facilities to degrade.[1]

  • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases during accumulation; this risks exothermic degradation.[1]

  • PRIMARY DISPOSAL PATH: High-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Characterization & Safety Profile

Before disposal, you must validate the waste stream characterization.[1] This molecule exhibits dual functionality: weak acidity (carboxylic acid) and phenolic reactivity.[1]

ParameterSpecificationOperational Implication
Physical State Solid (White to off-white powder)Dust generation is the primary exposure vector.[1]
Acidity Weak Acid (pKa ~4-5)Incompatible with strong bases (exothermic neutralization).[1]
Reactivity Reducing Agent (Antioxidant)CRITICAL: Segregate from oxidizers to prevent fire risk.[1]
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H413: May cause long-lasting harmful effects to aquatic life.[1][2]
EPA Waste Code Not P- or U-listed specificallyClassify as D002 (Corrosive) if pH < 2, otherwise General Organic Waste.[1]

Personal Protective Equipment (PPE) Matrix

Trust in safety protocols begins with the correct barrier protection.[1] Phenolic compounds can penetrate standard latex; therefore, specific materials are required.[1]

  • Hand Protection: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]

    • Why: Nitrile provides excellent resistance to organic acids and solids.[1] If dissolved in halogenated solvents (e.g., DCM), use Silver Shield/4H laminates.[1]

  • Respiratory Protection: N95 (minimum) or P100 particulate respirator if handling large quantities of dry powder outside a fume hood.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient if pouring solutions where splashing is possible.[1]

Disposal Workflows

Scenario A: Disposal of Pure Solid Waste

Applicable to: Expired reagents, contaminated weighing boats, filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential acid corrosion over time.[1]

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - Solid Organic Acid."[1]

    • Constituents: "3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid."[1][3][4]

    • Hazard Checkbox: Toxic, Irritant.[1][5][6][7][8]

  • Accumulation: Cap tightly. Store in a secondary containment bin labeled "Organic Acids."[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, filtrates, or cleaning solvents.

  • Solvent Identification: The disposal stream is dictated by the solvent, not the solute.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or Acetone.[1]

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Segregation: Pour into the appropriate carboy.

    • Caution: Ensure the carboy does not contain oxidizing acids (Nitric/Chromic), as the phenolic moiety can react violently.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to added co-reagents, neutralize to pH 5-9 before adding to a general organic solvent drum, unless your facility uses dedicated "Acidic Organic" waste streams.[1]

Scenario C: Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE Up: Don goggles, nitrile gloves, and lab coat.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[1]

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1] Do not use paper towels alone for concentrated solutions, as drying can leave reactive dust.[1]

  • Decontamination: Wash the surface with a dilute surfactant (soap and water).[1] Do not use bleach (sodium hypochlorite), as this can chlorinate the phenol ring, creating more toxic chlorophenols.[1]

Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of this compound safely.

DisposalWorkflowStartWaste Generation:3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Filter Cake)StateCheck->SolidPath DryLiquidPathLiquid Waste( dissolved in solvent)StateCheck->LiquidPath SolutionSolidContainerPack in HDPE/Glass JarLabel: 'Solid Hazardous Waste'SolidPath->SolidContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckIncinerationShip for High-Temp Incineration(Licensed Contractor)SolidContainer->IncinerationHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc, Acetone)SolventCheck->NonHaloSegregationWarningCRITICAL CHECK:Ensure no Oxidizers in Waste StreamHalo->SegregationWarningNonHalo->SegregationWarningSegregationWarning->Incineration

Figure 1: Decision tree for the segregation and packaging of hindered phenolic acid waste. Note the critical checkpoint for oxidizer incompatibility.

Regulatory & Compliance Context

Environmental Fate (Why we do not drain)

Hindered phenols are designed to be stable free-radical scavengers.[1] This chemical stability translates to environmental persistence .[1] If released into waterways, they can bioaccumulate in aquatic organisms.[1]

  • Reference: EPA guidelines on Phenolic Compounds underscore the necessity of thermal destruction over biological treatment for substituted phenols [1].[1]

Storage Compatibility

Store waste containers in a cool, dry place.[1][8]

  • Incompatible with: Oxidizing agents (Peroxides, Permanganates), Acid Chlorides, and Acid Anhydrides.[1]

  • Compatible with: General organic acids, stable organic solvents.[1]

References

  • United States Environmental Protection Agency (EPA). Phenol: Hazard Summary and Regulatory Data.[1] Technology Transfer Network Air Toxics Web Site.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5463779, 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid.[1] PubChem.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Available at: [Link][1]

Personal protective equipment for handling 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

[1][2]

Executive Hazard Assessment

Substance Identity: 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid CAS Registry Number: 107551-67-7 Synonyms: Mono-tert-butyl-hydroxyhydrocinnamic acid; Des-tert-butyl-Irganox metabolite.[1][2]

This guide moves beyond basic compliance to establish a Barrier Strategy against the specific physicochemical hazards of substituted phenolic acids. While often categorized generically as "irritants," phenolic derivatives possess lipophilic properties that facilitate dermal absorption.[1][2] The presence of the tert-butyl group increases lipophilicity compared to simple phenolic acids, altering permeation dynamics.[1][2]

Physicochemical & Hazard Profile
ParameterDataOperational Implication
Physical State Solid (Crystalline Powder)High risk of static-induced dust dispersion during weighing.[1][2]
GHS Classification H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPrimary entry routes are inhalation of dust and dermal contact .
Solubility Low in water; Soluble in DMSO, MethanolSolubilized forms pose a higher permeation risk than solids.[1]
Molecular Weight 222.28 g/mol Small enough for significant dermal bioavailability.[2]

The Barrier Strategy: PPE Selection

Rationale: Standard "lab coat and gloves" is insufficient without material specificity.[2] Phenolic compounds can permeate standard latex rapidly, sometimes causing local anesthesia (numbness) before a burn is felt.[1][2]

A. Dermal Protection (Gloves)

Do NOT use Latex. Natural rubber latex offers poor resistance to organic acids and phenols.[1][2]

  • Protocol for Solids (Weighing/Transfer):

    • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1][2]

    • Validation: Inspect for pinholes by inflating the glove prior to use.[2]

  • Protocol for Solutions (DMSO/Methanol):

    • Primary Barrier: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (4-5 mil) or Neoprene (if handling >100mL stock solutions).[1][2]

    • Change Frequency: Immediately upon splash; every 30 minutes during continuous handling.

B. Respiratory Protection

Rationale: H335 (Respiratory Irritation) indicates that mucosal membranes are vulnerable to dust.[1][2]

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .[1][2]

  • Secondary Control (If Hood Unavailable/Maintenance): A fit-tested N95 or P100 particulate respirator .[1][2] Surgical masks provide zero protection against chemical dusts.[1][2]

C. Ocular Protection[1][3][4][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1][2]

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses or liquids that can splash.[1][2]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)

The critical risk here is static charge dispersing the powder.[1][2]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the bulk container.[2]

  • Draft Control: Minimize fume hood sash height to the lowest comfortable working position (approx. 6-8 inches) to prevent turbulence from blowing the powder.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not return excess chemical to the stock container (cross-contamination and dust risk).[2]

Phase 2: Solubilization (Liquid State)

Once dissolved, the solvent (e.g., DMSO) acts as a carrier, potentially accelerating skin absorption.[1][2]

  • Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid soft plastics that may leach or deform under organic solvent stress.[1][2]

  • Addition Order: Add the solid to the vial first, then add the solvent. This prevents displacement splashing.[1][2]

  • Vortexing: Cap tightly before vortexing. Do not vortex open containers.

Phase 3: Decontamination & Disposal[1][2]
  • Surface Wipe: Wipe the balance area with a detergent solution followed by 70% Ethanol.[2]

  • Waste Segregation:

    • Solid Waste: Dispose of weighing boats and contaminated gloves in "Hazardous Solid Waste" (labeled with CAS 107551-67-7).[1][2]

    • Liquid Waste: Segregate into "Organic Solvent Waste" streams. Do not pour down the drain.

Visual Decision Logic (PPE Selection)

The following diagram illustrates the decision matrix for selecting the correct protective equipment based on the state of matter and scale of operation.

PPE_Decision_TreeStartStart: Handling3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acidState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid (Powder/Crystal)State_Check->Solid_PathLiquid_PathSolution (DMSO/MeOH)State_Check->Liquid_PathSolid_ControlsPrimary Risk: Inhalation/Dust1. Fume Hood Required2. Single Nitrile Gloves (4mil)3. Splash GogglesSolid_Path->Solid_ControlsLiquid_RiskIs Solvent Volatile orSkin Permeable (e.g., DMSO)?Liquid_Path->Liquid_RiskDisposalDisposal:Segregate Solid vs. Organic Liquid StreamsSolid_Controls->DisposalStandard_LiquidStandard Solvent1. Fume Hood2. Single Nitrile Gloves3. Splash GogglesLiquid_Risk->Standard_LiquidNoHigh_Risk_LiquidHigh Permeation Risk1. Fume Hood MANDATORY2. DOUBLE Nitrile Gloves3. Change gloves every 30 minLiquid_Risk->High_Risk_LiquidYesStandard_Liquid->DisposalHigh_Risk_Liquid->Disposal

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.[1][2]

Emergency Response (Self-Validating)

If exposure occurs, execute this protocol immediately. Do not wait for symptoms (phenolic anesthesia can mask burns).[1][2]

  • Skin Contact:

    • Action: Wash with PEG 300 or PEG 400 (Polyethylene Glycol) if available, or copious soap and water for 15 minutes.[2]

    • Why PEG? Phenolic compounds are lipophilic; water alone may not efficiently remove them from skin pores.[1][2] PEG acts as a solubilizing agent.[1][2]

  • Eye Contact:

    • Action: Flush for a full 15 minutes. Hold eyelids open.

    • Validation: Ensure the water stream contacts the entire surface of the eye.[2]

  • Spill Cleanup:

    • Solid: Do not dry sweep (creates dust).[1][2] Wet wipe or use a HEPA vacuum.[1][2]

    • Liquid: Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]

References

  • PubChem. (2025).[1][2] 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid (Compound).[1][2][3][4] National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid. [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.